molecular formula C16H25NO2 B015947 N-Desmethylvenlafaxine CAS No. 149289-30-5

N-Desmethylvenlafaxine

Numéro de catalogue: B015947
Numéro CAS: 149289-30-5
Poids moléculaire: 263.37 g/mol
Clé InChI: MKAFOJAJJMUXLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Desmethylvenlafaxine, more commonly known in research as O-desmethylvenlafaxine (ODV) or desvenlafaxine, is the primary active metabolite of the antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) . This compound is of significant value in pharmacological and metabolic studies, serving as a critical reference standard in bioanalytical research for quantifying drug and metabolite levels in biological samples during pre-clinical and clinical trials . Its primary research applications include studying the pharmacokinetics and pharmacodynamics of venlafaxine, investigating the impact of genetic polymorphisms (particularly in the CYP2D6 enzyme) on drug metabolism, and exploring the mechanisms of action of SNRIs . The mechanism of action for this compound involves the potentiation of serotonin and norepinephrine neurotransmitter activity in the central nervous system through the inhibition of their neuronal reuptake . It is a potent inhibitor of the serotonin transporter (SERT), with approximately 10 times the affinity for SERT over the norepinephrine transporter (NET), and exhibits weak inhibitory activity on dopamine reuptake . Notably, it has negligible affinity for muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, which differentiates its profile from that of tricyclic antidepressants . RESEARCH APPLICATIONS: • Metabolite Reference Standard: Essential for the quantitative analysis of venlafaxine and its metabolites in plasma and other biological matrices using techniques like UPLC-MS . • Pharmacogenomics: A vital tool for investigating outcomes in CYP2D6 poor vs. extensive metabolizers . • Mechanistic Studies: Used to elucidate the separate and combined contributions of a parent drug and its active metabolite to overall efficacy and safety. WARNING: This product is for research or further manufacturing use only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAFOJAJJMUXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881050
Record name N-Desmethyl Venlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149289-30-5
Record name N-Desmethylvenlafaxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149289-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylvenlafaxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl Venlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V5EX4E8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Desmethylvenlafaxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to N-Desmethylvenlafaxine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylvenlafaxine is a primary active metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine (B1195380). Formed through the N-demethylation of its parent compound, this compound itself exhibits pharmacological activity as an SNRI, albeit with a different potency profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and analytical methodologies related to this compound, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol, is a secondary amino compound and a member of the cyclohexanol (B46403) and monomethoxybenzene classes.[1] Its chemical structure is characterized by a cyclohexanol ring and a methoxyphenyl group attached to a central ethylamine (B1201723) chain.

dot

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C16H25NO2[1]
Molecular Weight 263.37 g/mol [1]
IUPAC Name 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol[1]
CAS Number 149289-30-5[1]
Melting Point 61-63°C[2]
Boiling Point (Predicted) 396.2 ± 22.0 °C[2]
Density (Predicted) 1.067 ± 0.06 g/cm³[2]
pKa (Predicted) 14.83 ± 0.20[2]
Solubility Slightly soluble in Chloroform and Methanol (B129727).[3]

Synthesis

This compound can be synthesized through a single-step process from the cyano-intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (B17164).[4] This method involves the reaction of the cyano-intermediate with monomethylamine in the presence of a transition metal catalyst under a hydrogen atmosphere.[4]

dot

synthesis_workflow start 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile reaction Reductive Amination start->reaction Reacts with reagents Monomethylamine Transition Metal Catalyst (e.g., Palladium) Methanol reagents->reaction In the presence of product This compound reaction->product Yields

Caption: A representative synthesis workflow for this compound.

Experimental Protocol: General Procedure for Synthesis

A general procedure for the synthesis of this compound is as follows:

  • To a stirred solution of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1.0 equivalent) in methanol (10-20 volumes), add monomethylamine (3-5 equivalents).[4]

  • Stir the mixture for 5-10 minutes until a clear solution is obtained.[4]

  • Add a palladium catalyst (10-50 wt %) to the reaction mixture under a nitrogen atmosphere.[4]

  • Purge the reaction mixture with hydrogen gas three times and then stir under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4]

  • Upon completion, the product can be isolated and purified using standard laboratory techniques.

Pharmacology and Mechanism of Action

This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI).[3] It functions by binding to the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, thereby blocking the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing neurotransmission. It is considered a minor active metabolite of venlafaxine and is a weaker SNRI compared to the parent compound and the other major metabolite, O-desmethylvenlafaxine.[5][6]

Caption: Metabolic pathway of Venlafaxine showing the formation of this compound.

Limited pharmacokinetic data is available specifically for this compound as it is a metabolite. Its plasma concentrations are influenced by the metabolism of the parent drug, venlafaxine, and the genetic polymorphism of CYP enzymes, particularly CYP2D6. [7]

Analytical Methodologies

The quantification of this compound in biological matrices is typically performed alongside its parent drug and other metabolites using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods.

Experimental Protocol: HPLC Determination in Human Plasma

The following provides a general outline of an HPLC method for the simultaneous determination of venlafaxine and its metabolites, including this compound, in human plasma. [8]

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the plasma sample to isolate the analytes from matrix components.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used. [9] * Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid and trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is often employed. [8] * Flow Rate: A typical flow rate is around 1.0 mL/min. [9] * Injection Volume: 20 µL is a common injection volume. [9]3. Detection:

    • UV Detection: Detection can be performed at approximately 225 nm. [9] * Mass Spectrometry (MS): For higher sensitivity and selectivity, HPLC coupled with electrospray ionization mass spectrometry (HPLC-MS/ESI) is the method of choice. [8]4. Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.

Experimental Protocols for Pharmacological Assays

Serotonin Transporter (SERT) Inhibition Assay (Radioligand Binding)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for the serotonin transporter. [1]

  • Materials:

    • Cell membranes from a cell line overexpressing human SERT (e.g., HEK293 cells).

    • Radioligand: A high-affinity SERT radioligand (e.g., [³H]-Citalopram).

    • Test Compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, combine the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of this compound.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known SERT inhibitor).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation. [1]

Norepinephrine Transporter (NET) Uptake Assay

This protocol describes a synaptosomal uptake assay to measure the inhibition of norepinephrine reuptake by this compound. [10]

  • Materials:

    • Synaptosomes prepared from rat brain tissue.

    • Radiolabeled Norepinephrine: [³H]-L-norepinephrine.

    • Test Compound: this compound.

    • Krebs-Ringer-Henseleit (KRH) buffer.

  • Procedure:

    • Prepare synaptosomes from the desired brain region.

    • Pre-incubate the synaptosomes with varying concentrations of this compound.

    • Initiate the uptake by adding a fixed concentration of [³H]-L-norepinephrine.

    • Incubate for a short period at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radiolabel.

    • Quantify the radioactivity of the filters.

  • Data Analysis:

    • Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor) from total uptake.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound, as a pharmacologically active metabolite of venlafaxine, contributes to the overall therapeutic effect of its parent drug. Its distinct chemical structure and properties, including its role as a serotonin-norepinephrine reuptake inhibitor, make it a subject of interest for researchers in pharmacology and drug development. The methodologies for its synthesis, analysis, and pharmacological characterization outlined in this guide provide a foundational resource for further investigation and understanding of this compound.

References

A Technical Guide to the Synthetic Pathway of N-Desmethylvenlafaxine from Venlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for the N-demethylation of venlafaxine (B1195380) to its metabolite, N-desmethylvenlafaxine. While this compound is a known minor active metabolite of venlafaxine, formed in vivo primarily by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2C19, this document focuses on a viable chemical synthesis approach.[1] The direct chemical N-demethylation of venlafaxine is not widely documented in peer-reviewed literature, which predominantly describes its synthesis from earlier precursors. Therefore, this guide presents a well-established and broadly applicable methodology for the N-demethylation of tertiary amines, adapted for the specific conversion of venlafaxine.

Core Synthesis Pathway: N-Demethylation via Carbamate (B1207046) Intermediate

The most common and effective methods for the N-demethylation of tertiary amines involve the use of chloroformate reagents or the von Braun reaction with cyanogen (B1215507) bromide.[2][3] This guide will focus on the use of α-chloroethyl chloroformate, a reagent known for its selectivity and facile hydrolysis conditions.[2]

The reaction proceeds in two key steps:

  • Carbamate Formation: Venlafaxine, a tertiary amine, reacts with α-chloroethyl chloroformate to form a carbamate intermediate.

  • Hydrolysis: The carbamate intermediate is then hydrolyzed, typically with methanol (B129727), to yield the secondary amine, this compound, as its hydrochloride salt.[2]

Experimental Protocol

The following is a detailed experimental protocol for the N-demethylation of venlafaxine using α-chloroethyl chloroformate. This protocol is based on established general procedures for the N-demethylation of tertiary amines and should be adapted and optimized for specific laboratory conditions.[2]

Materials:

  • Venlafaxine

  • α-Chloroethyl chloroformate

  • Dichloromethane (anhydrous)

  • Methanol (anhydrous)

  • Hydrochloric acid (in isopropanol (B130326) or diethyl ether)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

  • Chromatography supplies (silica gel, appropriate solvents)

  • Analytical instrumentation (HPLC, NMR, Mass Spectrometry)

Procedure:

Step 1: Carbamate Formation

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve venlafaxine (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add α-chloroethyl chloroformate (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or HPLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Dissolve the crude carbamate intermediate from Step 1 in anhydrous methanol.

  • Heat the solution at reflux for 1-2 hours. The progress of the hydrolysis can be monitored by TLC or HPLC.

  • Once the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in isopropanol or diethyl ether until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound from venlafaxine, based on typical yields for N-demethylation reactions using α-chloroethyl chloroformate on analogous substrates. Actual yields may vary depending on reaction scale and optimization.

ParameterValueNotes
Starting Material Venlafaxine-
Reagent α-Chloroethyl chloroformate1.1 - 1.5 equivalents
Solvent Dichloromethane, MethanolAnhydrous conditions recommended
Reaction Time 3 - 6 hours (total)Varies with scale and temperature
Overall Yield 70 - 85%Based on analogous reactions
Purity (HPLC) >98%After chromatographic purification
Final Product This compound HClCrystalline solid

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical transformation and a generalized experimental workflow.

G Chemical Transformation of Venlafaxine cluster_reactants Reactants cluster_products Products Venlafaxine Venlafaxine Carbamate Carbamate Intermediate Venlafaxine->Carbamate 1. Dichloromethane Chloroformate α-Chloroethyl chloroformate Chloroformate->Carbamate NDV This compound Carbamate->NDV 2. Methanol (reflux)

Caption: N-demethylation of Venlafaxine via a carbamate intermediate.

G Experimental Workflow Start Dissolve Venlafaxine in Dichloromethane AddReagent Add α-Chloroethyl chloroformate at 0°C Start->AddReagent React Stir at Room Temperature (2-4 hours) AddReagent->React Quench Quench with NaHCO3 & Extract React->Quench Dry Dry and Concentrate Quench->Dry Hydrolysis Reflux in Methanol (1-2 hours) Dry->Hydrolysis Purify Purify by Column Chromatography Hydrolysis->Purify Salt Form HCl Salt Purify->Salt End Isolate and Dry This compound HCl Salt->End

Caption: Generalized workflow for this compound synthesis.

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of this compound from venlafaxine. By adapting established N-demethylation methodologies, researchers can effectively synthesize this metabolite for further study. The provided experimental protocol, data summary, and visual diagrams serve as a foundational resource for drug development professionals in their efforts to explore the properties and potential applications of venlafaxine's metabolites. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction conditions should be optimized to ensure the desired yield and purity.

References

In Vitro Metabolism of Venlafaxine to N-Desmethylvenlafaxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of venlafaxine (B1195380) to its metabolite, N-desmethylvenlafaxine (NDV). The focus is on the core aspects of this metabolic pathway, including the enzymes involved, reaction kinetics, and detailed experimental protocols for its investigation.

Introduction

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, anxiety, and panic disorders. It is extensively metabolized in the liver, primarily through two main pathways: O-demethylation to O-desmethylvenlafaxine (ODV) and N-demethylation to this compound (NDV).[1] While the O-demethylation pathway, mediated predominantly by cytochrome P450 2D6 (CYP2D6), is the major route of metabolism, the N-demethylation pathway represents a significant secondary route, particularly in individuals with reduced CYP2D6 activity.[2] Understanding the kinetics and the enzymes responsible for NDV formation is crucial for a complete picture of venlafaxine's pharmacokinetics and potential drug-drug interactions.

Metabolic Pathway of Venlafaxine to this compound

The conversion of venlafaxine to NDV is a minor metabolic pathway primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[1][3] Studies using human liver microsomes and cDNA-expressed enzymes have confirmed the involvement of these isoforms.[4] While CYP2D6 is the dominant enzyme for the major metabolite ODV, its role in NDV formation is minimal.[5] The N-demethylation pathway becomes more significant in individuals who are poor metabolizers for CYP2D6, leading to a higher plasma concentration of NDV.[2] Further metabolism of NDV can occur, leading to the formation of N,O-didesmethylvenlafaxine.[1]

Venlafaxine_Metabolism cluster_main Venlafaxine Metabolism Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) (Major Metabolite) Venlafaxine->ODV CYP2D6 (Major) CYP2C19 (Minor) NDV This compound (NDV) (Minor Metabolite) Venlafaxine->NDV CYP3A4, CYP2C19 NODV N,O-Didesmethylvenlafaxine ODV->NODV CYP2C19, CYP3A4 NDV->NODV CYP2D6, CYP2C19

Metabolic pathway of venlafaxine.

Quantitative Data on this compound Formation

In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have been conducted to determine the kinetic parameters for the formation of NDV. These studies provide valuable data for understanding the efficiency and contribution of different enzymes to this metabolic pathway.

Enzyme SourceEnzyme/IsoformKm (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (Vmax/Km)
Human Liver Microsomes-25042.14-
cDNA-expressedCYP2C9---
cDNA-expressedCYP2C19--Highest
cDNA-expressedCYP3A4--Lowest

Data compiled from a study by Fogelman et al. (1999).[4] The study notes that while CYP3A4 has the lowest intrinsic clearance, its high abundance in the liver magnifies its importance in vivo.[4]

Experimental Protocols

This section outlines a detailed methodology for conducting an in vitro experiment to determine the kinetics of venlafaxine N-demethylation using human liver microsomes.

Objective

To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound from venlafaxine in human liver microsomes.

Materials and Reagents
  • Venlafaxine hydrochloride

  • This compound (analytical standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Processing cluster_analysis Analysis A Prepare Venlafaxine Stock Solutions D Pre-incubate HLM and Venlafaxine at 37°C A->D B Prepare HLM Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Stop Reaction with Cold Acetonitrile (+ Internal Standard) F->G H Centrifuge to Precipitate Proteins G->H I Transfer Supernatant for Analysis H->I J LC-MS/MS Quantification of NDV I->J K Data Analysis (Michaelis-Menten Plot) J->K

Workflow for in vitro metabolism study.
Detailed Procedure

  • Preparation of Solutions:

    • Prepare a stock solution of venlafaxine in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations for the kinetic study. The final solvent concentration in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

    • Dilute the pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to the desired final protein concentration (e.g., 0.5 mg/mL).[6]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of venlafaxine solution and the human liver microsome suspension.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.[7]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.[6]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This will stop the enzymatic reaction and precipitate the microsomal proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

LC-MS/MS Analysis

The quantification of this compound is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Chromatographic Separation: A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for NDV and the internal standard are monitored for quantification.

    • Venlafaxine: m/z 278.27 → 121.11[9]

    • O-desmethylvenlafaxine: m/z 264.28 → 107.10[9]

    • This compound: The specific transition would need to be optimized but would be based on its molecular weight and fragmentation pattern.

Data Analysis

The concentration of NDV in each sample is determined from a standard curve prepared with known concentrations of the analytical standard. The rate of NDV formation is then calculated for each venlafaxine concentration. A Michaelis-Menten plot (reaction velocity vs. substrate concentration) is generated, and non-linear regression analysis is used to determine the Km and Vmax values.

Conclusion

The in vitro metabolism of venlafaxine to this compound is a secondary but important metabolic pathway, primarily mediated by CYP3A4 and CYP2C19. This technical guide provides a framework for researchers and drug development professionals to investigate this pathway through detailed experimental protocols and an understanding of the underlying enzymatic kinetics. A thorough characterization of all metabolic pathways is essential for a comprehensive assessment of a drug's pharmacokinetic profile and its potential for clinical variability and drug interactions.

References

The Enzymatic Blueprint of Venlafaxine Metabolism: A Technical Guide to Cytochrome P450 Isoforms in N-Desmethylvenlafaxine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the Cytochrome P450 (CYP) enzymes integral to the metabolism of venlafaxine (B1195380), with a specific focus on the formation of its pharmacologically active metabolite, N-desmethylvenlafaxine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current in vitro and in vivo data, details relevant experimental methodologies, and visualizes the complex metabolic and regulatory pathways involved.

Executive Summary

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive hepatic metabolism primarily orchestrated by the Cytochrome P450 superfamily of enzymes. The biotransformation of venlafaxine is critical as it leads to the formation of both a major active metabolite, O-desmethylvenlafaxine (ODV), and a minor metabolite, this compound (NDV). The specific CYP isoforms responsible for these metabolic routes exhibit significant genetic polymorphism, leading to interindividual variability in drug response and the potential for drug-drug interactions. This guide delineates the roles of CYP2D6, CYP3A4, CYP2C19, and CYP2C9 in venlafaxine metabolism, presenting quantitative kinetic data, detailed experimental protocols for their characterization, and visual representations of the metabolic and regulatory networks.

The Metabolic Fate of Venlafaxine: O- and N-Demethylation Pathways

The metabolism of venlafaxine is characterized by two primary demethylation pathways: O-demethylation and N-demethylation.

  • O-demethylation: This is the major metabolic pathway, leading to the formation of O-desmethylvenlafaxine (ODV), which is also a potent SNRI.[1][2] This reaction is predominantly catalyzed by CYP2D6 .[1][3][4][5] The activity of CYP2D6 is highly variable in the population due to extensive genetic polymorphism, which can significantly impact the plasma concentrations of venlafaxine and ODV.[3][6] Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers of CYP2D6 substrates, influencing therapeutic outcomes and adverse effect profiles.[1][3]

  • N-demethylation: This is generally a minor metabolic pathway that produces this compound (NDV), a less active metabolite.[6][7] This pathway is primarily mediated by CYP3A4 and CYP2C19 .[7][8][9] Other isoforms, such as CYP2C9, have also been implicated to a lesser extent.[3][8][10] In individuals with reduced or absent CYP2D6 activity (poor metabolizers), the N-demethylation pathway can become more significant.[7]

The interplay between these pathways is crucial for the overall clearance and clinical effect of venlafaxine.

Quantitative Analysis of Enzyme Kinetics

The following tables summarize the in vitro kinetic parameters for the formation of O-desmethylvenlafaxine and this compound, providing a quantitative basis for understanding the contribution of each CYP isoform.

Table 1: Kinetic Parameters for O-Desmethylvenlafaxine (ODV) Formation

CYP IsoformSubstrateK_m (μM)V_max (nmol/min/mg protein)Intrinsic Clearance (V_max/K_m)Source
Human Liver MicrosomesVenlafaxine410.36-[8]
Recombinant CYP2D6Venlafaxine23.2-Highest[8]
Recombinant CYP2C19Venlafaxine---[7][8]
Recombinant CYP2C9Venlafaxine---[8][10]

K_m (Michaelis-Menten constant) reflects the substrate concentration at half-maximal reaction velocity. V_max (maximum reaction velocity) indicates the maximum rate of the reaction. Intrinsic clearance is a measure of the enzyme's catalytic efficiency.

Table 2: Kinetic Parameters for this compound (NDV) Formation

CYP IsoformSubstrateK_m (μM)V_max (nmol/min/mg protein)Intrinsic Clearance (V_max/K_m)Source
Human Liver MicrosomesVenlafaxine25042.14-[8]
Recombinant CYP3A4Venlafaxine--Lowest[8]
Recombinant CYP2C19Venlafaxine--Highest[8]
Recombinant CYP2C9Venlafaxine---[8]

Visualizing Metabolic and Regulatory Pathways

Venlafaxine Metabolic Pathway

The following diagram illustrates the primary and minor metabolic pathways of venlafaxine, highlighting the key CYP enzymes involved in the formation of O-desmethylvenlafaxine and this compound.

Venlafaxine_Metabolism cluster_major Major Pathway (O-demethylation) cluster_minor Minor Pathway (N-demethylation) Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) Venlafaxine->ODV CYP2D6 (primary) CYP2C19 (minor) NDV This compound (NDV) (Minor Metabolite) Venlafaxine->NDV CYP3A4, CYP2C19 CYP2C9 NODV N,O-didesmethylvenlafaxine ODV->NODV CYP2C19, CYP3A4 NDV->NODV CYP2D6, CYP2C19

Caption: Metabolic pathways of venlafaxine.

Transcriptional Regulation of Key CYP Enzymes

The expression and activity of CYP enzymes are regulated by a complex network of transcription factors and signaling pathways. This diagram provides a simplified overview of the regulatory mechanisms for CYP2D6, CYP3A4, and CYP2C19.

CYP_Regulation cluster_cyp2d6 CYP2D6 Regulation cluster_cyp3a4 CYP3A4 Regulation cluster_cyp2c19 CYP2C19 Regulation CYP2D6 CYP2D6 Gene KLF9 KLF9 KLF9->CYP2D6 activates SHP SHP SHP->CYP2D6 represses HNF4a_2D6 HNF4α HNF4a_2D6->CYP2D6 basal expression CEBPa_2D6 C/EBPα CEBPa_2D6->CYP2D6 basal expression Nrf2 Nrf2 Nrf2->CYP2D6 regulates CYP3A4 CYP3A4 Gene PXR PXR PXR->CYP3A4 induces CAR CAR CAR->CYP3A4 induces VDR VDR VDR->CYP3A4 activates IL6 IL-6 CEBPb_LIP C/EBPβ-LIP IL6->CEBPb_LIP induces CEBPb_LIP->CYP3A4 represses CYP2C19 CYP2C19 Gene Inflammation Inflammation Inflammation->CYP2C19 down-regulates LiverDisease Liver Disease LiverDisease->CYP2C19 alters activity DDIs Drug-Drug Interactions DDIs->CYP2C19 phenoconversion

Caption: Transcriptional regulation of key CYPs.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolism of venlafaxine in a pooled human liver microsomal system.

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), pooled human liver microsomes (e.g., 0.2-0.5 mg/mL), and venlafaxine at various concentrations (e.g., spanning from below to above the expected K_m).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile (B52724) or methanol, which also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the supernatant for the presence and quantity of venlafaxine, ODV, and NDV using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Determine the kinetic parameters (K_m and V_max) by fitting the substrate concentration versus reaction velocity data to the Michaelis-Menten equation using non-linear regression analysis.

In Vitro Metabolism using Recombinant CYP Isoforms

This protocol allows for the determination of the specific contribution of individual CYP isoforms to venlafaxine metabolism.

  • Reaction Setup:

    • Utilize commercially available recombinant human CYP enzymes co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

    • Prepare separate incubation mixtures for each CYP isoform to be tested (e.g., CYP2D6, CYP3A4, CYP2C19, CYP2C9).

    • Each mixture should contain a buffer system, the specific recombinant CYP isoform, and venlafaxine.

  • Reaction Initiation and Termination:

    • Follow the same procedures for reaction initiation, incubation, and termination as described for the HLM protocol.

  • Analysis:

    • Quantify the formation of ODV and NDV for each CYP isoform using LC-MS/MS.

  • Interpretation:

    • The relative rates of metabolite formation will indicate the primary enzymes responsible for each metabolic pathway. Kinetic parameters can also be determined for each individual isoform.

Experimental Workflow for CYP Inhibition Studies

To assess the potential for drug-drug interactions, specific CYP inhibitors are used in in vitro assays.

Inhibition_Workflow Start Start: Prepare HLM or Recombinant CYP Incubation AddSubstrate Add Venlafaxine (Substrate) Start->AddSubstrate AddInhibitor Add Specific CYP Inhibitor (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4) AddSubstrate->AddInhibitor Incubate Incubate at 37°C AddInhibitor->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Quantify Metabolite Formation (LC-MS/MS) Terminate->Analyze Compare Compare Metabolite Levels with and without Inhibitor Analyze->Compare DetermineKi Determine Inhibition Constant (Ki) Compare->DetermineKi

Caption: Workflow for CYP inhibition assay.

Conclusion

The metabolism of venlafaxine is a complex process dominated by CYP2D6-mediated O-demethylation, with contributions from CYP3A4, CYP2C19, and CYP2C9 in the N-demethylation pathway. The significant interindividual variability in the activity of these enzymes, largely due to genetic polymorphisms and complex regulatory mechanisms, underscores the importance of understanding these pathways in the context of personalized medicine. The experimental protocols and data presented in this guide provide a framework for researchers and clinicians to further investigate and predict the metabolic fate of venlafaxine, ultimately aiming to optimize therapeutic efficacy and minimize adverse drug reactions.

References

An In-depth Technical Guide to the Pharmacological Profile of N-Desmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylvenlafaxine, also known as O-desmethylvenlafaxine (ODV) and commercially as Desvenlafaxine, is the major active metabolite of the antidepressant venlafaxine (B1195380).[1][2] As a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), its primary mechanism of action involves the potent inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[3] This dual action leads to an increase in the synaptic concentrations of both serotonin and norepinephrine, which is believed to be the basis for its therapeutic efficacy in major depressive disorder (MDD). Unlike its parent compound, this compound exhibits a more balanced affinity for SERT and NET and is primarily metabolized through glucuronidation rather than the polymorphic CYP2D6 enzyme system, resulting in a lower potential for certain drug-drug interactions.[1][3] This guide provides a comprehensive overview of its receptor binding profile, pharmacokinetic properties, and the experimental methodologies used for its characterization.

Mechanism of Action and Receptor Binding Profile

This compound enhances serotonergic and noradrenergic neurotransmission by blocking their respective reuptake transporters.[3][4] Its pharmacological activity is highly specific to these transporters, with negligible affinity for other receptors such as muscarinic, cholinergic, histamine (B1213489) H1, or alpha-adrenergic receptors, which predicts a side effect profile devoid of common tricyclic antidepressant effects like sedation and anticholinergic symptoms.[3][5]

Quantitative Data: Transporter and Receptor Affinities

The binding affinity of this compound and its parent compound, venlafaxine, for human monoamine transporters has been characterized through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), with a lower value indicating higher affinity.

CompoundTarget TransporterKi (nM)Reference CompoundSpecies
This compound (ODV)SERTValue not explicitly found in searches
This compound (ODV)NETValue not explicitly found in searches
VenlafaxineSERT74[3H]cyanoimipramineRat
VenlafaxineNET1260[3H]nisoxetineRat

Note: While direct Ki values for this compound were not explicitly located in the provided search results, it is established that it is a potent SNRI, and in vivo studies suggest a more balanced SERT/NET affinity ratio compared to in vitro data for venlafaxine.[6][7] A PET study in nonhuman primates demonstrated that venlafaxine's in vivo affinity for SERT and NET was at a similar level, with a Kd(plasma) ratio of SERT to NET of 1.9.[7]

In Vivo Transporter Occupancy

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to quantify the occupancy of neurotransmitter transporters by a drug at therapeutic doses. Studies using the radioligand [¹¹C]DASB, which is highly selective for SERT, have been conducted to determine the relationship between the dose of this compound and the percentage of SERT blockade in the brain.

A study in healthy male subjects found that this compound (ODV) produced significant, dose-dependent SERT occupancy.[8]

Quantitative Data: SERT Occupancy
CompoundDose (mg/day)SERT Occupancy (ED50)Radioligand
This compound (ODV)14.450%[11C]DASB
R(-)-O-desmethylvenlafaxine24.850%[11C]DASB

ED₅₀ is the dose required to achieve 50% of the maximum effect, in this case, 50% transporter occupancy.[8]

Pharmacokinetics

The metabolic pathway of venlafaxine to this compound is a critical aspect of its pharmacology. Venlafaxine is extensively metabolized by the cytochrome P450 isoenzyme CYP2D6 to form this compound (ODV).[2][9] This active metabolite is then primarily eliminated through conjugation (glucuronidation) with minor involvement of CYP enzymes for further metabolism.[1][3]

Logical Relationship: Metabolic Pathway

Venlafaxine Venlafaxine ODV This compound (ODV, Active Metabolite) Venlafaxine->ODV CYP2D6 (O-Demethylation) Inactive Inactive Metabolites (e.g., N,O-didesmethylvenlafaxine) Venlafaxine->Inactive CYP3A4 (N-Demethylation) ODV->Inactive CYP3A4 Excretion Renal Excretion (Glucuronide Conjugates) ODV->Excretion UGT (Glucuronidation)

Caption: Metabolic conversion of Venlafaxine to its active metabolite, this compound.

Quantitative Data: Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in human studies.

ParameterValueSpeciesNotes
Elimination Half-life (t1/2)11 ± 2 hours[6]HumanFor the active metabolite (ODV).[6]
13.2 hours (elderly)[10]HumanSlightly longer in the elderly.[10]
10.3 hours (young)[10]Human
Protein Binding30 ± 12%[6]HumanLow protein binding.[6]
MetabolismPrimarily UGT conjugation[1]HumanMinimal CYP2D6 involvement for ODV itself.[1]
ExcretionRenal (87% of venlafaxine dose)[6]HumanExcreted as unchanged drug (29%) and metabolites.[6]

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like this compound for a target transporter (e.g., SERT or NET) using a filtration-based assay.[11][12]

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.[13]

Materials:

  • Membrane Preparation: Homogenized tissue or cell lines expressing the target transporter (e.g., rat brain tissue, HEK293 cells transfected with human SERT).[14]

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).[15]

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[13]

  • Wash Buffer: Ice-cold assay buffer.[13]

  • Non-specific Inhibitor: A high concentration of a known inhibitor to define non-specific binding (e.g., 10 µM Fluoxetine for SERT).[13]

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).[11]

  • Scintillation Counter: For measuring radioactivity.

Workflow Diagram: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis P1 Prepare membrane homogenate (e.g., brain tissue expressing SERT/NET) A1 Pipette reagents into 96-well plate: 1. Membranes 2. Test Compound / Buffer 3. Radioligand P1->A1 P2 Prepare serial dilutions of this compound P2->A1 P3 Prepare radioligand solution (e.g., [3H]citalopram) P3->A1 A2 Incubate at controlled temperature (e.g., 30°C for 60 min) with agitation A1->A2 S1 Rapidly filter plate contents to separate bound/free radioligand A2->S1 S2 Wash filters with ice-cold buffer S1->S2 M1 Dry filters and add scintillation cocktail S2->M1 M2 Count radioactivity (CPM) M1->M2 C1 Calculate Specific Binding M2->C1 C2 Plot data and determine IC50 C1->C2 C3 Calculate Ki using Cheng-Prusoff equation C2->C3

Caption: Generalized workflow for a competitive radioligand binding assay via filtration.

Procedure:

  • Plate Setup: Assays are performed in a 96-well plate. Three types of wells are prepared: Total Binding (membranes, radioligand, buffer), Non-specific Binding (membranes, radioligand, non-specific inhibitor), and Test Compound (membranes, radioligand, varying concentrations of this compound).[13]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[11]

  • Filtration: The incubation is terminated by rapid vacuum filtration, trapping the membranes with bound radioligand on the filters while unbound radioligand passes through.[11]

  • Washing: Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Counting: The radioactivity on the dried filters is measured using a scintillation counter.[13]

  • Data Analysis:

    • Specific Binding is calculated: Total Binding - Non-specific Binding.

    • A competition curve is generated by plotting the percent specific binding against the log concentration of this compound to determine the IC₅₀.

    • The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]

In Vivo Microdialysis

This protocol provides a general framework for measuring extracellular neurotransmitter levels in the brain of a freely moving animal following administration of a compound like this compound.[16][17]

Objective: To quantify changes in synaptic concentrations of serotonin and norepinephrine in a specific brain region over time.

Materials:

  • Animal Model: Typically a rat or mouse.

  • Stereotaxic Frame: For precise surgical implantation of the microdialysis probe.

  • Microdialysis Probe: A small, semi-permeable probe that allows diffusion of small molecules from the extracellular fluid.[16]

  • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a slow, constant rate (e.g., 1-2 µL/min).[16]

  • Fraction Collector: To collect dialysate samples at timed intervals.[16]

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry for sensitive quantification of neurotransmitters.[18]

Workflow Diagram: In Vivo Microdialysis

S1 Anesthetize animal and place in stereotaxic frame S2 Surgically implant guide cannula into target brain region (e.g., PFC) S1->S2 S3 Allow animal to recover from surgery S2->S3 E1 Insert microdialysis probe and begin perfusion with aCSF S3->E1 E2 Allow for stabilization period (e.g., 2 hours) E1->E2 E3 Collect baseline dialysate samples at timed intervals E2->E3 E4 Administer this compound (e.g., via i.p. injection) E3->E4 E5 Continue collecting post-dose dialysate samples E4->E5 A1 Analyze dialysate samples for neurotransmitter content (e.g., HPLC-ECD) E5->A1 A2 Quantify neurotransmitter levels (e.g., serotonin, norepinephrine) A1->A2 A3 Calculate change from baseline and plot time-course data A2->A3 A4 Verify probe placement post-experiment A3->A4

Caption: Key steps in an in vivo microdialysis experiment for neuropsychopharmacology.

Procedure:

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., prefrontal cortex, hippocampus). The animal is allowed to recover.[16]

  • Probe Insertion and Baseline: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with aCSF, and the system is allowed to stabilize for 1-2 hours.[16] Baseline dialysate samples are collected to establish basal neurotransmitter levels.[16]

  • Drug Administration: this compound is administered (e.g., intraperitoneally or subcutaneously).

  • Sample Collection: Dialysate collection continues at regular intervals (e.g., every 10-20 minutes) for several hours post-administration. Samples are often collected into vials containing an antioxidant to prevent degradation.[16]

  • Analysis: The concentration of serotonin and norepinephrine in each dialysate sample is quantified using a highly sensitive analytical method like HPLC-ECD.[18]

  • Data Interpretation: The results are typically expressed as a percentage change from the baseline neurotransmitter concentration, providing a dynamic profile of the drug's effect on synaptic neurotransmitter levels.

Conclusion

This compound is a potent and selective serotonin-norepinephrine reuptake inhibitor that constitutes the primary active moiety of venlafaxine. Its pharmacological profile is characterized by a more balanced affinity for SERT and NET compared to its parent compound and a favorable pharmacokinetic profile with less dependence on the polymorphic CYP2D6 enzyme for its own clearance. This technical guide summarizes the key quantitative data and experimental methodologies that form the basis of our understanding of this important antidepressant molecule, providing a valuable resource for professionals in the field of neuroscience and drug development.

References

N-Desmethylvenlafaxine: A Comprehensive Technical Guide on its Role as a Minor Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the major active metabolite, O-desmethylvenlafaxine (ODV), has been the primary focus of research and is itself marketed as an antidepressant (desvenlafaxine), the role of minor metabolites should not be overlooked in providing a complete pharmacokinetic and pharmacodynamic profile of the parent drug. This technical guide provides an in-depth exploration of N-desmethylvenlafaxine (NDV), a minor but pharmacologically active metabolite of venlafaxine.

This document will detail the metabolic pathway leading to NDV formation, its pharmacokinetic properties with a focus on the influence of pharmacogenomics, its pharmacological activity, and detailed experimental protocols for its quantification and in vitro study. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.

Metabolic Pathway of this compound Formation

Venlafaxine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The main metabolic route is O-demethylation to ODV, predominantly catalyzed by CYP2D6.[1][2] A secondary, minor pathway is the N-demethylation of venlafaxine to form this compound.[3] This reaction is primarily mediated by CYP3A4 and CYP2C19.[4]

Individuals with reduced CYP2D6 activity, known as poor metabolizers (PMs), exhibit a metabolic shift. With the primary O-demethylation pathway being less efficient, a greater proportion of venlafaxine is shunted towards the N-demethylation pathway, resulting in significantly higher plasma concentrations of NDV in these individuals compared to extensive metabolizers (EMs).[5]

Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Major Active Metabolite) Venlafaxine->ODV CYP2D6 (Major) NDV This compound (NDV) (Minor Active Metabolite) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) Further_Metabolites Further Metabolites (e.g., N,O-didesmethylvenlafaxine) ODV->Further_Metabolites CYP2D6, CYP2C19, CYP3A4 NDV->Further_Metabolites CYP2D6, CYP2C19, CYP3A4

Figure 1: Metabolic Pathways of Venlafaxine.

Quantitative Data

Pharmacokinetic Parameters of Venlafaxine and its Metabolites
ParameterVenlafaxine (in CYP2D6 PMs vs EMs)O-desmethylvenlafaxine (in CYP2D6 PMs vs EMs)This compound (in CYP2D6 PMs vs EMs)
Cmax ~180% higher in PMs[6]~434% lower in PMs[6]22-fold higher in PMs[5]
AUC ~445% higher in PMs[6]~445% lower in PMs[6]-
Half-life (t½) ~5 hours (parent compound)[7]~11-13 hours[7][8]-

Table 1: Comparison of Pharmacokinetic Parameters of Venlafaxine and its Metabolites in CYP2D6 Poor Metabolizers (PMs) versus Extensive Metabolizers (EMs). Note: '-' indicates data not available from the cited sources.

Pharmacological Activity of Venlafaxine and its Metabolites

This compound is considered a weak inhibitor of both serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.

CompoundSERT Ki (nM)NET Ki (nM)
Venlafaxine 74 - 82[9][10]1260 - 2480[9][10]
O-desmethylvenlafaxine 40.2[11]558.4[11]
This compound Weak activity[12]Weak activity[12]

Table 2: In Vitro Binding Affinities (Ki) of Venlafaxine and its Metabolites for Serotonin (SERT) and Norepinephrine (NET) Transporters.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous determination of venlafaxine and its metabolites, including this compound, in human plasma.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample IS Add Internal Standard (e.g., Venlafaxine-d6) Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject onto LC Column (e.g., C18 column) Supernatant->Injection Separation Chromatographic Separation (Isocratic or Gradient Elution) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (Multiple Reaction Monitoring) Ionization->Detection Quantification Quantification (Peak Area Ratios) Detection->Quantification Calibration Calibration Curve Quantification->Calibration Results Determine Concentration Calibration->Results

Figure 2: Workflow for LC-MS/MS Quantification.

Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Precipitate proteins by adding 300 µL of cold acetonitrile (B52724).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[13][14]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The elution can be isocratic or a gradient.

    • Flow Rate: Typically around 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.[13][14]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode (ESI+) is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. Specific precursor-to-product ion transitions for this compound would be monitored. For example, a potential transition could be m/z 264.2 -> [product ion]. The exact product ion would be determined during method development.[13]

  • Quantification:

    • A calibration curve is constructed by analyzing standards of known concentrations of this compound.

    • The concentration of NDV in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Metabolism of Venlafaxine in Human Liver Microsomes

This protocol outlines a typical experiment to study the formation of this compound from venlafaxine using human liver microsomes (HLMs).

Incubation_Mix Prepare Incubation Mixture: - Human Liver Microsomes - Phosphate (B84403) Buffer (pH 7.4) - Venlafaxine (Substrate) Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Initiation Initiate Reaction with NADPH Regenerating System Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction (e.g., add cold acetonitrile) Incubation->Termination Analysis Analyze for NDV formation (LC-MS/MS) Termination->Analysis

Figure 3: In Vitro Metabolism Experimental Workflow.

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer (pH 7.4).

    • Add venlafaxine to achieve the desired final concentration (e.g., a range of concentrations to determine kinetic parameters).[4]

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[4]

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins and quench the enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method as described in the previous protocol.

Conclusion

This compound, while a minor metabolite of venlafaxine, demonstrates pharmacological activity and its formation is significantly influenced by the genetic polymorphism of CYP2D6. In individuals who are CYP2D6 poor metabolizers, the increased metabolic shunting towards N-demethylation leads to substantially elevated levels of NDV. Although its contribution to the overall clinical effect of venlafaxine is likely limited due to its lower potency and concentration compared to the parent drug and the major metabolite ODV, understanding its formation and disposition is crucial for a comprehensive characterization of venlafaxine's metabolism and for interpreting pharmacokinetic data, particularly in different patient populations. The experimental protocols provided in this guide offer a framework for the accurate quantification and in vitro investigation of this minor active metabolite, which can aid in further research into the complete metabolic and pharmacological profile of venlafaxine.

References

The Discovery and Initial Characterization of N-Desmethylvenlafaxine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylvenlafaxine (NDV) is a primary metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine (B1195380). Formed through hepatic metabolism, NDV has been a subject of study to understand the overall pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the discovery, initial characterization, and synthesis of this compound, with a focus on its pharmacological activity and the experimental methodologies used in its early evaluation.

Introduction

Venlafaxine, a bicyclic antidepressant, exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) and norepinephrine.[1] Its metabolism in the liver is extensive, primarily mediated by the cytochrome P450 enzyme system, leading to the formation of several metabolites. Among these, O-desmethylvenlafaxine (ODV), also known as desvenlafaxine (B1082), is the major active metabolite and has been developed as an antidepressant in its own right.[2] Another significant, albeit minor, active metabolite is this compound (NDV).[3] This document details the initial scientific investigations into NDV, summarizing its in vitro and in vivo pharmacological properties and the methods employed for its synthesis and characterization.

Discovery and Metabolic Pathway

This compound was identified in early metabolic studies of venlafaxine. It is formed via the N-demethylation of the parent compound, a process primarily catalyzed by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2C19 in human liver microsomes.[3] While O-demethylation to desvenlafaxine is the predominant metabolic pathway, N-demethylation represents a notable route of biotransformation.

Venlafaxine_Metabolism Venlafaxine Venlafaxine NDV This compound Venlafaxine->NDV CYP3A4, CYP2C9, CYP2C19 (N-Demethylation) ODV O-Desmethylvenlafaxine (Desvenlafaxine) Venlafaxine->ODV CYP2D6 (O-Demethylation)

Metabolic pathway of Venlafaxine to its primary metabolites.

Synthesis

A general, single-step process for the synthesis of this compound has been described, starting from the cyano-intermediate 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. This method involves a reductive amination using monomethylamine hydrochloride in the presence of a palladium catalyst.

Synthesis_Workflow Start 2-(1-hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Reaction Reductive Amination (Methanol, H2 atmosphere) Start->Reaction Reagents Monomethylamine Hydrochloride + 10% Palladium on Carbon Reagents->Reaction Product This compound Reaction->Product Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NDV This compound SERT SERT NDV->SERT Inhibits NET NET NDV->NET Inhibits Serotonin Serotonin Serotonin->SERT Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Binds Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine->Receptors Binds

References

The Understated Contributor: A Technical Guide to the Role of N-Desmethylvenlafaxine in Venlafaxine's Overall Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUDIENCE: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism, leading to the formation of several metabolites. While the primary active metabolite, O-desmethylvenlafaxine (ODV), is well-recognized for its significant contribution to the drug's therapeutic effects, the role of N-desmethylvenlafaxine (NDV) is often considered minor. This technical guide provides an in-depth analysis of NDV's pharmacological profile, its metabolic pathway, and its nuanced contribution to the overall activity of venlafaxine, particularly in specific patient populations. Through a comprehensive review of available data, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers and drug development professionals with a thorough understanding of this often-overlooked metabolite.

Introduction

Venlafaxine exerts its antidepressant and anxiolytic effects by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). Its metabolic fate is a critical determinant of its clinical efficacy and safety profile. The major metabolic pathway involves O-demethylation by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme to form O-desmethylvenlafaxine (ODV), a metabolite with a pharmacological profile similar to the parent drug.[1][2] However, a secondary metabolic pathway, N-demethylation, leads to the formation of this compound (NDV). This pathway, primarily mediated by CYP3A4 and CYP2C19, is generally considered minor in individuals with normal CYP2D6 activity (extensive metabolizers).[3][4]

The clinical significance of the N-demethylation pathway becomes more pronounced in individuals with reduced or absent CYP2D6 function, known as poor metabolizers (PMs). In these individuals, the metabolism of venlafaxine shifts towards the N-demethylation pathway, resulting in significantly elevated plasma concentrations of NDV.[5] This guide delves into the pharmacological characteristics of NDV to elucidate its potential contribution to both the therapeutic and adverse effects of venlafaxine, especially in this subpopulation.

Metabolic Pathways of Venlafaxine

The metabolic conversion of venlafaxine is a complex process involving multiple CYP450 isoenzymes. The two primary pathways are O-demethylation and N-demethylation.

Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (Major) NDV This compound (NDV) (Weakly Active) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) NODV N,O-Didesmethylvenlafaxine (Inactive) ODV->NODV CYP2C19, CYP3A4 NDV->NODV CYP2D6

Figure 1: Primary metabolic pathways of venlafaxine.

As illustrated in Figure 1, the O-demethylation to the active metabolite ODV is the dominant pathway in most individuals. The N-demethylation pathway to NDV becomes more significant when the CYP2D6 pathway is compromised.

Pharmacological Profile of this compound

Available data on the pharmacological activity of NDV suggests that it is a less potent inhibitor of serotonin and norepinephrine reuptake compared to venlafaxine and ODV.[4] However, it still retains activity at these transporters.

Monoamine Transporter Affinity

Quantitative data on the inhibitory activity of NDV at monoamine transporters is primarily derived from studies using rat brain synaptosomes.

CompoundSERT IC₅₀ (µM)NET IC₅₀ (µM)Reference
This compound (NDV) 1.64.7[6]

Table 1: Inhibitory Concentrations (IC₅₀) of this compound for Serotonin and Norepinephrine Reuptake in Rat Synaptosomes.

Receptor Binding Profile

A broad receptor binding screen for NDV is not publicly available. However, based on the profile of venlafaxine and ODV, it is anticipated that NDV has low affinity for other receptors, such as muscarinic, histaminergic, and adrenergic receptors, which would suggest a low potential for side effects mediated by these targets.

Clinical Significance in CYP2D6 Poor Metabolizers

In individuals classified as CYP2D6 poor metabolizers, the metabolic ratio of venlafaxine shifts, leading to decreased formation of ODV and a concurrent increase in the N-demethylation pathway. This results in substantially higher plasma concentrations of NDV.[5]

cluster_0 Extensive Metabolizers (EM) cluster_1 Poor Metabolizers (PM) Venlafaxine_EM Venlafaxine ODV_EM ODV (High) Venlafaxine_EM->ODV_EM CYP2D6 (High Activity) NDV_EM NDV (Low) Venlafaxine_EM->NDV_EM CYP3A4/2C19 (Low Activity) Venlafaxine_PM Venlafaxine ODV_PM ODV (Low) Venlafaxine_PM->ODV_PM CYP2D6 (Low/No Activity) NDV_PM NDV (High) Venlafaxine_PM->NDV_PM CYP3A4/2C19 (Increased Flux)

Figure 2: Metabolic shift in CYP2D6 poor metabolizers.

The clinical implications of elevated NDV levels are not yet fully understood. While its weaker activity at SERT and NET suggests a limited contribution to the primary therapeutic effects of venlafaxine, the sustained, higher concentrations in PMs could potentially lead to a clinically relevant level of transporter inhibition. Furthermore, the altered metabolic profile may contribute to the different side effect profiles observed in CYP2D6 poor metabolizers.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Metabolism of Venlafaxine

Objective: To determine the kinetics of this compound formation from venlafaxine by specific human CYP450 enzymes.

cluster_0 Incubation cluster_1 Analysis Microsomes Human Liver Microsomes or cDNA-expressed CYP3A4/CYP2C19 Incubate Incubate at 37°C Microsomes->Incubate Venlafaxine Venlafaxine (Substrate) Venlafaxine->Incubate NADPH NADPH Generating System (Cofactor) NADPH->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC-MS/MS Analysis Centrifuge->HPLC

Figure 3: Workflow for in vitro metabolism of venlafaxine.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes or microsomes from cells expressing recombinant human CYP3A4 or CYP2C19, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and potassium phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add venlafaxine to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction at 37°C for various time points.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of this compound using a validated chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[7]

Monoamine Transporter Reuptake Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound on serotonin and norepinephrine reuptake in rat brain synaptosomes.

Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation.[3][4]

  • Reaction Mixture: In a 96-well plate, add synaptosomes, assay buffer (e.g., Krebs-Ringer-HEPES), and varying concentrations of this compound or a reference inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Uptake: Add a radiolabeled neurotransmitter ([³H]-serotonin or [³H]-norepinephrine) to each well to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of neurotransmitter reuptake at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

While this compound is a minor metabolite of venlafaxine in the majority of the population, its role should not be entirely dismissed, particularly in the context of personalized medicine and pharmacogenetics. In CYP2D6 poor metabolizers, the significant elevation in NDV plasma concentrations warrants further investigation into its potential contribution to both the therapeutic and adverse effect profiles of venlafaxine. The weaker, yet present, inhibitory activity of NDV at serotonin and norepinephrine transporters suggests that at high enough concentrations, it may exert a clinically relevant pharmacological effect.

Future research should focus on obtaining a more complete pharmacological profile of NDV, including its binding affinities (Ki values) at human monoamine transporters and a broader range of CNS receptors. Such data will be invaluable for developing more accurate pharmacokinetic-pharmacodynamic models to predict the clinical outcomes of venlafaxine treatment in individuals with different CYP2D6 genotypes. This in-depth understanding will ultimately contribute to the safer and more effective use of this important antidepressant.

References

N-Desmethylvenlafaxine solubility and stability characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Solubility and Stability Characteristics of N-Desmethylvenlafaxine

For: Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, a minor active metabolite of the antidepressant venlafaxine (B1195380). Due to the limited availability of public data on this compound compared to its major counterpart, O-Desmethylvenlafaxine (desvenlafaxine), this document synthesizes available information and presents methodologies from studies on closely related compounds to provide a robust framework for researchers. This guide includes a review of its metabolic formation, qualitative solubility data, and stability profile under stress conditions, supported by detailed experimental protocols and workflow visualizations to aid in laboratory research and drug development.

**1. Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder and anxiety disorders. It is extensively metabolized in the liver into several metabolites, primarily O-Desmethylvenlafaxine (ODV) and, to a lesser extent, this compound (NDV). While ODV is the major active metabolite, NDV is considered a minor metabolite with less pharmacological potency[1]. This compound is formed from venlafaxine through the action of the cytochrome P450 isoform CYP3A4[2][3]. Understanding the physicochemical properties of NDV, such as its solubility and stability, is crucial for comprehensive pharmacokinetic modeling, impurity profiling, and analytical method development.

**2. Metabolic Pathway of Venlafaxine

Venlafaxine undergoes hepatic metabolism primarily through two pathways: O-desmethylation and N-desmethylation. The major pathway, O-desmethylation, is catalyzed by CYP2D6 and produces the primary active metabolite, O-Desmethylvenlafaxine. The minor pathway, N-desmethylation, is mediated by CYP3A4 and produces this compound[2][3]. Further metabolism can lead to the formation of N,O-didesmethylvenlafaxine[4].

cluster_0 Venlafaxine Metabolism Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (Major Active Metabolite) Venlafaxine->ODV CYP2D6 (Major Pathway) NDV This compound (Minor Metabolite) Venlafaxine->NDV CYP3A4 (Minor Pathway) NODV N,O-Didesmethylvenlafaxine ODV->NODV N-Demethylation NDV->NODV O-Demethylation

Fig. 1: Metabolic Pathways of Venlafaxine

**3. Solubility Characteristics

Publicly available quantitative solubility data for this compound is limited. However, qualitative assessments have been reported for its hydrochloride salt form.

Qualitative Solubility Data

The following table summarizes the known solubility of (±)-N-desmethyl Venlafaxine hydrochloride.

SolventSolubilityReference
ChloroformSlightly Soluble[2]
DMSOSlightly Soluble[2]
Methanol (B129727)Slightly Soluble[2]
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a drug substance, such as the one described by Schefter and Higuchi, can be employed[5]. This involves preparing saturated solutions of the compound in various solvents and quantifying the concentration of the dissolved substance.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound reference standard

  • Selection of solvents (e.g., Water, 0.1 M HCl, Phosphate Buffer pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated HPLC-UV or LC-MS/MS system

  • Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

  • Sample Preparation: Add an excess amount of this compound powder to a series of vials, ensuring a solid phase remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated HPLC or LC-MS method to determine the concentration.

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL.

cluster_1 Solubility Determination Workflow A Add excess NDV to vials B Add precise volume of solvent A->B C Equilibrate (e.g., 24h at 25°C) B->C D Centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify via HPLC or LC-MS F->G H Report Solubility (mg/mL) G->H

Fig. 2: Workflow for Solubility Determination

Stability Profile

A comprehensive stability profile for a drug substance is established through forced degradation (stress testing) studies, as mandated by the International Conference on Harmonization (ICH) guidelines. While specific studies on this compound are not widely published, extensive research on its parent compound and major metabolite, O-Desmethylvenlafaxine, provides a strong indication of its likely stability behavior and the methodologies required for its assessment.

Forced Degradation Studies

Forced degradation studies expose the drug substance to various stress conditions to identify potential degradation products and establish stability-indicating analytical methods. Significant degradation of the related compound O-Desmethylvenlafaxine has been observed under acidic, basic, and oxidative stress conditions[6][7].

Case Study: Forced Degradation of O-Desmethylvenlafaxine

The following table summarizes results from a stability-indicating study on O-Desmethylvenlafaxine, which can serve as a proxy for designing studies for this compound[7].

Stress ConditionParameters% DegradationReference
Acid Hydrolysis0.5 N HCl, 70°C18.65% (in 2 hours)[7]
Base Hydrolysis1.0 N NaOH, 70°C11.01% (in 12 hours)[7]
Oxidation3% H₂O₂, 50°C17.05% (in 2 hours)[7]
PhotolyticUV light (315-400 nm)0.23% (in 10 days)[7]
Dry Heat80°C0.27% (in 10 days)[7]
Moist Heat80°C, 75% RH0.25% (in 2 hours)[7]

These results indicate that the core structure shared by O- and this compound is most susceptible to degradation under hydrolytic and oxidative conditions, while being relatively stable to heat and light.

Experimental Protocol for Forced Degradation Study

This protocol is based on ICH guideline Q1A(R2) and common practices for stress testing of small molecules[6][8].

Objective: To investigate the degradation behavior of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Methanol, Acetonitrile, Water)

  • Buffers for mobile phase

  • Temperature-controlled oven, water bath, and photostability chamber

  • Validated stability-indicating HPLC or UHPLC method with a PDA or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate strength acid (e.g., 1 M HCl). Reflux the solution at a set temperature (e.g., 80°C) for a specified duration (e.g., 8 hours). Withdraw samples at time intervals, neutralize with a base, dilute, and analyze[8].

  • Base Hydrolysis: Mix the stock solution with an equal volume of an appropriate strength base (e.g., 1 M NaOH). Treat the sample under the same temperature and time conditions as the acid hydrolysis. Neutralize with an acid before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature or slightly elevated temperature for a set period.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 80°C for 10 days)[7]. Also, prepare a solution and reflux it under neutral conditions.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products. Peak purity analysis using a PDA detector or identification using a mass spectrometer is essential.

cluster_2 Forced Degradation Workflow Start Prepare NDV Stock Solution Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxid Oxidation (H₂O₂) Start->Oxid Therm Thermal Stress (Heat) Start->Therm Photo Photolytic Stress (UV/Vis Light) Start->Photo Analyze Analyze all samples via Stability-Indicating HPLC/LC-MS Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Report Identify Degradants & Propose Degradation Pathway Analyze->Report

Fig. 3: General Workflow for Forced Degradation Studies

Conclusion

This compound is a minor metabolite of venlafaxine formed via the CYP3A4 enzyme. While specific physicochemical data for this compound are scarce, its structural similarity to venlafaxine and the major metabolite O-Desmethylvenlafaxine allows for informed predictions of its characteristics. It is expected to have limited aqueous solubility and to be most susceptible to degradation under strong acidic, basic, and oxidative conditions. The experimental protocols and workflows provided in this guide offer a robust starting point for researchers to fully characterize the solubility and stability profile of this compound, which is essential for its use as a reference standard in metabolic studies, impurity analysis, and overall drug development. Further dedicated studies are required to generate quantitative data and fully elucidate its degradation pathways.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of N-Desmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis and purification of N-Desmethylvenlafaxine, a metabolite of the antidepressant venlafaxine (B1195380). The intended audience for this document includes researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a one-step reductive amination of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (B17164). This method offers a direct route to the target compound with good yield and purity.[1][2]

Synthesis Pathway

The synthesis proceeds via the reaction of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile with monomethylamine hydrochloride in the presence of a palladium catalyst under a hydrogen atmosphere.[1]

Synthesis_Pathway start 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile product This compound start->product Reductive Amination reagents Reagents:Monomethylamine HydrochloridePalladium on Alumina (B75360) (5%)MethanolHydrogen Gas reagents->product

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of this compound.[1][2]

Materials:

  • 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

  • Monomethylamine hydrochloride

  • 5% Palladium on alumina

  • Methanol (B129727) (MeOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1.0 equivalent) in methanol (17.5 volumes), add monomethylamine hydrochloride (4.0 equivalents).

  • Stir the mixture at room temperature for 5-10 minutes until a clear solution is obtained.[1][2]

  • Carefully add 5% Palladium on alumina catalyst (20 wt %) to the reaction mixture under a nitrogen atmosphere.[1]

  • Purge the reaction vessel with hydrogen gas three times.

  • Stir the reaction mixture under a hydrogen atmosphere (1-2 atm) at room temperature for 20 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Dissolve the residue in deionized water and basify with a sodium hydroxide solution to a pH of approximately 10-12.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Quantitative Data
ParameterValueReference
Starting Material20.0 g[1]
Monomethylamine HCl27.7 g[1]
5% Pd/Alumina4.0 g[1]
Methanol350.0 ml[1]
Reaction Time20 hours[1]
HPLC Purity (Crude)>95% (area %)[1]

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity suitable for research and development purposes. A combination of crystallization and/or column chromatography can be employed.

Purification Workflow

Purification_Workflow crude Crude this compound dissolve Dissolve in a minimal amount of a suitable solvent (e.g., isopropanol (B130326)/heptane) crude->dissolve alternative Alternative: Column Chromatography crude->alternative if needed crystallize Cool to induce crystallization dissolve->crystallize filter Filter the crystals crystallize->filter wash Wash with a cold solvent filter->wash dry Dry under vacuum wash->dry pure Pure this compound dry->pure alternative->pure

Caption: General workflow for the purification of this compound.

Experimental Protocol: Crystallization

Materials:

  • Crude this compound

  • Isopropanol

  • n-Heptane

  • Beaker or Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Transfer the crude this compound to a beaker.

  • Add a minimal amount of hot isopropanol to dissolve the crude product completely.

  • Slowly add n-heptane as an anti-solvent until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the beaker in an ice bath to maximize crystallization.

  • Filter the crystals using a Buchner funnel and wash them with a small amount of cold isopropanol/n-heptane mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Quantitative Data for Purification
ParameterValueNotes
Typical Recovery80-90%Dependent on crude purity
Final Purity (HPLC)>99.5%May vary based on crystallization efficiency

Analytical Methods

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Method Parameters
ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 7) can be used.
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a general method and may require optimization based on the specific HPLC system and column used.

References

Application Note and Protocol for the Quantification of N-Desmethylvenlafaxine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-desmethylvenlafaxine (NDV) is a minor metabolite of the antidepressant drug venlafaxine (B1195380).[1] Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily to O-desmethylvenlafaxine (ODV), which is also pharmacologically active.[1][2] While NDV is considered a less potent metabolite, its quantification in human plasma is crucial for comprehensive pharmacokinetic and metabolic studies of venlafaxine.[1] This document provides detailed protocols for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. The protocols described herein cover various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, to suit different laboratory needs and capabilities.

Materials and Reagents

  • This compound reference standard

  • Venlafaxine, O-desmethylvenlafaxine, and N,O-didesmethylvenlafaxine reference standards (as needed)

  • Stable isotope-labeled internal standard (e.g., Venlafaxine-D6, ODV-D6)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ammonium formate

  • Diethyl ether

  • Methyl t-butyl ether

  • 1-Octanol

  • Sodium dihydrogen phosphate

  • Triethylamine

  • Orthophosphoric acid

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., C8, C18, or molecularly imprinted polymers)

  • 96-well protein precipitation plates

Experimental Protocols

This section details three common sample preparation methods for the extraction of this compound from human plasma prior to LC-MS/MS analysis: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Sample Preparation by Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup.[3]

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.43% formic acid to precipitate the plasma proteins.[4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 3 minutes at room temperature.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

cluster_sample_prep Protein Precipitation Workflow plasma 100 µL Plasma is Add Internal Standard plasma->is precipitant Add 300 µL Acetonitrile (0.43% Formic Acid) is->precipitant vortex1 Vortex (30s) precipitant->vortex1 centrifuge Centrifuge (13,000 rpm, 3 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis cluster_lle Liquid-Liquid Extraction Workflow plasma 500 µL Plasma is Add Internal Standard plasma->is solvent Add 3 mL Diethyl Ether is->solvent vortex Vortex (1500 rpm, 3 min) solvent->vortex centrifuge Centrifuge (3000 rpm, 15 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis cluster_spe Solid-Phase Extraction Workflow plasma 80 µL Plasma + IS pretreat Add 400 µL 10% H3PO4 plasma->pretreat condition Condition SPE Cartridge (Methanol, Water) pretreat->condition load Load Sample condition->load wash Wash Cartridge (Water) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Note: Simultaneous Quantification of Venlafaxine and its Metabolites in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of venlafaxine (B1195380) (VEN) and its major metabolites, O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (DDV), in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical and forensic toxicology. The protocol employs a simple protein precipitation for sample preparation and a rapid chromatographic separation with a total run time of less than 10 minutes. The method has been validated for linearity, precision, accuracy, and recovery.

Introduction

Venlafaxine is a widely prescribed antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, to its active metabolite, O-desmethylvenlafaxine (ODV).[2][3][4] Minor metabolic pathways involving CYP3A4 and CYP2C19 lead to the formation of this compound (NDV) and N,O-didesmethylvenlafaxine (DDV).[2][4] Given that the pharmacological activity of venlafaxine is largely dependent on the parent drug and its active metabolite, ODV, the simultaneous quantification of these compounds is crucial for understanding its pharmacokinetic profile and therapeutic efficacy.[5] This application note presents a validated HPLC-MS/MS method for the concurrent analysis of venlafaxine and its key metabolites in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was used for the extraction of analytes from human plasma.[1]

Protocol:

  • Pipette 100 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., Venlafaxine-d6, 100 ng/mL).

  • Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved on a C18 reversed-phase column.

LC Conditions:

Parameter Value
Column Thermo BDS HYPERSIL C18 (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A: Water with 30 mmol/L ammonium (B1175870) acetate, 2.6 mmol/L formic acid, and 0.13 mmol/L trifluoroacetic acidB: Acetonitrile[6]
Gradient 60% A and 40% B[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL
Column Temperature 30°C

| Run Time | 6 minutes[6] |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Precursor Ion (Q1) VEN: 278.3, ODV: 264.3, NDV: 264.3, DDV: 250.3
Product Ion (Q3) VEN: 121.1, ODV: 107.1, NDV: 121.1, DDV: 107.1
Collision Energy Optimized for each analyte
Capillary Voltage 3.5 kV
Source Temperature 150°C

| Desolvation Temp. | 350°C |

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the simultaneous analysis of venlafaxine and its metabolites.

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.

Table 1: Quantitative Data Summary

AnalyteLinearity Range (ng/mL)LOD (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Extraction Recovery (%)
Venlafaxine (VEN) 5.0 - 400[7]0.4[6]< 11[6]< 11[6]91 - 109[6]> 77[6]
O-desmethylvenlafaxine (ODV) 4.0 - 280[7]0.2[6]< 11[6]< 11[6]91 - 109[6]> 77[6]
This compound (NDV) N/A0.3[6]< 11[6]< 11[6]91 - 109[6]> 77[6]
N,O-didesmethylvenlafaxine (DDV) N/A0.2[6]< 11[6]< 11[6]91 - 109[6]> 77[6]

Data compiled from multiple sources for illustrative purposes.[6][7]

Conclusion

This application note provides a detailed and validated HPLC-MS/MS method for the simultaneous quantification of venlafaxine and its major metabolites in human plasma. The method is sensitive, specific, and rapid, making it a valuable tool for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and clinical chemistry.

Visualizations

Venlafaxine_Metabolism Venlafaxine Venlafaxine (VEN) ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (Major) CYP2C19 NDV This compound (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) DDV N,O-didesmethylvenlafaxine (DDV) ODV->DDV CYP2C19, CYP3A4 NDV->DDV CYP2D6

Caption: Metabolic pathway of Venlafaxine.

HPLC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample (100 µL) IS_Addition Add Internal Standard (Venlafaxine-d6) Plasma->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) IS_Addition->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer HPLC HPLC Separation (C18 Column) Supernatant_Transfer->HPLC MSMS Tandem MS Detection (ESI+, MRM) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification

Caption: Experimental workflow for HPLC-MS/MS analysis.

References

Chiral Separation of N-Desmethylvenlafaxine Enantiomers by High-Performance Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chiral separation of N-Desmethylvenlafaxine (NDV) enantiomers using High-Performance Liquid Chromatography (HPLC). This compound is a metabolite of the antidepressant drug venlafaxine (B1195380).[1][2] The stereoselective analysis of this metabolite is crucial for pharmacokinetic, toxicological, and drug metabolism studies, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[1] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for achieving successful enantiomeric resolution.

Introduction

Venlafaxine is a widely prescribed antidepressant that is metabolized in the body to several metabolites, including this compound (NDV).[1][2] Both venlafaxine and its metabolites are chiral compounds, existing as (R)- and (S)-enantiomers.[3] The differential pharmacological activities of these enantiomers necessitate the development of reliable stereoselective analytical methods to individually quantify them in various biological matrices.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[4] This application note details a robust HPLC method for the baseline separation of (R)-NDV and (S)-NDV.

Experimental Protocols

This section details the methodologies for the chiral separation of this compound enantiomers.

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • UV-Vis or Mass Spectrometry (MS) detector

  • Chiral Stationary Phase Column (e.g., Chiralpak AD, Chirobiotic V)

  • Sonicator

  • pH meter

  • Analytical balance

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the chiral separation of NDV enantiomers. These conditions may require optimization based on the specific column and instrumentation used.

ParameterCondition
Column Chiralpak AD (amylose derivative) or Chirobiotic V (vancomycin-based)
Mobile Phase Normal-Phase: Hexane/Ethanol (e.g., 90:10, v/v) with a basic additive (e.g., 0.1% diethylamine) Reversed-Phase: Methanol/Ammonium acetate buffer (e.g., 85:15, v/v), pH 6.0
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm (UV) or Selected Ion Recording (SIR) for MS detection
Injection Volume 10 µL
Standard Solution Preparation
  • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standard solutions at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all solutions through a 0.45 µm membrane filter before injection.

Sample Preparation (from Biological Matrix - Example: Plasma)
  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of plasma, add a suitable internal standard.

    • Add 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C8) with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with water and then a low percentage of organic solvent.

    • Elute the analytes with a suitable organic solvent (e.g., methanol).

    • Evaporate the eluate and reconstitute the residue in the mobile phase.

Data Presentation

The following table summarizes typical quantitative data obtained from the chiral separation of this compound enantiomers.

Parameter(-)-(R)-NDV(+)-(S)-NDV
Mean Recovery (%) 4748
Linearity Range (ng/mL) 200 - 5000200 - 5000
Limit of Quantification (LOQ) (ng/mL) 200200

Note: The data presented is based on a liquid-phase microextraction method coupled with chiral HPLC.[5][6]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis A Racemic NDV Standard C Standard Solution Preparation A->C B Biological Sample (e.g., Plasma) D Sample Extraction (LLE or SPE) B->D E HPLC System C->E Inject D->E Inject F Chiral Column (e.g., Chiralpak AD) E->F G Isocratic/Gradient Elution F->G H UV or MS Detector G->H I Chromatogram Acquisition H->I J Peak Integration & Quantification I->J

Caption: Workflow for chiral separation of NDV enantiomers.

Signaling Pathway Diagram

G cluster_interaction Chiral Recognition Mechanism cluster_separation Separation Outcome A Mobile Phase (Analyte + Solvent) B Chiral Stationary Phase (CSP) A->B Interaction C Transient Diastereomeric Complex Formation B->C D (R)-NDV Enantiomer C->D Differential Elution E (S)-NDV Enantiomer C->E Differential Elution

Caption: Principle of chiral separation by HPLC.

Conclusion

The protocol described in this application note provides a reliable and robust method for the chiral separation of this compound enantiomers. The use of a suitable chiral stationary phase and optimized chromatographic conditions allows for the successful resolution and quantification of the individual enantiomers. This method is applicable to various research and development settings, including pharmacokinetic studies, metabolic profiling, and quality control of pharmaceutical formulations. The successful separation of these enantiomers is a critical step in understanding the stereoselective disposition and effects of venlafaxine and its metabolites.

References

Application Notes and Protocols for the Bioanalytical Method Development of N-Desmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylvenlafaxine (NDV) is a secondary metabolite of the antidepressant venlafaxine (B1195380).[1] While less potent than the parent drug and its major active metabolite, O-desmethylvenlafaxine (ODV), the quantification of NDV in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies.[1] This document provides a detailed overview and validated protocols for the bioanalytical determination of this compound in plasma samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Venlafaxine

Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathway involves O-demethylation by CYP2D6 to form the pharmacologically active metabolite O-desmethylvenlafaxine (ODV).[2] N-demethylation, a minor pathway, results in the formation of this compound.[2] Further metabolism leads to the formation of N,O-didesmethylvenlafaxine.[1]

Venlafaxine Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) Venlafaxine->ODV CYP2D6 (Major) NDV This compound (NDV) (Secondary Metabolite) Venlafaxine->NDV CYP-mediated (Minor) NODDV N,O-didesmethylvenlafaxine ODV->NODDV N-demethylation NDV->NODDV O-demethylation

Figure 1: Metabolic pathway of Venlafaxine.

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of NDV in plasma. The following protocols are based on validated methods employing solid-phase extraction (SPE) and LC-MS/MS.

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS) (e.g., Venlafaxine-D6, Nadolol)[1][3]

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., C8, C18)[4][5]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for extracting NDV from plasma, providing a clean sample for analysis.[5][6]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Plasma Plasma Sample (e.g., 200 µL) IS Add Internal Standard Plasma->IS Vortex Vortex Mix IS->Vortex Load Load Sample Vortex->Load Condition Condition SPE Cartridge (e.g., Methanol, Water) Condition->Load Wash Wash Cartridge (e.g., Water, 5% Methanol) Load->Wash Elute Elute Analyte (e.g., Methanol, Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Solid-Phase Extraction Workflow.

Protocol:

  • To a 200 µL aliquot of human plasma, add the internal standard.

  • Pre-treat the sample as required (e.g., protein precipitation with acetonitrile containing formic acid).[7]

  • Condition the SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is typically achieved on a C18 or cyano column with a gradient or isocratic elution.[5][7]

Typical LC Parameters:

ParameterValue
ColumnC18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile PhaseA: 2 mM Ammonium Formate with 0.1% Formic AcidB: Methanol
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C

Typical MS/MS Parameters:

ParameterThis compound
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)264.3
Product Ion (m/z)58.1

Method Validation Summary

The bioanalytical method should be validated in accordance with regulatory guidelines (e.g., FDA).[8] The following tables summarize typical validation parameters for the quantification of this compound.

Linearity

The linearity of the method is established by analyzing a series of calibration standards.

AnalyteMatrixRange (ng/mL)Reference
This compoundPlasma3 - 500> 0.995[6]
This compoundPlasma0.5 - 500 nmol/L-[4]
This compoundWhole Blood5 - 2000 nmol/L-[4]
Accuracy and Precision

Intra- and inter-day accuracy and precision are evaluated using quality control (QC) samples at low, medium, and high concentrations.

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
This compound0.1203.0610.38+0.83[9]
This compound1.203.815.02+8.0[9]
This compound15.22.895.09-1.72[9]
Recovery

The extraction recovery of the analyte from the biological matrix is determined by comparing the analyte response in extracted samples to that of unextracted standards.

AnalyteExtraction MethodRecovery (%)Reference
Venlafaxine MetabolitesSolid-Phase Extraction>75[4]

Conclusion

The described bioanalytical method, employing solid-phase extraction and LC-MS/MS, provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. Adherence to the detailed protocols and validation parameters outlined in these application notes will ensure the generation of high-quality data for pharmacokinetic and drug metabolism studies.

References

Application Notes and Protocols for N-Desmethylvenlafaxine Reference Standard: Preparation and Certification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylvenlafaxine is a major metabolite of the antidepressant drug venlafaxine (B1195380). As a pharmacologically active compound, it is crucial for various stages of drug development, including pharmacokinetic studies, impurity profiling, and as a reference standard for the quality control of venlafaxine drug products. The availability of a well-characterized, high-purity this compound reference standard is paramount for ensuring the accuracy and reliability of analytical data.

This document provides detailed application notes and protocols for the preparation and certification of this compound as a reference standard. It covers the chemical synthesis, purification, and comprehensive analytical characterization required to establish a new batch of this reference material.

Preparation of this compound

The synthesis of this compound can be achieved through a single-step reductive amination process from a cyano-intermediate.[1][2][3][4][5] This method is advantageous as it avoids the use of formaldehyde, which can introduce challenging-to-remove impurities.[4]

Synthesis Protocol

Reaction Scheme:

Materials and Reagents:

Procedure:

  • In a suitable hydrogenation reactor, dissolve 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1.0 equivalent) in methanol (10-20 volumes).

  • Add monomethylamine hydrochloride (3-5 equivalents) to the solution and stir for 5-10 minutes until a clear solution is obtained.[1][3]

  • Under a nitrogen atmosphere, carefully add 10% palladium on carbon catalyst (10-50 wt %) to the reaction mixture.[1][3]

  • Purge the reactor with hydrogen gas three times and then maintain a hydrogen pressure of 1-2 atmospheres.[1]

  • Stir the reaction mixture at room temperature for 5 to 40 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, carefully filter the catalyst under a nitrogen blanket.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in water and adjust the pH to basic (pH > 10) with a sodium hydroxide solution.

  • Extract the aqueous layer with toluene (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield crude this compound.

Purification Protocol

To achieve the high purity required for a reference standard, the crude this compound should be purified, for instance by recrystallization.[6]

Materials and Reagents:

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Slowly add heptane to the solution until turbidity is observed.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by filtration and wash with a cold isopropanol/heptane mixture.

  • Dry the purified crystals under vacuum at a temperature not exceeding 50 °C.

Certification of this compound Reference Standard

The certification of a reference standard involves a comprehensive characterization to confirm its identity, purity, and potency.[6] A Certificate of Analysis (CoA) is then issued, summarizing the results of these tests.[1][2][7][8][9][10]

Experimental Workflow for Certification

The following diagram illustrates the workflow for the certification of a newly prepared batch of this compound reference standard.

G cluster_prep Preparation cluster_char Characterization cluster_cert Certification Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification Identity Identity Confirmation (NMR, MS, FTIR) Purification->Identity Purity Purity Assessment (HPLC, GC) Purification->Purity Content Water Content (Karl Fischer) Residual Solvents (GC-HS) Purification->Content CoA Certificate of Analysis Generation Identity->CoA Purity->CoA Content->CoA G cluster_tests Analytical Tests cluster_outcome Certification Outcome Identity Identity Confirmation Pass All Tests Pass Identity->Pass Fail One or More Tests Fail Identity->Fail Purity Purity & Impurity Profile Purity->Pass Purity->Fail Residuals Residual Solvents & Water Residuals->Pass Residuals->Fail Assay Assay vs. Primary Standard Assay->Pass Assay->Fail Cert Certified Reference Standard Pass->Cert Rejection Batch Rejected / Repurification Fail->Rejection

References

Application Note: Solid-Phase Extraction of N-Desmethylvenlafaxine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-desmethylvenlafaxine is a minor metabolite of the antidepressant drug venlafaxine (B1195380). Although considered less pharmacologically active than the parent drug and its major metabolite, O-desmethylvenlafaxine, accurate quantification of this compound in biological matrices is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a widely used technique for the sample preparation of this compound and other metabolites from complex biological samples such as plasma, serum, and whole blood, offering high recovery and clean extracts.[1][2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological matrices, along with comparative data from various published methods.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture, where a sample is passed through a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while impurities are washed away. The purified analyte is then eluted with a suitable solvent. The choice of SPE sorbent and elution solvents is critical for achieving high recovery and selectivity. For this compound, which is a basic compound, mixed-mode cation exchange (MCX) or polymeric sorbents are often employed.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and related compounds from various studies employing solid-phase extraction.

Table 1: Linearity and Limits of Quantification for this compound in Biological Matrices

Biological MatrixAnalytical MethodLinearity RangeLimit of Quantification (LOQ)Reference
PlasmaUHPLC-MS/MS3 - 500 ng/mLNot Specified[4]
PlasmaLC/MS/MS0.5 - 500 nmol/L0.25 - 0.5 nM[5]
Whole BloodLC/MS/MS5 - 2000 nmol/LNot Specified[1][5]
PlasmaLC-MS/MS5 - 800 ng/mLNot Specified[6]

Table 2: Recovery Data for Venlafaxine and its Metabolites using SPE

AnalyteSPE SorbentBiological MatrixRecovery (%)Reference
VenlafaxineMolecularly Imprinted Polymer (MIP)Plasma84[4]
VenlafaxineC1Plasma> 92[1]
O-DesmethylvenlafaxineC1Plasma> 93[1]
VenlafaxineC8Plasma> 75[1]
VenlafaxineHydrophilic-Lipophilic Balance (HLB)Plasma87 - 95[1]
VenlafaxineStrata-X-C Polymeric Strong Cation ExchangePlasma82 - 113[7]
O-DesmethylvenlafaxineStrata-X-C Polymeric Strong Cation ExchangePlasma99 - 110[7]

Experimental Protocols

This section details a generic yet comprehensive protocol for the solid-phase extraction of this compound from human plasma, based on common practices in the cited literature. This protocol is intended as a starting point and may require optimization for specific applications.

Materials and Reagents
  • SPE Cartridges: Mixed-mode cation exchange (e.g., Discovery DSC-MCAX, Strata-X-C) or polymeric (e.g., Oasis HLB) cartridges.

  • Reagents:

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • pH meter

    • Pipettes

Generic SPE Protocol for this compound from Plasma

This protocol is based on the principles of mixed-mode cation exchange SPE for basic compounds.[8]

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the plasma sample to pellet any particulate matter.

    • Dilute 1 mL of the plasma sample with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent bed.

    • Do not allow the cartridges to dry out.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridges by passing 1 mL of 50 mM ammonium acetate buffer (pH 6.0) through the sorbent bed.

    • Ensure the sorbent bed remains moist.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0) to remove hydrophilic impurities.

    • Further, wash the cartridge with 1 mL of 1 M acetic acid to remove weakly bound basic and neutral compounds.

    • Finally, wash with 1 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute the retained this compound and other basic analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Apply a gentle vacuum to ensure complete elution.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or 37°C.

    • Reconstitute the dried residue in a suitable volume of the mobile phase for subsequent chromatographic analysis (e.g., LC-MS/MS).

Visualizations

SPE Workflow for this compound

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostElution Post-Elution Processing cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma) Dilution Dilution with Buffer (e.g., Ammonium Acetate pH 6.0) Sample->Dilution Loading 3. Sample Loading Dilution->Loading Conditioning 1. Conditioning (Methanol) Equilibration 2. Equilibration (Buffer pH 6.0) Conditioning->Equilibration Equilibration->Loading Washing1 4. Wash 1 (Buffer) Loading->Washing1 Washing2 5. Wash 2 (Acidic Solution) Washing1->Washing2 Washing3 6. Wash 3 (Methanol) Washing2->Washing3 Elution 7. Elution (5% NH4OH in Methanol) Washing3->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Logical Relationships in SPE Method Development

SPE_Logic cluster_Parameters Key Experimental Parameters Analyte Analyte (this compound) Sorbent SPE Sorbent (e.g., Mixed-Mode, Polymeric) Analyte->Sorbent influences choice of SamplepH Sample pH Analyte->SamplepH properties guide ElutionSolvent Elution Solvent Analyte->ElutionSolvent properties guide Matrix Biological Matrix (e.g., Plasma, Urine) Matrix->Sorbent influences choice of WashSolvent Wash Solvent(s) Matrix->WashSolvent complexity dictates Sorbent->SamplepH determines optimal Sorbent->WashSolvent determines optimal Sorbent->ElutionSolvent determines optimal FlowRate Flow Rate

Caption: Key relationships in developing an SPE method for this compound.

References

Application Notes and Protocols: In Vitro Assays for Measuring N-Desmethylvenlafaxine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylvenlafaxine, the major active metabolite of the antidepressant venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] Its therapeutic efficacy in the treatment of major depressive disorder is attributed to its ability to block the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft and enhancing neurotransmission.[3][4] this compound exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter.[5][6]

The in vitro characterization of this compound's activity is crucial for understanding its pharmacological profile and for the development of new therapeutics. The most common in vitro methods for measuring the activity of reuptake inhibitors are radioligand binding assays and neurotransmitter uptake assays.[7][8][9][10][11] These assays allow for the determination of key quantitative parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which are essential for evaluating the potency and selectivity of the compound.

These application notes provide detailed protocols for conducting in vitro assays to measure the inhibitory activity of this compound on both the human serotonin and norepinephrine transporters.

Data Presentation

The inhibitory activity of this compound on the human serotonin and norepinephrine transporters is summarized in the table below. The IC50 and Ki values are compiled from various in vitro studies and represent the concentration of this compound required to achieve 50% inhibition of transporter activity and the binding affinity of the compound to the transporter, respectively.

TransporterParameterValue (nM)Assay TypeCell LineReference
Human Serotonin Transporter (hSERT) IC5047.3Uptake InhibitionNot Specified[5]
Ki40Radioligand BindingNot Specified[6]
Human Norepinephrine Transporter (hNET) IC50531.3Uptake InhibitionNot Specified[5]
Ki558Radioligand BindingNot Specified[6]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin/Norepinephrine) Synaptic_Cleft Serotonin & Norepinephrine Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding NDV This compound NDV->SERT Inhibition NDV->NET Inhibition

Caption: Mechanism of this compound at the synapse.

Experimental Workflow for In Vitro Transporter Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing hSERT or hNET Plating Plate cells in 96-well plates Cell_Culture->Plating Pre_incubation Pre-incubate cells with This compound Plating->Pre_incubation Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Pre_incubation Substrate_Addition Add radiolabeled substrate ([3H]5-HT or [3H]NE) Pre_incubation->Substrate_Addition Incubation Incubate to allow uptake Substrate_Addition->Incubation Termination Terminate uptake and wash cells Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation Measure radioactivity using scintillation counting Lysis->Scintillation Calculation Calculate % inhibition Scintillation->Calculation IC50 Determine IC50 value using non-linear regression Calculation->IC50

Caption: Workflow for a radiolabeled neurotransmitter uptake inhibition assay.

Experimental Protocols

Two primary types of in vitro assays are detailed below: the neurotransmitter uptake inhibition assay and the radioligand binding assay. Both are fundamental for characterizing the activity of this compound.

Protocol 1: Serotonin Uptake Inhibition Assay in HEK293-hSERT Cells

This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled serotonin into cells stably expressing the human serotonin transporter (hSERT).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT.

  • Radioligand: [³H]Serotonin ([³H]5-HT).

  • Test Compound: this compound.

  • Reference Compound: A known selective serotonin reuptake inhibitor (SSRI), such as Fluoxetine.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).

  • Scintillation Cocktail and Scintillation Counter.

  • 96-well cell culture plates.

Methodology:

  • Cell Plating:

    • The day before the assay, seed the HEK293-hSERT cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • On the day of the assay, prepare serial dilutions of this compound and the reference compound (e.g., Fluoxetine) in uptake buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.

  • Uptake Assay:

    • Gently wash the cell monolayer twice with pre-warmed uptake buffer.

    • Pre-incubate the cells with various concentrations of this compound, the reference compound, or vehicle (for total uptake) in uptake buffer for 15-30 minutes at 37°C.

    • To determine non-specific uptake, include control wells with a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

    • Initiate the uptake by adding [³H]Serotonin to each well at a final concentration close to its Michaelis-Menten constant (Km) for SERT.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the uptake buffer and washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Quantification and Data Analysis:

    • Transfer the cell lysate from each well to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate the percentage of specific uptake inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Norepinephrine Uptake Inhibition Assay in HEK293-hNET Cells

This assay is analogous to the serotonin uptake assay but is designed to measure the inhibitory effect of this compound on the human norepinephrine transporter (hNET).

Materials:

  • Cell Line: HEK293 cells stably expressing hNET.

  • Radioligand: [³H]Norepinephrine ([³H]NE).

  • Test Compound: this compound.

  • Reference Compound: A known NET inhibitor, such as Desipramine.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

  • Cell Culture Medium, Scintillation Cocktail, Scintillation Counter, and 96-well plates as described in Protocol 1.

Methodology:

The methodology for the norepinephrine uptake inhibition assay is identical to that described for the serotonin uptake inhibition assay, with the following substitutions:

  • Use HEK293-hNET cells instead of HEK293-hSERT cells.

  • Use [³H]Norepinephrine as the radiolabeled substrate.

  • Use Desipramine as the reference compound and for determining non-specific uptake.

Protocol 3: Radioligand Binding Assay for hSERT and hNET

This assay determines the binding affinity (Ki) of this compound to the serotonin and norepinephrine transporters by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing either hSERT or hNET.

  • Radioligands:

    • For hSERT: [³H]Citalopram or another suitable high-affinity SERT radioligand.

    • For hNET: [³H]Nisoxetine or another suitable high-affinity NET radioligand.

  • Test Compound: this compound.

  • Reference Compounds:

    • For hSERT: Fluoxetine.

    • For hNET: Desipramine.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation Counter and Scintillation Cocktail.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells expressing either hSERT or hNET to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, cell membranes, and the respective radioligand.

      • Non-specific Binding: Assay buffer, cell membranes, the radioligand, and a high concentration of the appropriate non-labeled reference compound (e.g., 10 µM Fluoxetine for hSERT or 10 µM Desipramine for hNET).

      • Displacement: Assay buffer, cell membranes, the radioligand, and serial dilutions of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Quantification:

    • Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of its concentration.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

References

Application Notes and Protocols for N-Desmethylvenlafaxine Stability Testing in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylvenlafaxine is one of the metabolites of venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of depression and anxiety disorders.[1][2][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and toxicological studies. The stability of the analyte in biological matrices from the time of collection to the time of analysis is a critical factor that can influence the accuracy and reliability of these measurements. These application notes provide a detailed protocol for assessing the stability of this compound in biological samples, particularly human plasma and serum.

Analytical Methodology Overview

The quantification of this compound is typically performed simultaneously with venlafaxine and its major active metabolite, O-desmethylvenlafaxine.[1] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[1][4] LC-MS/MS methods are generally preferred due to their high sensitivity and selectivity, with quantification limits for this compound and other metabolites reported in the range of 0.5 to 5.0 ng/mL.[1][5]

Sample preparation is a critical step to remove interfering substances from the biological matrix. The two most common methods are:

  • Solid-Phase Extraction (SPE): This technique is widely used for the extraction of venlafaxine and its metabolites from plasma and whole blood.[1][4][5]

  • Protein Precipitation: This is a simpler and faster method, often carried out using acetonitrile (B52724) or methanol, sometimes with the addition of an acid like formic acid to improve efficiency.[1][6]

Stability Testing Protocol

The following protocol outlines the key experiments to determine the stability of this compound in biological samples under various storage and handling conditions.

Reagents and Materials
  • Blank human plasma or serum (with K2EDTA as anticoagulant for plasma)

  • This compound reference standard

  • Internal standard (IS) solution (e.g., an appropriate deuterated analog or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Water (deionized or HPLC grade)

  • Appropriate SPE cartridges or protein precipitation plates

  • Calibrated pipettes and other standard laboratory equipment

Preparation of Quality Control (QC) Samples
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike the stock solution into blank plasma or serum to prepare quality control (QC) samples at low and high concentrations within the analytical range. A typical analytical measuring range for venlafaxine and its metabolites is 5-800 ng/mL.[6]

  • Prepare a sufficient number of aliquots for each stability condition to be tested.

Stability Experiments

This experiment simulates the effect of repeated freezing and thawing of samples.

  • Store aliquots of low and high QC samples at -20°C for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples at -20°C for at least 12-24 hours.

  • Repeat this freeze-thaw cycle for a minimum of three cycles.[7]

  • After the final thaw, process and analyze the samples along with freshly prepared calibration standards and a set of baseline (time zero) QC samples.

This experiment evaluates the stability of the analyte at room temperature, simulating the time samples may be left on a lab bench prior to processing.

  • Place aliquots of low and high QC samples at room temperature (approximately 20-25°C) for a defined period (e.g., 4, 8, and 24 hours). A study has shown stability in plasma at room temperature for 4 hours.[7]

  • At each time point, process and analyze the samples.

  • Compare the results to baseline QC samples.

This experiment assesses the stability of the analyte under long-term storage conditions.

  • Store aliquots of low and high QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 30, 60, 90 days). Stability of venlafaxine and its metabolites has been demonstrated at -20°C for 30 days.[7]

  • At each time point, retrieve the samples, thaw them, and analyze them against a fresh set of calibration standards and baseline QCs.

This experiment determines the stability of the analyte in the processed sample (e.g., in the autosampler) prior to analysis.

  • Process a set of low and high QC samples.

  • Leave the processed samples in the autosampler at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 24, 48 hours).

  • Analyze the samples and compare the results to those of freshly processed samples.

Data Analysis

For each stability condition, calculate the mean concentration and standard deviation for the low and high QC samples. The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.

Data Presentation

The following tables summarize the expected stability of this compound based on available data for venlafaxine and its metabolites.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma at -20°C

Number of Freeze-Thaw CyclesLow QC (ng/mL)High QC (ng/mL)% Recovery (Low QC)% Recovery (High QC)
0 (Baseline)Nominal Conc.Nominal Conc.100100
1TBDTBDWithin 85-115%Within 85-115%
2TBDTBDWithin 85-115%Within 85-115%
3TBDTBDWithin 85-115%Within 85-115%

TBD: To be determined by the experimental study. Based on existing literature, the analyte is expected to be stable for at least three cycles.[7]

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Storage Time (hours)Low QC (ng/mL)High QC (ng/mL)% Recovery (Low QC)% Recovery (High QC)
0 (Baseline)Nominal Conc.Nominal Conc.100100
4TBDTBDWithin 85-115%Within 85-115%
8TBDTBDWithin 85-115%Within 85-115%
24TBDTBDWithin 85-115%Within 85-115%

TBD: To be determined by the experimental study. Stability for at least 4 hours is expected.[7]

Table 3: Long-Term Stability of this compound in Human Plasma at -20°C

Storage Time (days)Low QC (ng/mL)High QC (ng/mL)% Recovery (Low QC)% Recovery (High QC)
0 (Baseline)Nominal Conc.Nominal Conc.100100
30TBDTBDWithin 85-115%Within 85-115%
60TBDTBDWithin 85-115%Within 85-115%
90TBDTBDWithin 85-115%Within 85-115%

TBD: To be determined by the experimental study. Stability for at least 30 days is expected.[7]

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the experimental workflow for stability testing and the metabolic pathway of venlafaxine.

G cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Sample Analysis BlankMatrix Blank Biological Matrix (Plasma/Serum) Spike Spike with this compound (Low & High QC) BlankMatrix->Spike Aliquoting Aliquot QC Samples Spike->Aliquoting FreezeThaw Freeze-Thaw Stability (≥3 cycles, -20°C) Aliquoting->FreezeThaw BenchTop Short-Term Stability (Room Temperature) Aliquoting->BenchTop LongTerm Long-Term Stability (-20°C or -80°C) Aliquoting->LongTerm PostPrep Post-Preparative Stability (Autosampler) Aliquoting->PostPrep Extraction Sample Extraction (SPE or Protein Precipitation) FreezeThaw->Extraction BenchTop->Extraction LongTerm->Extraction PostPrep->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Comparison (% Recovery vs. Baseline) Analysis->Data

Caption: Experimental workflow for this compound stability testing.

G Venlafaxine Venlafaxine ODesmethyl O-Desmethylvenlafaxine (ODV) (Major Metabolite) Venlafaxine->ODesmethyl CYP2D6 NDesmethyl This compound (NDV) (Minor Metabolite) Venlafaxine->NDesmethyl CYP3A4 NODidesmethyl N,O-Didesmethylvenlafaxine ODesmethyl->NODidesmethyl CYP3A4 NDesmethyl->NODidesmethyl CYP2D6

Caption: Metabolic pathway of Venlafaxine.

References

Application Notes and Protocols: N-Desmethylvenlafaxine as a Biomarker for Venlafaxine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-desmethylvenlafaxine (NDV) as a biomarker for characterizing the metabolic profile of the antidepressant venlafaxine (B1195380). The protocols detailed below are intended to guide researchers in the quantitative analysis of NDV and the genetic assessment of patient populations, facilitating a deeper understanding of inter-individual variability in drug response.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. Its therapeutic efficacy and adverse effect profile are significantly influenced by its metabolism. The primary metabolic pathway of venlafaxine is O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), a reaction predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2]

A secondary, minor metabolic pathway involves N-demethylation to this compound (NDV), primarily mediated by CYP3A4 and CYP2C19.[3] While the formation of NDV is typically a minor route, its significance as a biomarker emerges in individuals with compromised CYP2D6 activity. In CYP2D6 poor metabolizers (PMs), the O-demethylation pathway is impaired, leading to a metabolic shift towards the N-demethylation pathway.[4] Consequently, elevated plasma concentrations of NDV can serve as an indicator of reduced CYP2D6 function, providing valuable insights for personalized medicine and drug development.

Data Presentation

The following table summarizes the quantitative differences in dose-adjusted serum concentrations of this compound across different CYP2D6 metabolizer phenotypes. This data highlights the utility of NDV as a biomarker for identifying individuals with altered venlafaxine metabolism.

CYP2D6 Metabolizer PhenotypeGenotype ExamplesThis compound Concentration (vs. EMs)Reference
Extensive Metabolizers (EMs)1/1Baseline[4]
Heterozygous EMs (HEMs)1/3, 1/4, 1/55.5-fold higher[4]
Poor Metabolizers (PMs)4/422-fold higher[4]

Signaling Pathways and Workflows

Venlafaxine Metabolism Pathway

The metabolic fate of venlafaxine is depicted in the diagram below, illustrating the major and minor pathways and the key enzymes involved.

Venlafaxine_Metabolism cluster_cyp2d6 Impact of CYP2D6 Phenotype Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) Venlafaxine->ODV CYP2D6 (Major) NDV This compound (NDV) (Biomarker) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) Venlafaxine->NDV Increased flux in PMs DDV N,O-didesmethylvenlafaxine (DDV) ODV->DDV CYP2C19, CYP3A4 NDV->DDV CYP2D6 PM Poor Metabolizer (PM) (Low CYP2D6 activity) PM->Venlafaxine Reduced conversion to ODV EM Extensive Metabolizer (EM) (Normal CYP2D6 activity)

Caption: Metabolic pathways of venlafaxine, highlighting the role of CYP2D6 and the increased formation of this compound in poor metabolizers.

Experimental Workflow for Biomarker Analysis

The following diagram outlines the key steps in a typical experimental workflow for the analysis of this compound as a biomarker.

Biomarker_Workflow cluster_sample Patient Stratification cluster_analysis Bioanalytical Workflow cluster_interpretation Data Interpretation Patient Patient Cohort Genotyping CYP2D6 Genotyping Patient->Genotyping PM PM Genotyping->PM Poor Metabolizers EM EM Genotyping->EM Extensive Metabolizers Plasma Plasma Sample Collection PM->Plasma EM->Plasma Extraction Sample Preparation (e.g., SPE or Protein Precipitation) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Venlafaxine & Metabolites LCMS->Quantification Correlation Correlate Genotype with Metabolite Levels Quantification->Correlation Biomarker Elevated NDV in PMs Confirms Biomarker Utility Correlation->Biomarker

Caption: A logical workflow for investigating this compound as a biomarker, from patient genotyping to bioanalysis and data interpretation.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of venlafaxine and its metabolites, including this compound, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on principles described in various validated assays.[5][6][7]

1. Materials and Reagents:

  • Venlafaxine, O-desmethylvenlafaxine, and this compound analytical standards

  • Stable isotope-labeled internal standard (e.g., Venlafaxine-d6)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Sample Preparation (Protein Precipitation Method):

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • Venlafaxine: m/z 278.3 -> 58.1[6]

    • O-desmethylvenlafaxine: m/z 264.3 -> 58.1[6]

    • This compound: m/z 264.2 -> 107.1 (indicative, requires optimization)

4. Data Analysis:

  • Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of each analyte in the plasma samples from the calibration curve.

Protocol 2: CYP2D6 Genotyping

This protocol outlines a general approach for determining the CYP2D6 genotype of study participants to classify them into different metabolizer phenotypes. This is crucial for correlating this compound levels with metabolic capacity. A variety of commercial and in-house methods are available.[8][9]

1. DNA Extraction:

  • Extract genomic DNA from whole blood or buccal swabs using a commercially available DNA extraction kit, following the manufacturer's instructions.

2. Genotyping Assay:

  • Employ a validated genotyping method to detect key single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene. Common methods include:

    • TaqMan Allelic Discrimination Assays: For targeted SNP genotyping.

    • Microarray-based platforms: For broader screening of multiple variants.

    • DNA Sequencing (Sanger or Next-Generation): For comprehensive analysis of the gene.

  • Key alleles to screen for include those associated with no function (e.g., *3, *4, *5, *6), decreased function (e.g., *10, *17, *41), and increased function (gene duplications).[10]

3. Data Interpretation and Phenotype Assignment:

  • Assign a diplotype based on the combination of identified alleles.

  • Translate the diplotype into a metabolizer phenotype (e.g., poor, intermediate, normal, or ultrarapid metabolizer) using established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[11]

Conclusion

The quantification of this compound in plasma, in conjunction with CYP2D6 genotyping, offers a powerful approach to understanding the pharmacokinetics of venlafaxine. Elevated levels of NDV serve as a specific and sensitive biomarker for impaired CYP2D6-mediated metabolism. The protocols outlined in these application notes provide a foundation for researchers and drug developers to investigate inter-individual differences in venlafaxine metabolism, with the ultimate goal of optimizing therapeutic strategies and improving patient outcomes.

References

Troubleshooting & Optimization

Improving yield and purity in N-Desmethylvenlafaxine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Desmethylvenlafaxine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on improving yield and purity.

Troubleshooting Guide

Q1: My N-demethylation of venlafaxine (B1195380) is resulting in a low yield. What are the potential causes and solutions?

Low yields during the N-demethylation of venlafaxine can stem from several factors, including incomplete reaction, side reactions, or product degradation. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Suboptimal Reagents: The choice of demethylating agent is critical. While various methods exist, ensure the reagent is active and used in the correct stoichiometric ratio. For instance, when using a palladium catalyst with a hydrogen source, ensure the catalyst is not poisoned and the hydrogen pressure is adequate.[1]

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature within the limits of reagent and product stability.[1]

  • Side Reactions:

    • O-Demethylation: A common side reaction is the demethylation of the methoxy (B1213986) group on the phenyl ring, leading to the formation of O-desmethylvenlafaxine. The choice of reagents can influence the selectivity of N-demethylation over O-demethylation.

    • Impurity Formation: Dimer impurities such as ODV-Dimer and ODV-N-Dimer can form, reducing the yield of the desired product.[2]

  • Product Degradation:

    • Harsh Reaction Conditions: Aggressive demethylating agents or excessively high temperatures can lead to the degradation of the this compound product. If degradation is suspected, consider using milder reagents or lowering the reaction temperature.

Q2: I am observing significant impurity peaks in the HPLC analysis of my synthesized this compound. How can I identify and remove them?

Impurity profiling is crucial for ensuring the quality of your final product. Common impurities in this compound synthesis include starting materials, by-products, and degradation products.

  • Common Impurities:

    • Unreacted Venlafaxine: The presence of the starting material indicates an incomplete reaction.

    • O-Desmethylvenlafaxine: Formed from the competing O-demethylation reaction.

    • Dimer Impurities: ODV-Dimer and ODV-N-Dimer are known process-related impurities.[2]

    • N,N-Didesmethyl Desvenlafaxine: An impurity resulting from the loss of both methyl groups.[3][4]

    • N-Nitroso Desmethyl Desvenlafaxine: A potential impurity that may form under certain conditions.[5]

  • Identification and Removal:

    • HPLC Analysis: A validated HPLC method is essential for identifying and quantifying impurities. Comparison with reference standards of known impurities can confirm their identity.[2][6][7][8]

    • Purification Techniques:

      • Recrystallization: This is a highly effective method for removing many process-related impurities. Selecting an appropriate solvent system is key to obtaining high purity crystals.[2][9][10] A mixture of isopropanol (B130326) and water, or acetone (B3395972) and water, has been reported to be effective.[2][11]

      • Slurrying: Slurrying the crude product in a suitable solvent at a specific temperature can also help in removing certain impurities.[2]

      • Column Chromatography: While less common for large-scale production, column chromatography can be used for the purification of smaller batches and for isolating impurities for characterization.

Q3: My final product has poor crystallinity after recrystallization. What can I do to improve it?

Poor crystallinity can be due to residual impurities or suboptimal crystallization conditions.

  • Ensure High Purity Before Crystallization: The purity of the crude product significantly impacts the final crystal quality. If necessary, perform a preliminary purification step before the final recrystallization.

  • Optimize Crystallization Conditions:

    • Solvent System: Experiment with different solvent and anti-solvent combinations to find the optimal system that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Cooling Rate: A slow and controlled cooling process generally leads to the formation of larger, more well-defined crystals. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.

    • Seeding: Introducing a small amount of pure this compound crystals (seed crystals) to the supersaturated solution can induce crystallization and promote the growth of uniform crystals.

    • Stirring: Gentle agitation during crystallization can improve heat and mass transfer, leading to more uniform crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

There are two primary synthetic strategies for this compound:

  • N-demethylation of Venlafaxine: This involves the removal of one methyl group from the dimethylamino moiety of venlafaxine. This can be achieved using various chemical reagents.

  • Synthesis from a Precursor: A common route involves starting from a cyano-intermediate, such as 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (B17164), and reacting it with monomethylamine hydrochloride in the presence of a palladium catalyst and hydrogen.[1]

Q2: How can I improve the yield and purity of this compound synthesized from the cyano-intermediate?

Optimizing the reaction conditions is key to improving both yield and purity in this synthetic route.

  • Catalyst Selection: 10% Palladium on carbon (Pd/C) and 5% Palladium on alumina (B75360) have been shown to be effective catalysts for this conversion.[1]

  • Reaction Conditions: The reaction is typically carried out in methanol (B129727) under hydrogen pressure at room temperature.[1] Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time.[1]

  • Purification: After the reaction is complete, the catalyst is filtered off, and the product is isolated by extraction and can be further purified by recrystallization.

Q3: What analytical methods are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the purity of this compound and for quantifying any impurities.[2][6][7][8]

  • Method Parameters: A typical HPLC method would involve a C18 reverse-phase column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). UV detection is commonly used.[6][8]

  • Validation: It is essential to use a validated HPLC method to ensure accurate and reproducible results. Validation parameters include specificity, linearity, accuracy, precision, and limit of detection/quantification.

Data Presentation

Table 1: Comparison of Different Synthesis and Purification Methods for Desmethylvenlafaxine Derivatives

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)Reference
Synthesis of O-Desmethylvenlafaxine (ODV) p-hydroxybenzene acetonitrile5-step synthesis including benzyl (B1604629) protection, condensation, deprotection, cyano reduction, and dimethylation.71.09 (overall)99.20 (ODV)[11][12]
Purification of ODV Succinate (B1194679) O-desmethylvenlafaxine (ODV)Crystallization from acetone and water (3:1).90.2799.92[11][12]
Synthesis of this compound 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrileMonomethylamine hydrochloride, Palladium catalyst, Hydrogen pressure.30-89 (conversion)Not specified[1]
Purification of ODV Succinate Crude ODV SuccinateRecrystallization from isopropanol and water.9099.89[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyano-intermediate [1]

  • Reaction Setup: To a stirred solution of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1.0 equivalent) in methanol (10-20 volumes), add monomethylamine hydrochloride (3-5 equivalents). Stir the mixture for 5-10 minutes until a clear solution is obtained.

  • Catalyst Addition: Under a nitrogen atmosphere, add a palladium catalyst (e.g., 10% Pd/C, 10-50 wt%).

  • Hydrogenation: Purge the reaction mixture with hydrogen gas three times and then stir under hydrogen (1-2 atmospheric pressure) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction time can range from 5 to 40 hours.

  • Work-up: After completion of the reaction, filter the catalyst through celite and wash with methanol. Concentrate the combined filtrate to dryness under reduced pressure.

  • Extraction: Add water to the residue. Basify the aqueous layer with 10% aqueous NaOH to pH 8-10 and extract with ethyl acetate (B1210297) (3 times).

  • Isolation: Combine the ethyl acetate layers, wash with brine, and dry over sodium sulfate. Concentrate the solution to obtain the crude this compound.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent system.

Protocol 2: Purification of O-Desmethylvenlafaxine Succinate by Recrystallization [2]

  • Dissolution: Dissolve crude O-desmethylvenlafaxine succinate in a mixture of isopropanol (IPA) and water at reflux temperature until a clear solution is obtained.

  • Cooling and Crystallization: Cool the solution to 25°C over 5 hours and stir at this temperature overnight to allow for crystallization.

  • Isolation: Filter the solid product under reduced pressure and wash with cold IPA.

  • Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Start: Cyano-intermediate reaction Reaction with Monomethylamine HCl (Pd/C, H2) start->reaction Methanol workup Work-up: Filtration & Extraction reaction->workup crude Crude This compound workup->crude recrystallization Recrystallization crude->recrystallization Suitable Solvent pure Pure this compound recrystallization->pure Filtration & Drying hplc HPLC Analysis pure->hplc

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Increase Reaction Time or Temperature incomplete->extend_time check_reagents Check Reagent Activity & Stoichiometry incomplete->check_reagents check_impurities Analyze for Impurities (HPLC) complete->check_impurities side_reactions Significant Side Reactions check_impurities->side_reactions Yes degradation Product Degradation check_impurities->degradation Possible optimize_conditions Optimize Reagents & Conditions for Selectivity side_reactions->optimize_conditions milder_conditions Use Milder Conditions (Lower Temp, Milder Reagents) degradation->milder_conditions

References

Overcoming matrix effects in N-Desmethylvenlafaxine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Desmethylvenlafaxine LC-MS/MS Analysis

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound bioanalysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, blood).[1][2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which significantly compromises the accuracy, precision, and sensitivity of the analytical method.[1][4][5] In bioanalysis, where complex biological samples are used, matrix effects are a primary challenge for obtaining reliable quantitative results for this compound.[4]

Q2: What are the common causes of matrix effects in plasma samples?

A2: The primary causes are endogenous components of the biological sample that are not fully removed during sample preparation.[1][3] For plasma or blood samples, phospholipids (B1166683) from cell membranes are a major contributor to ion suppression in electrospray ionization (ESI).[1][6] Other sources include salts, proteins, and other endogenous metabolites that may co-elute with this compound.[1][3]

Q3: How can I quantitatively determine if my this compound analysis is affected by matrix effects?

A3: The most accepted method is the quantitative assessment via the post-extraction spike method, which is used to calculate the Matrix Factor (MF).[1][3] This calculation provides a quantitative measure of the severity of the matrix effect.[1]

  • Matrix Factor (MF) is calculated by comparing the peak response of an analyte spiked into a blank, extracted matrix sample with the peak response of the analyte in a neat (pure) solvent at the same concentration.[3]

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.[3]

  • An MF value > 1 indicates ion enhancement.[3]

Q4: What is the best way to correct for matrix effects during data processing?

A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[1][2] A SIL-IS has nearly identical chemical properties and chromatographic behavior to this compound. It will therefore co-elute and experience the same degree of ion suppression or enhancement.[1][2] By using the response ratio of the analyte to the SIL-IS, the variability caused by the matrix effect can be corrected.[2] However, it is important to note that a SIL-IS corrects for quantitative inaccuracy but does not solve the underlying problem of sensitivity loss due to ion suppression.[7]

Troubleshooting Guide

Problem: My this compound signal is low or highly variable in plasma samples but is strong and consistent in neat solvent.

This is a classic sign of ion suppression. Follow this systematic workflow to diagnose and mitigate the issue.

start Start: Inconsistent Signal in Matrix Samples assess_mf Step 1: Quantify Matrix Effect Calculate Matrix Factor (MF) using post-extraction spike method. start->assess_mf is_mf_ok Is MF within acceptable range (e.g., 0.85-1.15)? assess_mf->is_mf_ok optimize_sp Step 2: Optimize Sample Preparation Goal: Remove interferences. Try a more rigorous method (e.g., PPT -> LLE or SPE). is_mf_ok->optimize_sp No end_ok Method Acceptable is_mf_ok->end_ok Yes reassess_mf1 Re-assess MF optimize_sp->reassess_mf1 reassess_mf1->is_mf_ok Yes optimize_lc Step 3: Optimize Chromatography Goal: Separate analyte from ion suppression zone. Modify gradient, column, or flow rate. reassess_mf1->optimize_lc No reassess_mf2 Re-assess MF optimize_lc->reassess_mf2 reassess_mf2->is_mf_ok Yes use_sil_is Step 4: Use a Correction Strategy Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) to compensate for remaining effects. reassess_mf2->use_sil_is No end_issue Issue Resolved use_sil_is->end_issue

Caption: A workflow for troubleshooting matrix effects.

Problem: How can I improve my sample preparation to reduce interferences?

Effective sample preparation is the most critical step to remove matrix components before they enter the LC-MS system.[2][8] The choice of technique involves a trade-off between cleanliness, recovery, and throughput.

cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ppt1 Add Plasma Sample ppt2 Add Acetonitrile (B52724) (3:1 v/v) (Contains IS) ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 lle1 Add Plasma Sample lle2 Add Extraction Solvent (e.g., Diethyl Ether) & Buffer lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Collect & Evaporate Organic Layer lle3->lle4 spe1 Condition Cartridge (Methanol, Water) spe2 Load Sample spe1->spe2 spe3 Wash Cartridge (Remove Interferences) spe2->spe3 spe4 Elute Analyte spe3->spe4

Caption: Comparison of common sample preparation workflows.
  • Protein Precipitation (PPT): This is a fast and simple method, often performed by adding acetonitrile to the plasma sample.[9] However, while it removes proteins, it may not effectively remove phospholipids and other small molecules, potentially leading to significant matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[2] Methods for venlafaxine (B1195380) and its metabolites have successfully used solvents like diethyl ether.[10] Adjusting the pH can improve the selectivity of the extraction.[7]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences in complex samples.[2][7] It uses a solid sorbent to selectively bind the analyte of interest while allowing interfering compounds to be washed away, resulting in a much cleaner extract.[11][12][13]

Problem: I still observe matrix effects after optimizing sample preparation. What else can I do?

If a cleaner sample is not enough, the next step is to optimize the chromatographic conditions to separate this compound from the region of ion suppression.

cluster_coelution Scenario 1: Co-elution Leads to Suppression cluster_separation Scenario 2: Chromatographic Separation interference Matrix Components (e.g., Phospholipids) source ESI Source interference->source analyte This compound analyte->source droplet_suppressed Ionization Competition Reduced Analyte Ions source->droplet_suppressed Co-elution detector_low MS Detector (Suppressed Signal) droplet_suppressed->detector_low detector_good MS Detector (True Signal) interference_sep Matrix Components source_sep ESI Source interference_sep->source_sep Elutes at Time T1 analyte_sep This compound analyte_sep->source_sep Elutes at Time T2 source_sep->detector_good No Competition

Caption: Conceptual diagram of ion suppression.
  • Modify the LC Gradient: Adjust the mobile phase gradient to increase the separation between your analyte and early-eluting interferences like lysophospholipids.[6]

  • Change the Stationary Phase: Using a different column chemistry (e.g., biphenyl (B1667301) instead of C18) can alter selectivity and improve separation from matrix components.[14]

  • Divert the Flow: If the interferences elute in a predictable window, use a diverter valve to send the flow to waste during that time, preventing them from entering the mass spectrometer.

Quantitative Data & Method Performance

The following table summarizes the performance of different validated LC-MS/MS methods for venlafaxine and its metabolites, including this compound (NDV) or O-desmethylvenlafaxine (ODV), which has similar analytical challenges.

Method TypeAnalyte(s)Sample PreparationRecovery (%)Precision (%CV)Key FindingReference
LC-MS/MSVEN, ODV, NDV, etc.Protein Precipitation>96%1.9 - 9.3%Minor matrix effects were observed with high process efficiency.[15]
LC-MS/MSVEN, ODVSolid-Phase ExtractionVEN: 95.9%, ODV: 81.7%< 10%SPE provides high recovery and enables detection at nanogram levels.[11][12]
LC-MS/MSVEN, ODVProtein PrecipitationNot Specified< 12.6%A rapid and simple method successfully applied to a bioequivalence study.[9]
UPLC-MS/MSVEN, ODVLiquid-Liquid ExtractionNot Specified< 13%One-step LLE with diethyl ether provided high sensitivity (LLOQ 0.200 ng/mL).[10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol is based on the post-extraction spiking method.[3]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final mobile phase composition.

    • Set B (Post-Spiked Matrix): Extract at least 6 different lots of blank biological matrix (e.g., plasma). After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the analyte and IS at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before extraction.

  • Analyze Samples: Inject all samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate Recovery (RE) and Process Efficiency (PE):

    • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100

Protocol 2: Example Solid-Phase Extraction (SPE) Method

This is a representative protocol for extracting this compound from plasma.[11][12][13]

  • Cartridge Selection: Choose a suitable SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange sorbent).

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load 200-500 µL of plasma (pre-treated as necessary, e.g., with buffer or IS).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

  • Elution: Elute this compound and other analytes with 1 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

References

Optimizing mobile phase for N-Desmethylvenlafaxine HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the HPLC separation of N-Desmethylvenlafaxine. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mobile phase conditions for this compound separation?

A typical starting point for reversed-phase HPLC separation of this compound involves a mixture of an aqueous buffer and an organic modifier. Commonly used organic modifiers are acetonitrile (B52724) or methanol (B129727). The aqueous phase is often a phosphate (B84403) or formate (B1220265) buffer to control the pH, which is a critical parameter for achieving good peak shape and retention for this basic compound.

Q2: Why is the pH of the mobile phase so important for this compound analysis?

The pH of the mobile phase is crucial because it dictates the ionization state of this compound, which is a basic compound.[1] At a pH below its pKa, this compound will be protonated (ionized). Running the mobile phase at a low pH (typically around 2-4) can suppress the interaction of the ionized analyte with residual silanol (B1196071) groups on the silica-based stationary phase, which are a primary cause of peak tailing.[1][2]

Q3: I am observing significant peak tailing for this compound. What are the common causes and solutions?

Peak tailing is a common issue when analyzing basic compounds like this compound and is often caused by secondary interactions with the stationary phase.[1][3]

  • Cause: Interaction with exposed silanol groups on the silica (B1680970) packing material.[4]

    • Solution: Lower the mobile phase pH to 2.5-3.5 to protonate the silanol groups and reduce their interaction with the basic analyte.[1] Consider using a modern, end-capped column or a column specifically designed for basic compounds.[3]

  • Cause: Column overload.

    • Solution: Reduce the sample concentration or injection volume.[3]

  • Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent or, if the problem persists, replace the column.[2] Using a guard column can help extend the life of the analytical column.[4]

Q4: My system is showing high backpressure. What should I check?

High backpressure can indicate a blockage in the HPLC system.

  • Cause: Blockage in the column, often at the inlet frit.[5][6]

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the pressure does not decrease, the frit may need to be replaced.[7]

  • Cause: Particulate matter from the sample or mobile phase.

    • Solution: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter.[5][8]

  • Cause: High viscosity of the mobile phase.

    • Solution: Consider adjusting the mobile phase composition to reduce viscosity, for example, by using acetonitrile instead of methanol or by adjusting the temperature.[9]

Troubleshooting Guide

Problem: Poor Resolution or Co-eluting Peaks
Possible Cause Suggested Solution
Inappropriate mobile phase composition.Adjust the ratio of organic modifier to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.
Incorrect mobile phase pH.Optimize the pH to ensure consistent ionization of this compound and any closely eluting impurities.
Suboptimal column chemistry.Experiment with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to alter selectivity.
Flow rate is too high.Decrease the flow rate to allow for better mass transfer and potentially improve resolution.
Problem: Unstable or Drifting Baseline
Possible Cause Suggested Solution
Mobile phase not properly degassed.Degas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved gases.[10]
Contaminated mobile phase or system.Use high-purity HPLC-grade solvents and flush the system thoroughly.[11]
Column not equilibrated.Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.
Temperature fluctuations.Use a column oven to maintain a stable temperature.[12]

Experimental Protocols

Below are examples of HPLC methods that have been used for the separation of Venlafaxine and its metabolites, including this compound. These can serve as a starting point for method development.

Method 1: Isocratic HPLC-Fluorescence

  • Column: ChromolithTM Performance RP-18e (100 mm × 4.6 mm)

  • Mobile Phase: Methanol:Water (35:65, v/v), adjusted to pH 2.5 with phosphoric acid.

  • Flow Rate: 2 mL/min

  • Detection: Fluorescence (Excitation: 200 nm, Emission: 300 nm)

Method 2: Isocratic RP-HPLC with Phosphate Buffer

  • Column: Phenomenex Gemini C-18 (250 × 4.6 mm, 5 µm)[4]

  • Mobile Phase: Methanol: 0.05 M Potassium Dihydrogen Orthophosphate (70:30, v/v), pH 6.2[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 226 nm[4]

Method 3: Gradient HPLC-MS/ESI

  • Mobile Phase A: 30 mmol/L Ammonium acetate, 2.6 mmol/L formic acid, and 0.13 mmol/L trifluoroacetic acid in water.[5]

  • Mobile Phase B: Acetonitrile[5]

  • Gradient Program: A gradient elution program varying the proportions of Solvent A and Solvent B would be employed.[5]

Quantitative Data Summary

The following table summarizes various mobile phase compositions used for the analysis of Venlafaxine and its metabolites.

Organic Modifier Aqueous Phase Ratio (v/v) pH Reference
MethanolWater with Phosphoric Acid35:652.5
Methanol0.05 M Potassium Dihydrogen Orthophosphate70:306.2[4]
Methanol0.01 M Phosphate Buffer60:404.5[2]
Acetonitrile, MethanolPotassium Dihydrogen Phosphate Buffer30:30:406.1
Acetonitrile0.05 mol/L Sodium Dihydrogen Phosphate28:72Not specified[6]

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue cluster_peak_tailing Troubleshooting Peak Tailing cluster_backpressure Troubleshooting High Backpressure cluster_resolution Resolution start Identify Issue (e.g., Peak Tailing, High Backpressure) peak_tailing Peak Tailing Observed start->peak_tailing If Tailing high_pressure High Backpressure Observed start->high_pressure If High Pressure check_ph Check Mobile Phase pH (Target: 2.5-3.5) peak_tailing->check_ph check_concentration Check Sample Concentration (Reduce if necessary) check_ph->check_concentration check_column Evaluate Column Condition (Flush or Replace) check_concentration->check_column resolution Problem Resolved? check_column->resolution check_frit Check Column Frit (Backflush column) high_pressure->check_frit check_filters Check System Filters (Sample & Mobile Phase) check_frit->check_filters check_viscosity Evaluate Mobile Phase Viscosity check_filters->check_viscosity check_viscosity->resolution resolution->start No, try another path end Continue Analysis resolution->end Yes

Caption: A logical workflow for troubleshooting common HPLC issues.

Mobile_Phase_Optimization cluster_components Mobile Phase Components cluster_parameters Key Optimization Parameters cluster_output Desired Outcome organic Organic Modifier Acetonitrile Methanol ratio Organic/Aqueous Ratio Adjusts Retention Time organic->ratio aqueous Aqueous Buffer Phosphate Buffer Formate Buffer aqueous->ratio ph pH Controls Peak Shape aqueous->ph output Optimized Separation Good Resolution Symmetrical Peaks Stable Baseline ratio->output ph->output

Caption: Relationship between mobile phase components and optimization parameters.

References

Technical Support Center: Troubleshooting Poor Peak Shape in N-Desmethylvenlafaxine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the chromatographic analysis of N-Desmethylvenlafaxine, with a specific focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, a basic compound, is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or column degradation.[1][2] Specific causes include interactions with acidic silanol (B1196071) groups on silica-based columns, incorrect mobile phase pH, column overload, and extra-column dead volume.

Q2: Why does my this compound peak show significant tailing?

Peak tailing is a common issue for basic compounds like this compound and is primarily caused by strong interactions with ionized silanol groups on the surface of silica-based stationary phases.[1][3] This leads to a secondary, undesirable retention mechanism that broadens the peak and creates a "tail". Other potential causes include column contamination, a void at the column inlet, or using an inappropriate sample solvent.[1][4]

Q3: Can the mobile phase pH affect the peak shape of this compound?

Yes, the mobile phase pH is a critical factor. This compound has a basic pKa of approximately 9.78.[5] To achieve good peak shape, it is crucial to maintain the mobile phase pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[6] Operating at a low pH (e.g., 2.5-3.5) will protonate the molecule, which can improve peak shape by minimizing silanol interactions.[3]

Q4: What type of HPLC column is recommended for this compound analysis?

For basic compounds like this compound, columns with low silanol activity are recommended. This includes modern, high-purity silica (B1680970) columns that are end-capped to minimize exposed silanols. Hybrid silica-based columns or those specifically designed for use at higher pH are also excellent choices as they offer greater stability and improved peak shape for basic analytes.

Q5: How can I prevent peak fronting with this compound?

Peak fronting, where the leading edge of the peak is sloped, is typically caused by sample overload or a mismatch between the sample solvent and the mobile phase. To address this, try reducing the sample concentration or injection volume.[7] It is also advisable to dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper focusing of the analyte band at the head of the column.[6]

Troubleshooting Guides

Problem: Significant Peak Tailing

Symptoms: The peak for this compound is asymmetrical with a pronounced "tail" extending from the peak maximum. The tailing factor or asymmetry factor is greater than 1.5.[8]

Possible Causes and Solutions:

  • Secondary Silanol Interactions:

    • Solution: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using a suitable buffer like phosphate (B84403) or formate.[3] This protonates the silanol groups, reducing their interaction with the basic analyte.

    • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[3] The competing base will interact with the active silanol sites, masking them from the analyte.

    • Solution: Use a modern, end-capped, high-purity silica column or a hybrid-silica column designed for basic compounds.

  • Column Contamination or Degradation:

    • Solution: Flush the column with a strong solvent to remove contaminants.

    • Solution: If the problem persists, the column may be degraded and require replacement.[4]

  • Sample Solvent Effects:

    • Solution: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Tf)Peak Shape
6.52.8Severe Tailing
4.51.9Moderate Tailing
3.01.2Good Symmetry
2.51.1Excellent Symmetry

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Mobile Phase Stock Solutions:

    • Aqueous Buffer: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water.

    • Organic Solvent: Use HPLC-grade acetonitrile (B52724) or methanol.

  • pH Adjustment:

    • Titrate the aqueous buffer to the desired pH (e.g., 3.0) using phosphoric acid.

  • Mobile Phase Preparation:

    • Mix the pH-adjusted aqueous buffer and the organic solvent in the desired ratio (e.g., 70:30 v/v).

    • Filter the final mobile phase through a 0.22 µm filter and degas thoroughly.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system and column with the prepared mobile phase until a stable baseline is achieved.

    • Inject the this compound standard and analyze the peak shape.

    • Repeat the process for different pH values to determine the optimal condition.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_pH Is Mobile Phase pH > 4? start->check_pH adjust_pH Adjust pH to 2.5-3.5 check_pH->adjust_pH Yes check_column Is Column Old or Contaminated? check_pH->check_column No end_good Good Peak Shape adjust_pH->end_good flush_column Flush with Strong Solvent check_column->flush_column Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_column->check_solvent No replace_column Replace Column flush_column->replace_column Tailing Persists flush_column->end_good Tailing Resolved end_bad Problem Persists replace_column->end_bad adjust_solvent Dissolve Sample in Mobile Phase check_solvent->adjust_solvent Yes check_solvent->end_bad No adjust_solvent->end_good

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Problem: Peak Splitting or Shoulders

Symptoms: The peak for this compound appears as two or more merged peaks, or has a distinct shoulder on the front or back.

Possible Causes and Solutions:

  • Column Inlet Frit Blockage:

    • Solution: Reverse flush the column to dislodge any particulate matter. If this fails, the frit may need to be replaced, or the entire column.[4] Using an in-line filter can help prevent this issue.[4]

  • Column Void:

    • Solution: A void at the head of the column can cause peak splitting.[9] This is often due to column degradation and requires column replacement.

  • Sample Solvent Incompatibility:

    • Solution: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the sample to travel through the column in a distorted band. Dissolve the sample in the mobile phase itself or a weaker solvent.[6]

  • Co-eluting Impurity:

    • Solution: A shoulder may indicate the presence of a closely eluting impurity. Modify the mobile phase composition or gradient to improve resolution.

Experimental Protocol: Sample Solvent Study

  • Prepare this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in methanol.

  • Prepare Sample Dilutions:

    • Dilute the stock solution to the final working concentration using different solvents:

      • Solvent A: Initial mobile phase composition (e.g., 70% aqueous buffer, 30% acetonitrile).

      • Solvent B: 100% Acetonitrile (a strong solvent).

      • Solvent C: 100% Water (a weak solvent).

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample prepared in Solvent A and record the chromatogram.

    • Repeat the injection for the samples prepared in Solvent B and Solvent C.

    • Compare the peak shapes obtained from the three different sample solvents to identify the optimal choice.

Troubleshooting Logic for Peak Splitting

start Peak Splitting/Shoulder Observed check_frit Is Column Inlet Frit Potentially Blocked? start->check_frit reverse_flush Reverse Flush Column check_frit->reverse_flush Yes check_sample_solvent Is Sample Solvent Stronger than Mobile Phase? check_frit->check_sample_solvent No check_void Does Problem Persist? reverse_flush->check_void replace_column Replace Column (Possible Void) check_void->replace_column Yes end_good Peak Shape Improved check_void->end_good No, Resolved change_solvent Dissolve Sample in Weaker Solvent check_sample_solvent->change_solvent Yes check_impurity Could it be a Co-eluting Impurity? check_sample_solvent->check_impurity No change_solvent->end_good modify_method Modify Mobile Phase/Gradient check_impurity->modify_method Yes modify_method->end_good

Caption: Logical workflow for troubleshooting peak splitting in this compound analysis.

References

Enhancing sensitivity of N-Desmethylvenlafaxine detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N-Desmethylvenlafaxine (NDV) using mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Poor Signal Intensity or No Detectable Peak for this compound

  • Question: I am not seeing a strong signal, or any signal at all, for this compound in my mass spectrometry analysis. What could be the cause?

  • Answer: Low signal intensity is a frequent challenge and can stem from several factors throughout your analytical workflow.[1] Consider the following potential causes and solutions:

    • Suboptimal Sample Preparation: Inefficient extraction of NDV from the sample matrix can lead to significant analyte loss.

      • Solution: Evaluate your extraction procedure. For plasma samples, protein precipitation is a straightforward method, but may result in significant matrix effects.[2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interferences and improving recovery.[3][4][5] For SPE, consider using a molecularly imprinted polymer (MIP) phase for enhanced selectivity and recovery.[6]

    • Inefficient Ionization: The choice of ionization technique is critical for achieving good sensitivity.

      • Solution: Electrospray ionization (ESI) is commonly used for venlafaxine (B1195380) and its metabolites.[7][8][9] Ensure your ESI source parameters (e.g., spray voltage, gas flows, temperature) are optimized for NDV. If ESI performance is poor, consider Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.[10][11]

    • Incorrect Mass Spectrometry Parameters: The mass spectrometer may not be set to specifically detect NDV.

      • Solution: Verify your Multiple Reaction Monitoring (MRM) transitions. A common precursor-to-product ion transition for NDV is m/z 264.3 → 58.1.[7] Ensure the collision energy is optimized for this transition to maximize fragment ion intensity.

    • Sample Degradation: NDV may be unstable in the sample matrix or during sample processing.

      • Solution: Investigate potential degradation pathways. If enzymatic degradation is suspected, consider adding appropriate inhibitors during sample collection.[12] Minimize sample storage time and keep samples at low temperatures (-20°C or below) until analysis.

Issue 2: High Background Noise or Matrix Effects

  • Question: My chromatogram shows high background noise, and I suspect matrix effects are suppressing my this compound signal. How can I address this?

  • Answer: Matrix effects are a common source of signal suppression or enhancement in LC-MS/MS analysis. Here are some strategies to mitigate them:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds from your sample.

      • Solution: As mentioned previously, transitioning from protein precipitation to a more rigorous extraction method like SPE or LLE can significantly reduce matrix components.[3][4][5] Supported liquid extraction (SLE) is another effective technique.[13]

    • Optimize Chromatographic Separation: Good chromatographic separation can resolve NDV from co-eluting matrix components.

      • Solution: Ensure your HPLC or UHPLC method provides adequate retention and peak shape for NDV. Adjusting the mobile phase composition (e.g., organic solvent, buffer type, pH) and gradient profile can improve separation.[8]

    • Use an Internal Standard: A suitable internal standard can compensate for signal variations caused by matrix effects.

      • Solution: Ideally, use a stable isotope-labeled (SIL) internal standard for NDV (e.g., this compound-d3).[14] SIL internal standards co-elute with the analyte and experience similar matrix effects, providing the most accurate correction. If a SIL standard is unavailable, a structural analog can be used, but its elution time should be close to that of NDV.

Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Question: The chromatographic peak for this compound is tailing or broad, affecting my ability to accurately quantify it. What should I do?

  • Answer: Poor peak shape can be caused by issues with the chromatography system or interactions between the analyte and the column.

    • Column Contamination or Degradation: The analytical column can become contaminated with sample matrix components or the stationary phase can degrade over time.

      • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. Ensure the mobile phase pH is compatible with the column chemistry to prevent silica (B1680970) dissolution.[15]

    • Inappropriate Mobile Phase: The mobile phase composition can significantly impact peak shape.

      • Solution: Adjust the pH of the mobile phase. Since NDV is a basic compound, using a slightly acidic mobile phase (e.g., with formic acid or ammonium (B1175870) formate) can improve peak shape by ensuring the analyte is in a consistent protonated state.[8][16]

    • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve your final extracted sample in a solvent that is similar in composition and strength to the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the most effective extraction method for this compound from plasma?

    • A1: While protein precipitation is simple, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts and higher recovery.[3][4][5] SPE with a molecularly imprinted polymer (MIP) has shown high selectivity for venlafaxine and its metabolites.[6]

  • Q2: What are typical recovery rates for this compound using different extraction methods?

    • A2: Recovery can vary depending on the specific protocol. However, studies have reported recoveries of over 70-80% for LLE and over 80% for SPE.[17][18] One study noted a recovery of 84% using a molecularly imprinted polymer for solid-phase extraction.[6]

Chromatography

  • Q3: What type of HPLC column is recommended for this compound analysis?

    • A3: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of venlafaxine and its metabolites.[8][18]

  • Q4: What are typical mobile phase compositions for the analysis of this compound?

    • A4: A common approach is to use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[8][16] The acidic additive helps to improve peak shape and ionization efficiency.

Mass Spectrometry

  • Q5: What are the recommended MRM transitions for this compound?

    • A5: A commonly used precursor ion for this compound is m/z 264.3. A prominent product ion is m/z 58.1.[7][19] It is crucial to optimize the collision energy for this transition on your specific instrument.

  • Q6: Which ionization source, ESI or APCI, is better for this compound?

    • A6: Electrospray ionization (ESI) in positive ion mode is the most frequently reported technique for the analysis of venlafaxine and its metabolites due to their polar nature.[7][8][9] However, APCI can be a viable alternative, particularly for less polar compounds, and may offer different sensitivity and selectivity.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of this compound.

Table 1: Linearity Ranges for this compound in Plasma

Linearity Range (ng/mL)Linearity Range (nmol/L)Reference
3 - 500-[6]
-0.5 - 500[3][4][20]
5 - 800-[2]

Table 2: Recovery of this compound from Plasma

Extraction MethodRecovery (%)Reference
Molecularly Imprinted Solid-Phase Extraction84[6]
Solid-Phase Extraction>80[18]
Liquid-Liquid Extraction>70[17]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a generalized procedure based on common practices in the literature.

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove hydrophilic interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol or an appropriate organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol provides a general workflow for LLE.

  • Sample Preparation: To 500 µL of plasma, add an internal standard and 100 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH.

  • Extraction: Add 3 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

  • Mixing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is Add Internal Standard plasma->is extraction Extraction (SPE or LLE) is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal Intensity sample_prep Poor Sample Prep start->sample_prep ionization Inefficient Ionization start->ionization ms_params Incorrect MS Parameters start->ms_params optimize_extraction Optimize Extraction (SPE/LLE) sample_prep->optimize_extraction optimize_source Optimize Ion Source (ESI/APCI) ionization->optimize_source verify_mrm Verify MRM Transitions ms_params->verify_mrm

References

Minimizing degradation of N-Desmethylvenlafaxine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Desmethylvenlafaxine

Welcome to the technical support center for this compound (NDV). This resource provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of NDV during sample storage and analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: We are seeing lower than expected concentrations of this compound in our plasma samples. What are the likely causes?

A1: Lower than expected concentrations of this compound (NDV) can stem from several factors related to sample handling and storage. The most common causes are:

  • Improper Storage Temperature: NDV is susceptible to degradation if not stored at appropriate temperatures. Long-term storage should ideally be at -80°C. Storage at higher temperatures, even -20°C for extended periods, may lead to degradation.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the stability of NDV. It is crucial to minimize the number of freeze-thaw cycles; studies on related compounds suggest limiting this to three cycles.[1]

  • pH Variations: Although specific data on NDV is limited, the parent compound venlafaxine (B1195380) shows degradation under acidic and basic conditions.[2][3] It is critical to ensure the pH of the biological matrix (e.g., plasma) remains stable and within a physiological range.

  • Exposure to Light: While venlafaxine appears relatively stable under photolytic conditions, it is a general best practice to protect all samples from direct light by using amber or opaque storage containers to prevent potential photodegradation.[3][4]

Q2: Our results for NDV show high variability between aliquots of the same sample. What could be causing this?

A2: High variability often points to inconsistent sample handling or partial degradation. Key areas to investigate include:

  • Incomplete Thawing or Mixing: Ensure samples are thawed completely and vortexed gently but thoroughly before aliquoting for analysis. Incomplete mixing can lead to a non-homogenous distribution of the analyte.

  • Inconsistent Exposure to Room Temperature: If samples are left at room temperature for varying lengths of time before processing, some may degrade more than others.[1] Standardize the time samples spend on the bench.

  • Extraction Inefficiency: Variability in your sample extraction process can lead to inconsistent recovery. Ensure your extraction protocol (e.g., solid-phase extraction or liquid-liquid extraction) is validated and consistently applied.[5]

Q3: What are the primary degradation products of this compound I should be aware of?

A3: The primary metabolic pathway for NDV involves further demethylation to N,O-didesmethylvenlafaxine (DDV).[6][7] Under forced degradation conditions, such as strong acid hydrolysis, the parent drug venlafaxine can degrade into other products.[2] While specific degradation pathways for NDV outside of metabolism are not extensively detailed, it is plausible that similar forced degradation could alter its structure. Monitoring for the appearance of DDV or other unexpected peaks in your chromatogram can provide clues about degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of plasma samples containing this compound?

A1: For long-term stability, it is highly recommended to store plasma samples at ultra-low temperatures, specifically -80°C . Studies have demonstrated that venlafaxine and its metabolites, including NDV, are stable under these conditions for at least 90 days.[8][9] While storage at -20°C is common for many analytes, -80°C provides superior protection against degradation over extended periods.[1][10]

Q2: How many freeze-thaw cycles can my samples undergo before NDV concentration is affected?

A2: Based on stability studies of venlafaxine and its metabolites, samples are generally stable for up to three freeze-thaw cycles .[1][9] To avoid exceeding this limit, it is best practice to aliquot samples into smaller volumes for individual experiments after the initial collection and processing.

Q3: Should I take special precautions regarding light exposure when handling NDV samples?

A3: Yes. Although forced degradation studies on the parent compound venlafaxine suggest it has high resistance to photolytic degradation, it is a critical best practice in bioanalysis to protect all samples from light.[3][4] Always store samples in amber or opaque tubes and minimize exposure to direct laboratory light during handling and processing.

Q4: What type of collection tubes are recommended for blood samples intended for NDV analysis?

A4: For plasma analysis, blood is typically collected in tubes containing an anticoagulant. K2EDTA is a commonly used anticoagulant for bioanalytical methods quantifying venlafaxine and its metabolites, including NDV.[11]

Data on NDV Stability

The following table summarizes the stability of this compound (NDV) in plasma under various storage conditions, as determined in a pharmacokinetic study. The stability is presented as the relative error (RE %), which should ideally be within ±15%.

Storage ConditionDurationAnalyteStability Result (RE %)Reference
Room Temperature24 hoursNDV-8.13% to 4.27%[9]
Freeze-Thaw Cycles3 Cycles (-80°C to RT)NDV-8.13% to 4.27%[9]
Long-Term Storage91 days at -80°CNDV-8.13% to 4.27%[9]

Experimental Protocols

Protocol: Assessment of this compound Stability in Plasma

This protocol outlines a standard procedure for evaluating the stability of NDV in a biological matrix (e.g., human plasma) under different conditions.

1. Preparation of Quality Control (QC) Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike blank, pooled human plasma with the stock solution to create QC samples at low, medium, and high concentrations relevant to your expected sample concentrations.

  • Thoroughly mix the spiked plasma and aliquot into storage tubes for each stability condition.

2. Stability Conditions to be Tested (n=5 replicates per condition):

  • Freeze-Thaw Stability: Store QC samples at -80°C for 24 hours and thaw unassisted at room temperature. Repeat this cycle two more times for a total of three cycles.[1]

  • Short-Term (Bench-Top) Stability: Thaw QC samples and keep them at room temperature for a defined period that mimics the sample preparation time (e.g., 4-24 hours).[1]

  • Long-Term Stability: Store QC samples at -80°C for an extended period (e.g., 30, 60, 90 days).[1][8]

  • Post-Preparative Stability: Process QC samples (e.g., through protein precipitation or solid-phase extraction) and store the final extracts in the autosampler for a period that exceeds the expected analytical run time.

3. Analysis:

  • At the end of each storage period, analyze the stability samples along with a freshly prepared calibration curve and a set of freshly prepared (comparison) QC samples.

  • Use a validated analytical method, such as LC-MS/MS, for quantification.[11][12]

4. Acceptance Criteria:

  • The mean concentration of the stability QC samples should be within ±15% of the mean concentration of the comparison QC samples.

  • The analyte is considered stable if these criteria are met.

Visualizations

Metabolic Pathway of Venlafaxine

Figure 1. Metabolic Pathway of Venlafaxine Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) (Major, Active Metabolite) Venlafaxine->ODV CYP2D6 (Major) CYP2C19 (Minor) NDV This compound (NDV) (Minor Metabolite) Venlafaxine->NDV CYP3A4, CYP2C19 ODV->mid1 NDV->mid2 DDV N,O-Didesmethylvenlafaxine (DDV) (Minor Metabolite) mid1->DDV CYP3A4, CYP2C19, CYP2D6 mid2->DDV

Caption: Figure 1. Metabolic pathways of Venlafaxine to its primary metabolites.[6][7]

Recommended Sample Handling Workflow

Figure 2. Recommended Sample Handling Workflow Collect 1. Sample Collection (e.g., K2EDTA tubes) Centrifuge 2. Centrifugation (e.g., 1500 x g for 10 min at 4°C) Collect->Centrifuge Separate 3. Plasma Separation (Transfer supernatant to cryovials) Centrifuge->Separate crit1 Critical Point: Minimize time before centrifugation Centrifuge->crit1 Aliquot 4. Aliquoting (Optional) (Create single-use aliquots) Separate->Aliquot Store 5. Long-Term Storage (Store at -80°C immediately) Aliquot->Store Thaw 6. Sample Thawing (Thaw unassisted at room temp) Store->Thaw crit2 Critical Point: Store in amber/opaque tubes Store->crit2 Analyze 7. Analysis (Vortex and process for LC-MS/MS) Thaw->Analyze crit3 Critical Point: Avoid more than 3 freeze-thaw cycles Thaw->crit3

Caption: Figure 2. Workflow for sample handling to minimize analyte degradation.

Troubleshooting Low Analyte Recovery

Figure 3. Troubleshooting Low NDV Recovery problem problem cause cause solution solution p1 Problem: Low or Inconsistent NDV Recovery c1 Was long-term storage temperature > -20°C? p1->c1 Check Storage c2 Were samples subjected to >3 freeze-thaw cycles? p1->c2 Check Handling c3 Were samples exposed to light or non-ambient temps for extended periods? p1->c3 Check Environment c4 Is the sample pH outside the neutral range? p1->c4 Check Matrix s1 Solution: Store all samples at -80°C for long-term stability. c1->s1 Yes s2 Solution: Aliquot samples after initial processing to avoid repeated thawing. c2->s2 Yes s3 Solution: Use amber tubes and standardize bench-top handling time. c3->s3 Yes s4 Solution: Verify pH of matrix. Use buffered solutions if necessary. c4->s4 Yes

Caption: Figure 3. Decision tree for troubleshooting poor NDV analytical results.

References

Resolving co-elution of N-Desmethylvenlafaxine with other metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving analytical challenges in the quantification of venlafaxine (B1195380) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues, such as co-elution, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Venlafaxine and their typical analytical challenges?

A1: Venlafaxine (VEN) is primarily metabolized in the liver to O-desmethylvenlafaxine (ODV), which is also pharmacologically active.[1][2][3] Other significant, though less potent, metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV).[4][5] The main analytical challenge is ensuring complete chromatographic separation of these structurally similar compounds, particularly when their concentrations in biological matrices vary significantly. Co-elution with endogenous plasma components can also be a hurdle, potentially leading to ion suppression in mass spectrometry-based assays.[5]

Q2: My this compound (NDV) peak is showing shouldering or is merged with another peak. What is the likely cause?

A2: Peak shouldering or co-elution involving NDV often indicates incomplete separation from its parent compound, Venlafaxine (VEN), its isomeric metabolite O-desmethylvenlafaxine (ODV), or other related metabolites like N,O-didesmethylvenlafaxine (DDV).[5][6] This issue is common when the chromatographic conditions (e.g., mobile phase composition, gradient slope, or column chemistry) are not fully optimized for the specific sample matrix and analyte concentrations.

Q3: Can I use a simple isocratic HPLC method to resolve Venlafaxine and its metabolites?

A3: While some isocratic methods have been developed, a gradient elution program is generally more effective for resolving venlafaxine and all its major metabolites, including NDV, within a reasonable run time.[5] An isocratic mobile phase that resolves later-eluting compounds like Venlafaxine might not provide sufficient separation for earlier-eluting, more polar metabolites. Conversely, a mobile phase optimized for early peaks may lead to excessively long retention times for less polar compounds.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound (NDV) with other metabolites.

Initial Assessment

Before modifying your analytical method, confirm the following:

  • System Suitability: Ensure your LC-MS system passes standard performance checks.

  • Standard Purity: Verify the purity of your this compound analytical standard.

  • Peak Identification: Confirm peak identities by injecting single-analyte solutions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing co-elution issues.

G cluster_0 Troubleshooting Workflow for NDV Co-elution A Co-elution Observed (e.g., Peak Shouldering/Merging) B Step 1: Modify Mobile Phase Gradient A->B C Decrease initial % Organic Solvent (e.g., Acetonitrile (B52724)/Methanol) B->C D Make Gradient Slope Shallower B->D E Sufficient Resolution? D->E F Step 2: Adjust Mobile Phase pH E->F No L Problem Resolved E->L Yes G Increase or Decrease pH (e.g., within 2.5 - 6.0 range) F->G H Sufficient Resolution? G->H I Step 3: Change Column Chemistry H->I No H->L Yes J Switch to a different stationary phase (e.g., C18 to Cyano or Chiral column) I->J K Sufficient Resolution? J->K K->L Yes M Consult Further (e.g., Application Specialist) K->M No

Caption: Troubleshooting workflow for NDV co-elution.

Step-by-Step Guidance
  • Modify the Mobile Phase Gradient:

    • Action: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) and/or reduce the slope of the gradient. This increases the retention of all compounds but can enhance the separation between closely eluting peaks.

    • Rationale: this compound, being a metabolite, is typically more polar than the parent drug. A slower, shallower gradient provides more time for differential partitioning between the mobile and stationary phases, improving resolution.

  • Adjust Mobile Phase pH:

    • Action: Modify the pH of the aqueous portion of your mobile phase (e.g., using formic acid or ammonium (B1175870) acetate). A pH range between 2.5 and 6.0 is often effective.[7][8]

    • Rationale: Venlafaxine and its metabolites are basic compounds.[9] Altering the pH changes their ionization state and, consequently, their interaction with the stationary phase. This can significantly shift retention times and improve selectivity between co-eluting species.

  • Change Column Chemistry:

    • Action: If modifying the mobile phase is insufficient, switch to a different column. If you are using a standard C18 column, consider a Cyano (CN) column or a column with a different bonding chemistry.[10] For resolving enantiomers, a chiral column is necessary.[8][11]

    • Rationale: Different stationary phases offer different separation mechanisms. A Cyano column, for example, provides different selectivity for polar compounds compared to a C18 column. Chiral columns are specifically designed to separate stereoisomers.[11][12]

Experimental Protocols

Protocol 1: High-Resolution LC-MS/MS Method for Venlafaxine and Metabolites

This protocol is designed for the simultaneous quantification of Venlafaxine, ODV, and NDV in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add an internal standard solution.

    • Add 600 µL of acetonitrile containing 0.43% formic acid to precipitate proteins.[10]

    • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: UPLC or HPLC system capable of high pressure.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[13]

    • Mobile Phase A: 2 mM Ammonium Formate with 0.1% Formic Acid in Water.[13]

    • Mobile Phase B: Methanol.[13]

    • Gradient: Start at 40% B, increase linearly to 95% B over 2 minutes, hold for 0.5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.[9][13]

    • Column Temperature: 40°C.[13]

    • Injection Volume: 5 µL.[13]

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[10][13]

Data Presentation

Table 1: Typical Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine (VEN)278.358.1
O-Desmethylvenlafaxine (ODV)264.358.1
This compound (NDV)264.28107.1
Venlafaxine-d6 (Internal Standard)284.4121.0

Data synthesized from multiple sources for illustrative purposes.[9][10][14]

Table 2: Example Chromatographic Retention Times
CompoundRetention Time (minutes)
O-Desmethylvenlafaxine (ODV)1.50
This compound (NDV)~1.7 (estimated)
Venlafaxine (VEN)1.93

Retention times are approximate and will vary based on the specific LC system, column, and mobile phase conditions used.[10]

Signaling Pathway

Venlafaxine Metabolism Pathway

Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major pathway is O-demethylation by CYP2D6 to form the active metabolite O-desmethylvenlafaxine (ODV). A minor pathway involves N-demethylation by CYP3A4 and CYP2C19 to form this compound (NDV).[1][2][4]

G cluster_0 Venlafaxine Metabolism A Venlafaxine (VEN) B O-Desmethylvenlafaxine (ODV) (Major Active Metabolite) A->B CYP2D6 C This compound (NDV) (Minor Metabolite) A->C CYP3A4, CYP2C19 D N,O-Didesmethylvenlafaxine (DDV) (Minor Metabolite) B->D CYP2C19, CYP3A4 C->D CYP2D6

Caption: Primary metabolic pathways of Venlafaxine.

References

Technical Support Center: Analysis of N-Desmethylvenlafaxine by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Desmethylvenlafaxine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (like salts, lipids, or proteins) interfere with the ionization of the target analyte, this compound, in the ESI source.[1][2] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[3][4] In the bioanalysis of drugs and their metabolites, where analytes are often present at low concentrations in complex matrices, ion suppression is a significant challenge that can compromise the reliability of the analytical method.[1]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A common and effective method to identify ion suppression is the post-column infusion experiment.[1][3] This technique involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[3]

Q3: What are the most common sources of ion suppression in plasma or urine samples?

A3: In biological matrices such as plasma and urine, the primary sources of ion suppression are endogenous components that are co-extracted with the analyte. These can include phospholipids (B1166683) from cell membranes, salts, urea, and other small molecules.[3] The sample preparation method used plays a crucial role in the level of matrix components that are carried over into the final extract. For instance, protein precipitation is a quick and easy method, but it is often less effective at removing these interfering components compared to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]

Troubleshooting Guide

Issue 1: Low signal intensity or poor sensitivity for this compound.

This is a classic symptom of ion suppression. Here are steps to troubleshoot and mitigate this issue:

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression. Consider the following extraction techniques, with their relative effectiveness in removing matrix interferences summarized in the table below.

  • Protein Precipitation (PPT): A simple but often insufficient method for complex matrices. If using PPT, optimization of the precipitating solvent (e.g., acetonitrile, methanol) can have an impact.[5]

  • Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than PPT.[2][6] The choice of organic solvent is critical. For venlafaxine (B1195380) and its metabolites, various solvents have been used, including mixtures of hexane (B92381) and ethyl acetate (B1210297).[7]

  • Solid-Phase Extraction (SPE): Often considered the most effective method for removing interfering matrix components.[6][8] The selection of the appropriate sorbent chemistry (e.g., C8, C18, or mixed-mode) is key to achieving a clean extract.[7]

Table 1: Comparison of Sample Preparation Techniques for Venlafaxine and Metabolites

Sample Preparation MethodReported Recovery for Venlafaxine/MetabolitesGeneral Remarks on Matrix Effect RemovalReferences
Protein Precipitation>96% (process efficiency)Minor matrix effects observed.[9]
Liquid-Liquid Extraction>70%Good for removing many matrix impurities.[6][7]
Solid-Phase Extraction75-95%Generally provides the cleanest extracts.[7][8]

Step 2: Optimize Chromatographic Separation

If ion suppression is still observed after optimizing sample preparation, the next step is to improve the chromatographic separation to resolve this compound from the co-eluting matrix components.

  • Modify the Mobile Phase Gradient: Adjusting the gradient profile can help to separate the analyte from the interfering peaks.[2]

  • Change the Stationary Phase: If a standard C18 column is being used, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity.

  • Employ a Diverter Valve: A diverter valve can be used to direct the flow from the LC column to waste during the elution of highly unretained and late-eluting matrix components, preventing them from entering the mass spectrometer.

Issue 2: Poor reproducibility and high %RSD in quantitative analysis.

Inconsistent ion suppression across different samples can lead to poor reproducibility.

Step 1: Utilize an Appropriate Internal Standard (IS)

The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus providing a reliable means of correction and improving the accuracy and precision of the quantification. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for ion suppression as effectively.

Step 2: Assess Matrix Effects from Different Lots

It is crucial to evaluate matrix effects using biological samples from multiple sources to ensure the robustness of the method. This helps to identify any variability in ion suppression due to differences in the matrix composition between subjects.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 methanol (B129727):water) at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • Set up the LC-MS/MS system as usual, but with a 'T' connector placed between the LC column outlet and the ESI probe.

  • Infuse the this compound standard solution through the 'T' connector into the MS at a constant flow rate using a syringe pump.

  • Inject a blank, extracted matrix sample (prepared using your standard sample preparation protocol) onto the LC column.

  • Monitor the signal of the infused this compound standard. A decrease in the signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column at that time.[3]

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

  • To 100 µL of plasma sample, add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH.

  • Add 1 mL of an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate (80:20, v/v)).[7]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) of this compound from Plasma

  • Condition an SPE cartridge (e.g., C8) with 1 mL of methanol followed by 1 mL of water.[7]

  • Load 100 µL of the plasma sample (pre-treated with internal standard) onto the SPE cartridge.

  • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the this compound and internal standard with 1 mL of a suitable elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution PoorSignal Low Signal/Poor Sensitivity CheckSuppression Confirm Ion Suppression (Post-Column Infusion) PoorSignal->CheckSuppression HighRSD High %RSD/Poor Reproducibility HighRSD->CheckSuppression OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE) CheckSuppression->OptimizeSamplePrep Suppression Confirmed OptimizeChromo Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChromo UseIS Use Stable Isotope-Labeled IS OptimizeChromo->UseIS ImprovedMethod Robust & Reliable Method UseIS->ImprovedMethod

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepComparison cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction Start Biological Sample (e.g., Plasma) PPT Add Acetonitrile Start->PPT LLE Add Organic Solvent Start->LLE SPE Load on Cartridge Start->SPE CentrifugePPT Centrifuge PPT->CentrifugePPT Supernatant Collect Supernatant CentrifugePPT->Supernatant ResultPPT High Matrix, Quick Supernatant->ResultPPT VortexLLE Vortex & Centrifuge LLE->VortexLLE OrganicLayer Collect Organic Layer VortexLLE->OrganicLayer ResultLLE Cleaner Extract OrganicLayer->ResultLLE WashSPE Wash SPE->WashSPE EluteSPE Elute WashSPE->EluteSPE ResultSPE Cleanest Extract EluteSPE->ResultSPE

References

Technical Support Center: Optimization of Chiral Stationary Phase for N-Desmethylvenlafaxine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of N-Desmethylvenlafaxine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the chiral separation of this compound enantiomers?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][2] HPLC methods often utilize chiral stationary phases (CSPs) like those based on vancomycin (B549263) or cyclodextrins.[3][4] Capillary electrophoresis, particularly with charged cyclodextrin (B1172386) derivatives as chiral selectors, is also a powerful technique for this separation.[5][6][7]

Q2: Why is the chiral separation of this compound important?

A2: this compound, a metabolite of Venlafaxine (B1195380), is a chiral compound.[8] Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[1][6] Therefore, separating and quantifying the individual enantiomers is crucial for understanding their respective effects and for regulatory purposes.

Q3: What types of chiral stationary phases (CSPs) are effective for this compound?

A3: Polysaccharide-based CSPs and macrocyclic glycopeptide antibiotic-based CSPs, such as those containing vancomycin, have been successfully used for the chiral separation of venlafaxine and its metabolites.[3][4][9] Derivatized cyclodextrins are also commonly employed as chiral selectors, particularly in capillary electrophoresis.[6][7]

Q4: How does temperature influence the chiral separation of this compound enantiomers?

A4: Temperature is a critical parameter in chiral separations. Generally, lower temperatures can enhance chiral recognition and improve resolution by strengthening the transient diastereomeric complexes formed between the analyte and the chiral stationary phase.[10] However, the effect is compound-dependent, and in some cases, higher temperatures might improve peak shape and efficiency.[10] It is an important parameter to optimize for each specific method.

Troubleshooting Guide

Issue 1: Poor or No Resolution of this compound Enantiomers

Possible Cause & Solution

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for this compound.

    • Action: Screen different types of CSPs. Polysaccharide-based and macrocyclic antibiotic-based columns are good starting points for HPLC.[4][9]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts chiral recognition.

    • Action:

      • Organic Modifier: Vary the type and percentage of the organic modifier (e.g., methanol (B129727), acetonitrile, isopropanol).[9]

      • Additives: Introduce acidic or basic additives to the mobile phase. For basic compounds like this compound, small amounts of a basic additive like diethylamine (B46881) (DEA) can sometimes improve resolution, but be aware of potential mass spectrometry signal suppression.[9]

      • Buffer: In reversed-phase or polar organic modes, the pH and concentration of the buffer (e.g., ammonium (B1175870) acetate (B1210297), ammonium bicarbonate) are critical.[4][11]

  • Incorrect Temperature: The column temperature may not be optimal for enantiomeric recognition.

    • Action: Systematically vary the column temperature. Start at ambient temperature and then decrease in 5°C increments. If resolution does not improve, try increasing the temperature.[10]

Issue 2: Peak Tailing or Asymmetric Peaks

Possible Cause & Solution

  • Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) support of the CSP.

    • Action: Add a mobile phase modifier to reduce these interactions. A small amount of a basic additive for a basic analyte can often improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Action: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded.

    • Action: Flush the column with a strong solvent (ensure compatibility with the specific CSP). If the problem persists, the column may need to be replaced.

Issue 3: Irreproducible Retention Times and Resolution

Possible Cause & Solution

  • Mobile Phase Instability: The mobile phase composition may be changing over time.

    • Action: Prepare fresh mobile phase daily. Ensure adequate mixing if using a multi-component mobile phase.

  • Temperature Fluctuations: The column temperature is not being adequately controlled.

    • Action: Use a column oven to maintain a constant and uniform temperature.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Action: Increase the column equilibration time between runs.

Experimental Protocols

Representative HPLC-MS Method for Chiral Separation

This protocol is a generalized procedure based on a published method for the simultaneous stereoselective analysis of venlafaxine and its metabolites.[4]

  • Chromatographic System: HPLC system coupled with an electrospray ionization mass spectrometer (ESI-MS).

  • Chiral Stationary Phase: A vancomycin-based CSP, such as CHRIOBIOTIC V (250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: 30 mmol/L ammonium acetate in methanol (15:85, v/v), adjusted to pH 6.0.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (or optimized temperature).

  • Injection Volume: 10 µL (or optimized volume).

  • Detection: ESI-MS in selected ion recording (SIR) mode.

  • Sample Preparation: If analyzing biological samples, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction is required.[7][12]

Representative Capillary Electrophoresis Method

This protocol is a generalized procedure based on a published method for the simultaneous chiral determination of venlafaxine and its metabolites.[7]

  • CE System: A standard capillary electrophoresis instrument with UV detection.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 40 cm).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing 20 mg/mL of phosphated γ-cyclodextrin as the chiral selector.[7]

  • Applied Voltage: 25 kV (or optimized voltage).

  • Temperature: 20°C (or optimized temperature).

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 200 nm.

Data Presentation

Table 1: Comparison of HPLC Methods for Chiral Separation of Venlafaxine and its Metabolites

ParameterMethod 1[4]
Chiral Stationary Phase CHRIOBIOTIC V (vancomycin-based)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase 30 mmol/L ammonium acetate-methanol (15:85)
pH 6.0
Flow Rate 1.0 mL/min
Detection ESI-MS

Table 2: Comparison of Capillary Electrophoresis Methods for Chiral Separation

ParameterMethod 1[7]Method 2[6]
Chiral Selector Phosphated γ-cyclodextrinCarboxymethyl-β-cyclodextrin
Background Electrolyte 50 mM phosphate buffer25 mM phosphate buffer
pH 2.52.5
Applied Voltage Optimized25 kV
Detection UVUV

Visualizations

TroubleshootingWorkflow start Start: Poor Enantiomeric Resolution csp Verify CSP Suitability start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase CSP is appropriate resolution_ok Resolution Achieved csp->resolution_ok New CSP successful mobile_phase->resolution_ok Optimized sub_mp Vary Organic Modifier Adjust Additives Check Buffer pH & Conc. mobile_phase->sub_mp temperature Optimize Temperature temperature->resolution_ok Optimized sub_temp Decrease Temperature Increase Temperature temperature->sub_temp sub_mp->temperature sub_temp->resolution_ok Optimized

Caption: Troubleshooting workflow for poor enantiomeric resolution.

ChiralSeparationFactors center Chiral Resolution of This compound csp Chiral Stationary Phase (e.g., Vancomycin, Polysaccharide) csp->center mobile_phase Mobile Phase mobile_phase->center mp_details Organic Modifier Additives Buffer pH mobile_phase->mp_details temp Temperature temp->center flow Flow Rate / Voltage flow->center

References

Validation & Comparative

A Comparative Pharmacological Analysis: N-Desmethylvenlafaxine vs. O-Desmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of two major metabolites of the antidepressant venlafaxine (B1195380): N-Desmethylvenlafaxine (NDV) and O-Desmethylvenlafaxine (ODV, also known as desvenlafaxine). This objective analysis, supported by experimental data, aims to elucidate the distinct pharmacological profiles of these metabolites, which arise from different metabolic pathways of the parent drug.

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). Its therapeutic effects are largely attributed to the parent compound and its primary active metabolite, O-desmethylvenlafaxine. Understanding the pharmacological contributions of both N- and O-desmethylated metabolites is crucial for a comprehensive grasp of venlafaxine's overall mechanism of action and for the development of new chemical entities with improved therapeutic profiles.

Mechanism of Action and Pharmacological Activity

Both this compound and O-Desmethylvenlafaxine are metabolites of venlafaxine, but they exhibit significantly different pharmacological activities. O-Desmethylvenlafaxine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) and is itself marketed as an antidepressant. In contrast, this compound is generally considered to have weaker activity at the serotonin (B10506) and norepinephrine (B1679862) transporters.

The metabolic pathway of venlafaxine plays a critical role in determining the plasma concentrations of these metabolites. O-demethylation of venlafaxine to ODV is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, while N-demethylation to NDV is mainly mediated by CYP3A4 and CYP2C19.[1] The genetic polymorphism of these enzymes can lead to significant inter-individual variability in the plasma levels of venlafaxine and its metabolites, influencing both efficacy and adverse effect profiles.[2]

Quantitative Comparison of Pharmacological Activity

The following tables summarize the available quantitative data for the in vitro pharmacological activity of O-Desmethylvenlafaxine. While precise quantitative values for this compound are not widely reported in the literature, it is consistently described as having weak serotonin and norepinephrine reuptake inhibition properties in vitro.[1]

Table 1: Binding Affinities (Ki) for Serotonin and Norepinephrine Transporters

CompoundSerotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
O-Desmethylvenlafaxine 40.2558.4
This compound Weaker affinity (Specific values not consistently reported)Weaker affinity (Specific values not consistently reported)

Table 2: Inhibition of Serotonin and Norepinephrine Reuptake (IC50)

CompoundSerotonin Reuptake Inhibition IC50 (nM)Norepinephrine Reuptake Inhibition IC50 (nM)
O-Desmethylvenlafaxine 47.3531.3
This compound Weaker inhibition (Specific values not consistently reported)Weaker inhibition (Specific values not consistently reported)

Signaling Pathways and Metabolism

The metabolism of venlafaxine dictates the formation of this compound and O-Desmethylvenlafaxine, which then exert their effects on the serotonin and norepinephrine signaling pathways.

Metabolic Pathway of Venlafaxine and Mechanism of Action cluster_metabolism Venlafaxine Metabolism cluster_signaling Synaptic Action Venlafaxine Venlafaxine NDV This compound Venlafaxine->NDV CYP3A4, CYP2C19 ODV O-Desmethylvenlafaxine (Desvenlafaxine) Venlafaxine->ODV CYP2D6 SERT Serotonin Transporter (SERT) NDV->SERT Inhibition (Weak) NET Norepinephrine Transporter (NET) NDV->NET Inhibition (Weak) ODV->SERT Inhibition (Potent) ODV->NET Inhibition (Potent) SynapticSerotonin Increased Synaptic Serotonin ODV->SynapticSerotonin Leads to SynapticNorepinephrine Increased Synaptic Norepinephrine ODV->SynapticNorepinephrine Leads to

Caption: Metabolic conversion of venlafaxine and subsequent inhibition of neurotransmitter transporters.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological characterization of venlafaxine metabolites.

Radioligand Binding Assay for SERT and NET

This assay determines the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters by measuring its ability to displace a specific radioligand.

Materials:

  • Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing human SERT or NET.

  • Radioligands: [³H]-Citalopram for SERT or [³H]-Nisoxetine for NET.

  • Test Compounds: this compound and O-Desmethylvenlafaxine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing human SERT or NET.

  • Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT) or [³H]-Norepinephrine (NE).

  • Test Compounds: this compound and O-Desmethylvenlafaxine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

  • Lysis Buffer.

  • Scintillation Cocktail.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound in uptake buffer.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells to release the intracellular radiolabeled neurotransmitter.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of neurotransmitter uptake against the log concentration of the test compound.

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion

The pharmacological activity of venlafaxine is a composite of the parent drug and its metabolites. O-Desmethylvenlafaxine is a potent and active metabolite, exhibiting significant inhibitory activity at both the serotonin and norepinephrine transporters, which contributes substantially to the overall therapeutic effect of venlafaxine. In contrast, this compound demonstrates considerably weaker activity as a serotonin and norepinephrine reuptake inhibitor. The differential metabolism of venlafaxine via CYP2D6 and CYP3A4/2C19 pathways highlights the importance of considering metabolic profiles in drug development and personalized medicine. The provided experimental protocols offer a framework for the continued investigation and characterization of novel compounds targeting the monoamine transport systems.

References

A Comparative Guide to the Pharmacokinetics of Venlafaxine and its Active Metabolite, N-Desmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of the antidepressant venlafaxine (B1195380) and its major active metabolite, N-desmethylvenlafaxine (NDV), also known as O-desmethylvenlafaxine (ODV). The information is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and supporting experimental methodologies.

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] Following oral administration, it undergoes extensive metabolism in the liver, primarily to NDV, which is also pharmacologically active and contributes significantly to the overall therapeutic effect.[1][2] Understanding the distinct and comparative pharmacokinetics of both the parent drug and its active metabolite is crucial for optimizing dosing strategies and ensuring patient safety.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for venlafaxine and this compound, derived from various clinical studies. These parameters are presented for both immediate-release (IR) and extended-release (XR) formulations of venlafaxine.

Table 1: Pharmacokinetic Parameters of Venlafaxine (Immediate-Release)

ParameterVenlafaxineThis compound (NDV/ODV)Reference(s)
Half-life (t½) 5 ± 2 hours11 ± 2 hours[2]
Peak Plasma Concentration (Cmax) 225 ng/mL (75 mg q12h)290 ng/mL (75 mg q12h)[2]
Time to Peak Plasma Concentration (Tmax) 2 hours3 hours[2]
Area Under the Curve (AUC) -2-3 times greater than venlafaxine[3]
Plasma Protein Binding 27% ± 2%30% ± 12%[1]
Apparent Volume of Distribution (Vd/F) 7.5 ± 3.7 L/kg5.7 ± 1.8 L/kg[2]
Apparent Plasma Clearance (CL/F) 1.3 ± 0.6 L/h/kg0.4 ± 0.2 L/h/kg[2]

Table 2: Pharmacokinetic Parameters of Venlafaxine (Extended-Release)

ParameterVenlafaxineThis compound (NDV/ODV)Reference(s)
Half-life (t½) 15 ± 6 hours11 ± 2 hours[1]
Peak Plasma Concentration (Cmax) 150 ng/mL (150 mg q24h)260 ng/mL (150 mg q24h)[2]
Time to Peak Plasma Concentration (Tmax) 5.5 hours9 hours[2]
Area Under the Curve (AUC) Similar exposure for both venlafaxine and NDV with XR vs. IRSimilar exposure for both venlafaxine and NDV with XR vs. IR[2]
Plasma Protein Binding 27% ± 2%30% ± 12%[1]
Apparent Volume of Distribution (Vd/F) 7.5 ± 3.7 L/kg5.7 ± 1.8 L/kg[2]
Apparent Plasma Clearance (CL/F) 1.3 ± 0.6 L/h/kg0.4 ± 0.2 L/h/kg[2]

Experimental Protocols

The pharmacokinetic data presented above are typically generated from clinical trials involving healthy volunteers or patient populations. Below is a generalized experimental protocol for a bioequivalence study of an oral venlafaxine formulation, which is a common method for obtaining such data.

Protocol: Single-Dose, Crossover Bioequivalence Study of Venlafaxine Extended-Release Capsules

1. Study Design:

  • A single-center, randomized, open-label, two-period, two-sequence, crossover study.[4]

  • A washout period of at least 7 days is maintained between the two treatment periods.[4]

2. Study Population:

  • Healthy, non-smoking male and/or female volunteers, typically between 18 and 45 years of age.

  • Participants undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

3. Drug Administration:

  • After an overnight fast, subjects receive a single oral dose of the test or reference formulation of venlafaxine extended-release (e.g., 150 mg) with a standardized volume of water.[4]

  • In some studies, the drug may be administered with food (e.g., a high-fat breakfast) to assess the effect of food on bioavailability.[4]

4. Blood Sampling:

  • Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points.

  • Typical sampling time points include: 0 (pre-dose), 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.[4]

  • Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

5. Bioanalytical Method - LC-MS/MS:

  • Plasma concentrations of venlafaxine and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]

  • Sample Preparation: A protein precipitation method is commonly used for extraction. An internal standard (e.g., venlafaxine-d6, ODV-d6, or nadolol) is added to the plasma samples, followed by a precipitating agent like acetonitrile (B52724).[1][5] The mixture is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.

  • Chromatography: Separation is achieved on a C18 or a similar reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer like ammonium (B1175870) formate).[2]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in the multiple reaction monitoring (MRM) mode.[1] Specific precursor-to-product ion transitions are monitored for venlafaxine, this compound, and the internal standard.[1]

6. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data for both venlafaxine and this compound.

Visualizations

Signaling Pathway of Venlafaxine

Venlafaxine exerts its therapeutic effect by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.[6]

Venlafaxine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Venlafaxine Venlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT Inhibits NET Norepinephrine Transporter (NET) Venlafaxine->NET Inhibits 5-HT_vesicle 5-HT 5-HT_cleft 5-HT 5-HT_vesicle->5-HT_cleft Release NE_vesicle NE NE_cleft NE NE_vesicle->NE_cleft Release 5-HT_cleft->SERT 5-HT_receptor 5-HT Receptor 5-HT_cleft->5-HT_receptor Binds NE_cleft->NET Reuptake NE_receptor NE Receptor NE_cleft->NE_receptor Binds Neuronal_Response Altered Neuronal Response 5-HT_receptor->Neuronal_Response NE_receptor->Neuronal_Response

Caption: Mechanism of action of venlafaxine as a serotonin-norepinephrine reuptake inhibitor.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of an orally administered drug like venlafaxine.

PK_Study_Workflow Subject_Screening Subject Screening & Enrollment Drug_Administration Drug Administration (e.g., Oral Venlafaxine) Subject_Screening->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalysis (LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation

Caption: A generalized workflow for a clinical pharmacokinetic study.

Metabolic Pathway of Venlafaxine

Venlafaxine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, this compound.

Venlafaxine_Metabolism Venlafaxine Venlafaxine CYP2D6 CYP2D6 (Liver) Venlafaxine->CYP2D6 NDV This compound (Active Metabolite) Excretion Renal Excretion (Urine) NDV->Excretion CYP2D6->NDV

Caption: The primary metabolic pathway of venlafaxine to this compound.

References

Cross-validation of analytical methods for venlafaxine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for Venlafaxine (B1195380) and its Metabolites

This guide provides a comprehensive comparison of analytical methods for the quantification of the antidepressant venlafaxine (VEN) and its primary metabolites, including the active metabolite O-desmethylvenlafaxine (ODV), as well as N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODDV). The cross-validation of these methods is crucial for ensuring data accuracy and reliability in therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. This document details experimental protocols, presents comparative performance data, and visualizes the metabolic pathway and analytical workflows.

Metabolic Pathway of Venlafaxine

Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, O-desmethylvenlafaxine (ODV).[1] Other minor, less active metabolites include this compound (NDV) and N,O-didesmethylvenlafaxine (NODDV).[2][3] The pharmacological activity of ODV is nearly equivalent to that of the parent drug.[2]

G cluster_venlafaxine Venlafaxine Metabolism VEN Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) VEN->ODV CYP2D6 (O-demethylation) NDV This compound (NDV) VEN->NDV CYP3A4/2C19 (N-demethylation) NODDV N,O-didesmethylvenlafaxine (NODDV) ODV->NODDV N-demethylation NDV->NODDV O-demethylation

Metabolic pathway of Venlafaxine to its major metabolites.

Cross-Validation Workflow for Analytical Methods

The cross-validation of analytical methods ensures that different techniques yield comparable and reliable results. A typical workflow involves developing and validating each method independently before performing a comparative analysis on the same set of samples.

G cluster_methodA Method A (e.g., HPLC-UV) cluster_methodB Method B (e.g., LC-MS/MS) cluster_comparison Cross-Validation A_Dev Method Development A_Val Validation (Linearity, Precision, Accuracy) A_Dev->A_Val Analysis Analysis of Identical Samples A_Val->Analysis B_Dev Method Development B_Val Validation (Linearity, Precision, Accuracy) B_Dev->B_Val B_Val->Analysis Compare Statistical Comparison of Results (e.g., Bland-Altman plot) Analysis->Compare Criteria Acceptance Criteria Met? Compare->Criteria

General workflow for the cross-validation of two analytical methods.

Comparative Analysis of Quantification Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for quantifying venlafaxine and its metabolites in biological matrices. LC-MS/MS is generally favored for its high sensitivity and selectivity.[2]

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Quantification (LOQ) 9.4 - 10.2 ng/mL[4]0.5 - 5.0 ng/mL[2][5]~2 ng/mL[5]
Linearity (Range) 25 - 600 ng/mL[1]2 - 800 ng/mL[6][7]Wide range
Correlation Coefficient (r²) >0.99>0.999[7]>0.995[5]
Intra-day Precision (%CV) <10%< 9.3%[6]< 8%[5]
Inter-day Precision (%CV) <10%< 12.6%[7]< 10%[5]
Accuracy (% Bias) Within ±15%-9.8% to +3.9%[7]-10% to +8%[5]
Recovery (%) 92.7 - 104.8%[4]>96%[6]~88%[5]
Sample Throughput / Run Time Moderate (10-25 min)High (< 5 min)[7][8]Moderate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the most common techniques.

HPLC-UV Method

This method is cost-effective and suitable for therapeutic drug monitoring when high sensitivity is not required.[2][9]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of human plasma, add an internal standard (e.g., prazosin).[1]

    • Add a suitable extraction solvent (e.g., a mixture of isoamyl alcohol and hexane).[10]

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.9) and acetonitrile (B52724).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 227-229 nm.[11]

    • Run Time: Approximately 10-15 minutes.

LC-MS/MS Method

This is the most widely used method due to its superior sensitivity, selectivity, and high throughput, making it ideal for pharmacokinetic studies and analyses requiring low detection limits.[2]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add an internal standard (e.g., nadolol (B74898) or escitalopram).[7][8]

    • Add 3 volumes of cold acetonitrile containing 0.43% formic acid to precipitate proteins.[7]

    • Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Inject a portion of the clear supernatant directly into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Hypurity cyano (50 mm x 4.6 mm, 5 µm) or similar.[7]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]

    • Flow Rate: 0.5 mL/min.

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[7]

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[7]

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 58.1[7]

      • O-desmethylvenlafaxine: m/z 264.3 → 58.1[7]

    • Run Time: As low as 3 minutes.[7][8]

GC-MS Method

Gas chromatography-mass spectrometry is a reliable alternative, particularly in forensic toxicology, but often requires a derivatization step to improve the volatility and thermal stability of the analytes.[2]

  • Sample Preparation (Solid-Phase Extraction & Derivatization):

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load the plasma sample (pre-treated with buffer) onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent.

    • Evaporate the eluate to dryness.

    • Reconstitute in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form trimethylsilyl (B98337) (TMS) derivatives.

    • Inject the derivatized sample into the GC-MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A temperature gradient starting from ~100°C and ramping up to ~300°C.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode.

References

Unraveling the Metabolic Maze: A Comparative Analysis of N-Desmethylvenlafaxine Levels in Extensive vs. Poor Metabolizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the pharmacokinetic variability of venlafaxine (B1195380) metabolism based on CYP2D6 genotype, supported by experimental data and detailed methodologies.

The metabolism of the widely prescribed antidepressant venlafaxine is significantly influenced by genetic polymorphisms of the cytochrome P450 2D6 (CYP2D6) enzyme. This genetic variability leads to distinct metabolic phenotypes, primarily classified as extensive metabolizers (EMs) and poor metabolizers (PMs), resulting in substantial differences in the plasma concentrations of venlafaxine and its major active metabolite, N-desmethylvenlafaxine (also known as O-desmethylvenlafaxine or ODV). This guide provides a detailed comparison of this compound levels in these two populations, supported by quantitative data from clinical studies and detailed experimental protocols.

Quantitative Data Summary

The pharmacokinetic parameters of this compound (ODV) and the parent drug, venlafaxine, exhibit marked differences between CYP2D6 extensive and poor metabolizers. These differences are critical for understanding the variability in drug response and the potential for adverse effects.

Pharmacokinetic ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Percentage Difference (EMs vs. PMs)Reference
O-desmethylvenlafaxine (ODV) AUC∞ Higher445% Lower than EMs445%
O-desmethylvenlafaxine (ODV) Cmax Higher434% Lower than EMs434%
Venlafaxine AUC∞ Lower445% Higher than EMs-
Venlafaxine Cmax Lower180% Higher than EMs-
ODV/Venlafaxine Metabolic Ratio (AUC) ≥ 1< 1-
ODV/Venlafaxine Metabolic Ratio (Cmax) 3.30.22-

AUC∞ : Area under the plasma concentration-time curve from time zero to infinity. Cmax : Maximum (or peak) serum concentration that a drug achieves.

Experimental Protocols

The determination of this compound levels and the classification of individuals into metabolizer phenotypes involve precise and validated methodologies.

Subject Phenotyping/Genotyping

Objective: To classify individuals as either extensive or poor metabolizers of CYP2D6.

Methodology: CYP2D6 Genotyping

  • DNA Extraction: Genomic DNA is extracted from whole blood samples using standard commercially available kits.

  • Genotyping Assay: A variety of methods can be employed, such as Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP), TaqMan allele-specific PCR assays, or microarray-based genotyping platforms. These assays are designed to detect specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene that are associated with reduced or absent enzyme activity (e.g., CYP2D63, *4, *5, *6).

  • Phenotype Assignment: Based on the identified genotype, individuals are classified into different metabolizer groups. Individuals with two non-functional alleles are categorized as poor metabolizers, while those with at least one functional allele are classified as extensive metabolizers.

Quantification of Venlafaxine and Metabolites

Objective: To accurately measure the concentrations of venlafaxine and this compound in plasma samples.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation:

    • Plasma samples are thawed and vortexed.

    • An internal standard (e.g., a stable isotope-labeled version of venlafaxine or a related compound) is added to a small volume of plasma (typically 100-500 µL).

    • Protein precipitation is performed by adding a solvent such as acetonitrile (B52724). This step removes proteins that can interfere with the analysis.

    • The mixture is centrifuged, and the clear supernatant is transferred for analysis.

  • Chromatographic Separation:

    • The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column.

    • A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to separate venlafaxine and its metabolites based on their physicochemical properties.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC column is introduced into a tandem mass spectrometer.

    • The analytes are ionized, typically using electrospray ionization (ESI) in positive mode.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for venlafaxine, this compound, and the internal standard are monitored for highly selective and sensitive quantification.

  • Data Analysis:

    • Calibration curves are constructed by analyzing samples with known concentrations of the analytes.

    • The concentrations of venlafaxine and this compound in the unknown samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.

Metabolic Pathway Visualization

The metabolism of venlafaxine is a complex process involving multiple cytochrome P450 enzymes. The following diagram illustrates the primary and minor metabolic pathways, highlighting the critical role of CYP2D6.

Venlafaxine_Metabolism cluster_metabolizers Metabolizer Phenotype Influence Venlafaxine Venlafaxine ODV This compound (ODV) (Active Metabolite) Venlafaxine->ODV CYP2D6 (Major) NDV This compound (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) NODV N,O-Didesmethylvenlafaxine ODV->NODV CYP2C19, CYP3A4 NDV->NODV CYP2D6 EM Extensive Metabolizer (EM) (Normal CYP2D6 activity) EM->Venlafaxine Efficient conversion to ODV PM Poor Metabolizer (PM) (Low/No CYP2D6 activity) PM->Venlafaxine Shifts to minor pathways

Caption: Metabolic pathway of venlafaxine.

Conclusion

The pharmacokinetic profile of this compound is profoundly dependent on the CYP2D6 metabolizer status of an individual. Poor metabolizers exhibit significantly lower levels of this active metabolite and consequently higher levels of the parent drug, venlafaxine, which can increase the risk of concentration-dependent side effects. The data and methodologies presented in this guide underscore the importance of considering CYP2D6 genotype in clinical practice and drug development to optimize venlafaxine therapy and enhance patient safety. For drug development professionals, these findings highlight the need to characterize the metabolic pathways of new chemical entities and to assess the impact of pharmacogenetic variations on their pharmacokinetics.

A Head-to-Head Comparison of N-Desmethylvenlafaxine and Venlafaxine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of serotonin-norepinephrine reuptake inhibitors (SNRIs), venlafaxine (B1195380) and its major active metabolite, N-desmethylvenlafaxine (desvenlafaxine), are prominent treatments for major depressive disorder (MDD). While chemically related, their distinct pharmacokinetic profiles present important considerations for researchers and clinicians. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform drug development and research professionals.

Mechanism of Action: A Tale of Two Affinities

Both venlafaxine and desvenlafaxine (B1082) exert their therapeutic effects by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) at the synaptic cleft, thereby increasing the availability of these neurotransmitters.[1][2] However, their affinity for the respective transporters—serotonin transporter (SERT) and norepinephrine transporter (NAT)—differs. Venlafaxine exhibits a 30-fold higher affinity for SERT over NAT, leading to a dose-dependent mechanism.[1] At lower doses (e.g., 75 mg/day), it functions primarily as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its norepinephrine reuptake inhibition becomes more pronounced at higher doses, typically above 150-225 mg/day.[2][3]

In contrast, desvenlafaxine has a more balanced and potent affinity for both transporters from the outset, with a 10-fold higher affinity for SERT over NAT.[1] This means it acts as a dual inhibitor of both serotonin and norepinephrine reuptake even at its starting therapeutic dose of 50 mg/day.[4][5] Neither compound has a significant affinity for muscarinic, histaminergic, or α-1 adrenergic receptors, which helps in avoiding certain side effects associated with other classes of antidepressants.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pre_Neuron Serotonin Serotonin Pre_Neuron->Serotonin Norepinephrine Norepinephrine Pre_Neuron->Norepinephrine SERT SERT NAT NAT Serotonin->SERT Reuptake Post_Receptor_S 5-HT Receptor Serotonin->Post_Receptor_S Binds Norepinephrine->NAT Reuptake Post_Receptor_N NE Receptor Norepinephrine->Post_Receptor_N Binds Venlafaxine Venlafaxine (Higher Doses) Venlafaxine->SERT Inhibits Venlafaxine->NAT Inhibits Desvenlafaxine Desvenlafaxine (Starting Dose) Desvenlafaxine->SERT Inhibits Desvenlafaxine->NAT Inhibits

Mechanism of Action at the Synaptic Cleft.

Pharmacokinetic Profile: The Key Distinction

The most significant differences between venlafaxine and desvenlafaxine lie in their metabolism. Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite, desvenlafaxine (O-desmethylvenlafaxine or ODV).[6][7] Other enzymes like CYP3A4 and CYP2C19 are involved in forming minor, less active metabolites such as this compound (NDV).[8][9]

This reliance on CYP2D6 makes venlafaxine's pharmacokinetics susceptible to genetic polymorphisms. Individuals who are "poor metabolizers" for CYP2D6 may have higher plasma concentrations of venlafaxine and lower concentrations of desvenlafaxine, which can increase the risk of side effects.[6][7] Conversely, "ultrarapid metabolizers" may clear the drug too quickly.[10]

Desvenlafaxine, being the active metabolite, bypasses this primary metabolic step. Its clearance is not significantly dependent on CYP2D6.[8] Instead, it is primarily metabolized through phase II glucuronidation and to a minor extent by CYP3A4.[8][11] This results in a more predictable plasma concentration, regardless of the patient's CYP2D6 genotype, and reduces the potential for certain drug-drug interactions.[11]

Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (Desvenlafaxine) ACTIVE Venlafaxine->ODV CYP2D6 (Major) NDV This compound (Minor Metabolite) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) NODV N,O-Didesmethylvenlafaxine (Minor Metabolite) ODV->NODV CYP3A4 (Minor) Glucuronidation Glucuronidation (Primary Clearance) ODV->Glucuronidation UGT Enzymes

Metabolic Pathways of Venlafaxine and Desvenlafaxine.

Clinical Efficacy in Major Depressive Disorder

Multiple systematic reviews and meta-analyses have concluded that there is no significant difference in the overall clinical effectiveness between desvenlafaxine and venlafaxine for the treatment of MDD.[1][12] Both have demonstrated superiority over placebo in improving scores on the 17-item Hamilton Rating Scale for Depression (HAM-D17).[13][14]

However, direct head-to-head trials are limited.[1][12] An indirect meta-analysis comparing placebo-controlled trials found comparable efficacy, showing that desvenlafaxine was non-inferior to venlafaxine.[14]

Efficacy MetricDesvenlafaxineVenlafaxineSource
Response Rate (8 weeks) 51-63%~58%[11][13]
Remission Rate (8 weeks) 31-45%~45%[11][13]
Mean HAM-D17 Change vs. Placebo -2.81-2.61[14]

Response is typically defined as a ≥50% reduction in HAM-D17 score from baseline. Remission is often defined as a HAM-D17 score ≤7.

Comparative Side Effect Profile

The adverse effect profiles of venlafaxine and desvenlafaxine are very similar, which is expected given their relationship as a parent drug and active metabolite.[2][11] Common side effects are consistent with their mechanism as SNRIs.

Adverse EffectDesvenlafaxine (Incidence)Venlafaxine (Incidence)Source
Nausea ≥5%≥5%[15]
Dizziness ≥5%≥5%[15]
Insomnia ≥5%≥5%[15]
Dry Mouth ≥5%≥5%[15]
Sweating ≥5%≥5%[15]
Somnolence (Sleepiness) ≥5%≥5%[15]
Constipation ≥5%≥5%[15]
Decreased Appetite ≥5%≥5%[15]

An indirect comparison of trial data suggested that desvenlafaxine may have a tolerability advantage regarding nausea.[10][14] Both medications carry a risk of increased blood pressure, a known noradrenergic effect, and discontinuation syndrome, particularly with venlafaxine due to its shorter half-life.[1][2][6]

Experimental Protocols: A Representative Clinical Trial Design

The efficacy data for both drugs are largely derived from randomized, double-blind, placebo-controlled, multicenter studies. A typical protocol for an 8-week, fixed-dose study is outlined below.

1. Patient Population:

  • Adult outpatients (18-65 years) diagnosed with non-psychotic MDD according to DSM-IV criteria.

  • Baseline severity established using a minimum score on a depression rating scale, such as HAM-D17 ≥ 18.[16]

  • Exclusion criteria typically include other primary psychiatric disorders, substance abuse, and significant medical conditions.

2. Study Design:

  • A washout period for any prior psychotropic medications.

  • Random assignment to one of three arms: Desvenlafaxine (e.g., 50 mg/day), Venlafaxine XR (e.g., 75-225 mg/day), or placebo.

  • Treatment duration of 8 weeks.

3. Efficacy Assessments:

  • Primary Endpoint: Change from baseline in the HAM-D17 total score at week 8.[14]

  • Secondary Endpoints:

    • Response rates (≥50% reduction in HAM-D17 score).

    • Remission rates (HAM-D17 score ≤7).

    • Clinical Global Impression-Improvement (CGI-I) and Severity (CGI-S) scales.[17]

4. Safety and Tolerability:

  • Monitoring of vital signs (including blood pressure).

  • Recording of all treatment-emergent adverse events.

  • Laboratory tests (blood chemistry, hematology).

cluster_setup Phase 1: Screening & Baseline cluster_treatment Phase 2: Treatment (8 Weeks) cluster_analysis Phase 3: Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Prior Medications) Screening->Washout Baseline Baseline Assessment (HAM-D17, CGI-S) Washout->Baseline Randomization Randomization Baseline->Randomization Arm_A Arm A: Desvenlafaxine (50mg) Randomization->Arm_A Arm_B Arm B: Venlafaxine XR (75-225mg) Randomization->Arm_B Arm_C Arm C: Placebo Randomization->Arm_C FollowUp Weekly/Bi-weekly Follow-up (Efficacy & Safety Monitoring) Endpoint End-of-Study Assessment (Week 8) FollowUp->Endpoint DataAnalysis Data Analysis (Primary & Secondary Endpoints) Endpoint->DataAnalysis

References

A Guide to the Validation of N-Desmethylvenlafaxine as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance in analytical chemistry, providing a benchmark for method validation, calibration, and quality control. This guide provides a comprehensive comparison of N-Desmethylvenlafaxine as a Certified Reference Material, detailing the experimental data and protocols that underpin its validation.

This compound is a minor metabolite of the antidepressant drug venlafaxine.[1] Its accurate quantification is crucial in pharmacokinetic studies, drug metabolism research, and clinical and forensic toxicology. The validation of this compound as a CRM ensures its identity, purity, and stability, thereby guaranteeing the integrity of analytical results.

Comparison with Alternative Reference Materials

The primary alternative to an this compound CRM is often a non-certified reference material or an in-house prepared standard. While these alternatives may be more cost-effective, they lack the rigorous characterization and metrological traceability of a CRM. Other alternatives include stable isotope-labeled analogs, such as this compound-d3, which are primarily used as internal standards in mass spectrometry-based methods to correct for matrix effects and variations in sample processing.

FeatureThis compound CRMNon-Certified Reference MaterialStable Isotope-Labeled Standard
Certification Certified by an accredited bodyNot certifiedTypically not certified as a CRM for concentration
Traceability Metrologically traceable to SI unitsNot traceableNot typically traceable for concentration
Purity Accurately determined with uncertaintyStated purity, often without uncertaintyHigh isotopic purity, chemical purity may vary
Intended Use Calibration, method validation, quality controlQualitative identification, preliminary researchInternal standard for quantification by isotopic dilution
Cost HigherLowerModerate to High

Experimental Validation of this compound CRM

The certification of this compound as a CRM involves a comprehensive set of experiments to establish its identity, purity, and stability.

Identity Confirmation

The structural identity of the this compound CRM is unequivocally confirmed using a combination of spectroscopic techniques.

TechniquePurposeTypical Results
¹H NMR Confirms the proton structure and identifies impurities.Spectrum consistent with the proposed structure of this compound.
¹³C NMR Confirms the carbon skeleton of the molecule.Spectrum consistent with the proposed structure of this compound.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.Molecular ion peak corresponding to the exact mass of this compound.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Absorption bands characteristic of the functional groups in this compound.
Purity Assessment

The purity of the CRM is a critical parameter and is determined using a mass balance approach, which involves the summation of all identified impurities.

MethodPurposeTypical Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) Quantifies organic impurities.Purity ≥ 98.5%
Gas Chromatography (GC) Quantifies residual solvents.Varies based on the solvent.
Karl Fischer Titration Determines water content.≤ 0.5%
Thermogravimetric Analysis (TGA) Measures the mass of non-volatile inorganic impurities.≤ 0.1%
Stability Assessment

Stability studies are conducted under various conditions to establish the shelf-life and recommended storage conditions for the CRM.

ConditionDurationPurpose
Long-term 24 monthsTo determine the shelf-life under recommended storage conditions (e.g., 2-8°C).
Accelerated 6 monthsTo predict long-term stability by subjecting the material to elevated temperature and humidity (e.g., 40°C / 75% RH).
Short-term 2 weeksTo assess the impact of short-term excursions from recommended storage conditions that may occur during shipping.

Experimental Protocols

HPLC Method for Purity Determination

A validated reverse-phase HPLC method is a cornerstone for assessing the purity of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mass Spectrometry for Identity Confirmation

High-resolution mass spectrometry provides precise mass measurements to confirm the elemental composition.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Analyzer: Time-of-Flight (TOF) or Orbitrap

  • Mass Range: m/z 50-500

  • Resolution: >10,000

Visualizing the Validation Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for CRM validation and the metabolic pathway of venlafaxine.

experimental_workflow cluster_synthesis Material Synthesis & Characterization cluster_validation CRM Validation cluster_certification Certification & Release synthesis Synthesis of this compound prelim_char Preliminary Characterization synthesis->prelim_char identity Identity Confirmation (NMR, MS, IR) prelim_char->identity purity Purity Assessment (HPLC, GC, KF, TGA) prelim_char->purity stability Stability Studies (Long-term, Accelerated) prelim_char->stability data_review Data Review & Uncertainty Assessment identity->data_review purity->data_review stability->data_review certification Issuance of Certificate of Analysis data_review->certification release Certified Reference Material certification->release

Caption: Experimental workflow for the validation of this compound as a CRM.

metabolic_pathway venlafaxine Venlafaxine odv O-Desmethylvenlafaxine (ODV) (Major Metabolite) venlafaxine->odv CYP2D6 ndv This compound (NDV) (Minor Metabolite) venlafaxine->ndv CYP3A4, CYP2C19 nodv N,O-Didesmethylvenlafaxine odv->nodv CYP3A4, CYP2C19 ndv->nodv CYP2D6

Caption: Metabolic pathway of Venlafaxine showing the formation of this compound.[2][3]

References

A Comparative Guide to Inter-Laboratory Quantification of N-Desmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of N-Desmethylvenlafaxine, a primary active metabolite of the antidepressant venlafaxine (B1195380). The data and protocols presented are compiled from a range of published studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance of different methodologies. This document is intended to aid in the selection and implementation of robust analytical techniques for therapeutic drug monitoring, pharmacokinetic studies, and other research applications.

Note on Metabolite Nomenclature: Venlafaxine is metabolized into two main metabolites: O-desmethylvenlafaxine (ODV) and this compound (NDV). ODV is the major and pharmacologically active metabolite, often the primary focus of therapeutic drug monitoring. This guide will focus on the quantification of O-desmethylvenlafaxine, which is likely the compound of interest for most applications.

Quantitative Performance Data

The following tables summarize the performance characteristics of various analytical methods for the quantification of O-desmethylvenlafaxine (ODV) as reported in different studies. These studies can be considered as individual "laboratory" examples for the purpose of this comparison.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Parameter Method 1 [1]Method 2 [2]Method 3 [3]Method 4 [4]
Linear Range 2.0 - 500 ng/mL6 - 600 ng/mL0.200 - 200 ng/mL2.5 - 900 ng/mL
Lower Limit of Quantification (LLOQ) 2.0 ng/mL6 ng/mL0.200 ng/mL2.5 ng/mL
Intra-day Precision (%CV) < 12.6%< 10%< 13%Not explicitly stated
Inter-day Precision (%CV) < 12.6%< 10%< 13%23.7% at 5 ng/mL
Accuracy (% Bias) -9.8% to +3.9%Within 10%Within +/- 3.6%49% and 27.4% difference on one day
Recovery Not explicitly stated81.7%Not explicitly statedNot explicitly stated

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

Parameter Method 1 (HPLC with Fluorescence Detection) [5]
Linear Range 20 - 500 µg/L
Lower Limit of Quantification (LLOQ) 20 µg/L
Repeatability (%CV) 5.40% - 5.99%
Reproducibility (%CV) 9.43% - 21.63%
Recovery > 52%
Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. LC-MS/MS Method (Based on Patel et al., 2008) [1]

  • Sample Preparation: Protein precipitation. To 200 µL of human plasma, an internal standard is added, followed by 0.43% formic acid in acetonitrile. The sample is vortexed and centrifuged. The supernatant is then analyzed.

  • Chromatographic Separation:

    • Column: Hypurity cyano (50 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Not explicitly detailed in the abstract.

    • Flow Rate: Not explicitly detailed in the abstract.

    • Run Time: 3 minutes.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI), positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for ODV: m/z 264.3 → 58.1.

2. HPLC with Fluorescence Detection Method (Based on Waschgler et al., 2004) [5]

  • Sample Preparation: Liquid-liquid extraction. Details of the extraction solvent are not provided in the abstract. Haloperidol is used as the internal standard.

  • Chromatographic Separation:

    • Column: C18 column.

    • Mobile Phase: Acetonitrile/buffer (30/70, v/v).

    • Flow Rate: 1.5 mL/min.

    • Temperature: 60°C.

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation Wavelength: 227 nm.

    • Emission Wavelength: 300 nm.

Methodology Diagrams

The following diagrams illustrate the experimental workflows for the described analytical methods.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Acetonitrile + Formic Acid) add_is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (Cyano Column) injection->separation detection Mass Spectrometry (ESI+, MRM) separation->detection quant Quantification detection->quant

Caption: Workflow for O-Desmethylvenlafaxine quantification by LC-MS/MS.

HPLC-Fluorescence Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis serum Serum Sample add_is Add Internal Standard (Haloperidol) serum->add_is lle Liquid-Liquid Extraction add_is->lle extract Collect Organic Layer lle->extract injection Inject into HPLC extract->injection separation Chromatographic Separation (C18 Column) injection->separation detection Fluorescence Detection (Ex: 227 nm, Em: 300 nm) separation->detection quant Quantification detection->quant

Caption: Workflow for O-Desmethylvenlafaxine quantification by HPLC with Fluorescence Detection.

Discussion

The comparison of these methods highlights the trade-offs between different analytical techniques for the quantification of O-desmethylvenlafaxine.

  • Sensitivity and Specificity: LC-MS/MS methods generally offer superior sensitivity and specificity compared to HPLC with fluorescence detection. The Lower Limit of Quantification (LLOQ) for the presented LC-MS/MS methods is significantly lower, allowing for the detection of smaller concentrations of the analyte. The use of Multiple Reaction Monitoring (MRM) in mass spectrometry provides high specificity, minimizing interference from other compounds in the matrix.

  • Precision and Accuracy: While both techniques can provide acceptable precision and accuracy, the reported inter-day precision for the HPLC method showed a wider range. The LC-MS/MS methods generally report precision and accuracy within the widely accepted bioanalytical method validation guidelines of ±15%.

  • Sample Preparation: The sample preparation for the described LC-MS/MS method involves a straightforward protein precipitation step, which is rapid and amenable to high-throughput workflows. The HPLC method utilizes liquid-liquid extraction, which can be more time-consuming and involve larger volumes of organic solvents.

  • Throughput and Complexity: LC-MS/MS instruments are more complex and have a higher initial cost. However, with modern systems, the run times can be very short (e.g., 3 minutes), leading to high sample throughput. HPLC systems are generally less expensive and easier to operate, but the chromatographic run times may be longer.

Conclusion

For researchers requiring high sensitivity, specificity, and throughput for the quantification of this compound (O-desmethylvenlafaxine), LC-MS/MS is the method of choice. It is particularly well-suited for pharmacokinetic studies and therapeutic drug monitoring where low concentrations need to be accurately measured. HPLC with fluorescence detection remains a viable and more accessible alternative, particularly for routine analysis where the expected concentrations are within its linear range and the higher sensitivity of LC-MS/MS is not a critical requirement. The selection of a particular method should be based on the specific needs of the study, available resources, and the required level of analytical performance.

References

A Comparative Analysis of Venlafaxine and its Metabolites' Binding Affinities at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinities of the antidepressant venlafaxine (B1195380) and its primary metabolites—O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (DDV)—to the key monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the pharmacological profiles of these compounds.

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[1][2][3] The principal active metabolite, O-desmethylvenlafaxine (also known as desvenlafaxine), is itself a potent SNRI.[2][3] The other metabolites, NDV and DDV, are generally considered to possess weaker pharmacological activity.[4] Understanding the comparative binding affinities of the parent drug and its metabolites is crucial for elucidating the overall mechanism of action and clinical effects of venlafaxine.

Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of venlafaxine and its metabolites for human monoamine transporters. Lower Ki values are indicative of higher binding affinity.

CompoundSERT Affinity (Ki, nM)NET Affinity (Ki, nM)DAT Affinity (Ki, nM)
Venlafaxine 82[5][6]2480[5][6]Weak/Not reported[2][7]
O-Desmethylvenlafaxine (ODV) 40.2[8]558.4[8]Weak affinity[8]
This compound (NDV) Weak affinity[4]Weak affinity[4]Not reported
N,O-Didesmethylvenlafaxine (DDV) No known effect[4]No known effect[4]Not reported

Note: Some studies report IC50 values, which are conceptually similar to Ki but not identical. For consistency, Ki values are prioritized. The affinity of venlafaxine and its metabolites for DAT is generally considered weak and not clinically significant at therapeutic doses.[2][7][9] One study noted that venlafaxine administration led to an increase in DAT availability, suggesting an indirect modulation rather than direct, high-affinity binding.[10][11] For ODV, a study reported 62% inhibition of DAT at a high concentration of 100 µM, confirming its low affinity.[8]

Metabolic Pathway of Venlafaxine

Venlafaxine is primarily metabolized in the liver. The O-demethylation to the active metabolite ODV is predominantly catalyzed by the CYP2D6 enzyme.[1][2][4] The N-demethylation pathway, which produces the less active NDV, is a minor route catalyzed by CYP3A4 and CYP2C19.[4][12] Both ODV and NDV can be further metabolized to DDV.[4]

G Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) Venlafaxine->ODV CYP2D6 (Major) CYP2C19 (Minor) NDV This compound (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) DDV N,O-Didesmethylvenlafaxine (DDV) ODV->DDV CYP3A4, CYP2C19, CYP2D6 NDV->DDV CYP2D6

Caption: Metabolic conversion of venlafaxine to its major metabolites.

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. The following is a generalized protocol that outlines the key steps involved in such an experiment.

Objective: To determine the binding affinity (Ki) of venlafaxine and its metabolites for the human serotonin, norepinephrine, and dopamine transporters.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the recombinant human SERT, NET, or DAT.

  • Radioligands:

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Mazindol

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935

  • Test Compounds: Venlafaxine, ODV, NDV, DDV.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To quantify the radioactivity.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound (e.g., venlafaxine).

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for each specific transporter.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G prep Prepare Cell Membranes (Expressing hSERT, hNET, or hDAT) incubate Incubate Membranes with Radioligand and varying concentrations of Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki Values (Cheng-Prusoff Equation) count->analyze

Caption: Generalized workflow for an in vitro transporter binding assay.

References

Enantioselective Activity of N-Desmethylvenlafaxine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enantioselective activity of N-Desmethylvenlafaxine (NDVFX) isomers. This compound is a metabolite of the widely prescribed antidepressant venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI). While extensive research has been conducted on the stereoselective pharmacology of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), specific quantitative data on the individual enantiomers of this compound is limited in publicly available literature.

Qualitative Comparison of Enantioselective Activity

This compound is formed from venlafaxine through N-demethylation, a metabolic pathway primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[1] General findings indicate that this compound is a less potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake compared to venlafaxine and O-desmethylvenlafaxine.[1]

Data Presentation

A quantitative comparison of the binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for the enantiomers of this compound at key neurotransmitter transporters is crucial for a complete understanding of their pharmacological profile. However, despite a thorough review of scientific literature and patent databases, specific experimental data for (R)-N-Desmethylvenlafaxine and (S)-N-Desmethylvenlafaxine is not available to populate a comparative table.

Experimental Protocols

To determine the enantioselective activity of this compound isomers, a standard experimental approach would involve in vitro neurotransmitter transporter binding and uptake assays. The following is a detailed methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of compounds for specific transporters.

Protocol: In Vitro Radioligand Binding Assay for SERT, NET, and DAT

1. Materials and Reagents:

  • (R)-N-Desmethylvenlafaxine and (S)-N-Desmethylvenlafaxine

  • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)

  • Non-labeled inhibitors for determination of non-specific binding (e.g., Clomipramine for SERT, Desipramine for NET, GBR 12909 for DAT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

2. Membrane Preparation:

  • Cells expressing the target transporter are harvested and homogenized in ice-cold buffer.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer.

  • Protein concentration of the membrane preparation is determined.

3. Binding Assay Procedure:

  • The assay is performed in triplicate in a 96-well microplate.

  • To each well, add in the following order:

    • Assay buffer

    • A fixed concentration of the appropriate radioligand.

    • Varying concentrations of the test compound ((R)- or (S)-N-Desmethylvenlafaxine).

    • Cell membrane preparation.

  • For total binding, no test compound is added.

  • For non-specific binding, a high concentration of a known non-labeled inhibitor is added instead of the test compound.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

4. Filtration and Measurement:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • The filters are placed in scintillation vials with scintillation fluid.

  • The radioactivity on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by serotonin and norepinephrine reuptake inhibitors and a typical experimental workflow for assessing their activity.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Synthesis Serotonin_Vesicle Serotonin Vesicle Serotonin->Serotonin_Vesicle Packaging Tyrosine Tyrosine Norepinephrine Norepinephrine Tyrosine->Norepinephrine Synthesis Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine->Norepinephrine_Vesicle Packaging Synaptic_Cleft_S Serotonin Serotonin_Vesicle->Synaptic_Cleft_S Release Synaptic_Cleft_N Norepinephrine Norepinephrine_Vesicle->Synaptic_Cleft_N Release Postsynaptic_Receptor_S Serotonin Receptor Synaptic_Cleft_S->Postsynaptic_Receptor_S Binding SERT SERT Synaptic_Cleft_S->SERT Reuptake Postsynaptic_Receptor_N Norepinephrine Receptor Synaptic_Cleft_N->Postsynaptic_Receptor_N Binding NET NET Synaptic_Cleft_N->NET Reuptake Signaling_Cascade_S Downstream Signaling Postsynaptic_Receptor_S->Signaling_Cascade_S Activates Signaling_Cascade_N Downstream Signaling Postsynaptic_Receptor_N->Signaling_Cascade_N Activates cluster_presynaptic cluster_presynaptic SERT->cluster_presynaptic NET->cluster_presynaptic NDVFX This compound Isomers NDVFX->SERT Inhibition NDVFX->NET Inhibition cluster_workflow Experimental Workflow: Radioligand Binding Assay start Start prepare_reagents Prepare Reagents (Isomers, Membranes, Radioligand) start->prepare_reagents assay_setup Set up 96-well Plate (Total, Non-specific, Test Compound Wells) prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligand incubation->filtration measurement Quantify Radioactivity (Scintillation Counting) filtration->measurement analysis Data Analysis (IC50 and Ki Determination) measurement->analysis end End analysis->end

References

Unveiling the Clinical Significance of Venlafaxine's Key Metabolites: A Comparative Analysis of N-Desmethylvenlafaxine and O-Desmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological and pharmacokinetic profiles of N-Desmethylvenlafaxine and O-Desmethylvenlafaxine reveals a stark contrast in their clinical relevance. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the dominant role of O-Desmethylvenlafaxine in the therapeutic effects of the widely prescribed antidepressant, venlafaxine (B1195380).

This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the metabolic fate of venlafaxine and the consequential clinical activity of its derivatives. While both this compound (NDV) and O-Desmethylvenlafaxine (ODV) are products of venlafaxine's metabolism, their contributions to its overall efficacy and safety profile are vastly different. ODV, also known as desvenlafaxine (B1082), is the major and pharmacologically active metabolite, to the extent that it is marketed as an antidepressant in its own right. In contrast, NDV is a minor metabolite with significantly weaker pharmacological activity.

Pharmacological Profile: A Tale of Two Affinities

The primary mechanism of action for venlafaxine and its active metabolite, ODV, is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. This dual-action is central to its antidepressant and anxiolytic effects. Experimental data from in vitro studies starkly highlights the disparity in the potencies of ODV and NDV.

O-Desmethylvenlafaxine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI), exhibiting high affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] In contrast, this compound is a significantly less potent inhibitor of both transporters.[3]

Table 1: Comparative Pharmacodynamics of Venlafaxine Metabolites

CompoundTargetIC50 / Ki (nM)Potency
O-Desmethylvenlafaxine (ODV) Human SERT (hSERT)Ki: 40.2High
Human NET (hNET)Ki: 558.4Moderate
Human SERT (hSERT)IC50: 47.3High
Human NET (hNET)IC50: 531.3Moderate
This compound (NDV) Rat SERTIC50: 1600 (1.6 µM)Low
Rat NETIC50: 4700 (4.7 µM)Low

Data sourced from competitive radioligand binding assays and synaptosome reuptake inhibition studies.[1][2][3]

Metabolic Pathways and Pharmacokinetics: Major vs. Minor Routes

The metabolic conversion of venlafaxine in the liver dictates the systemic exposure to its metabolites. The formation of ODV and NDV is catalyzed by different cytochrome P450 (CYP) isoenzymes, leading to distinct pharmacokinetic profiles.

O-demethylation to ODV is the primary metabolic pathway for venlafaxine, predominantly mediated by the CYP2D6 enzyme.[4] This pathway is so significant that in individuals with normal CYP2D6 function (extensive metabolizers), plasma concentrations of ODV are often higher than those of the parent drug, venlafaxine.[5] In contrast, N-demethylation to NDV is a minor pathway, catalyzed mainly by CYP3A4 and to a lesser extent by CYP2C19 and CYP2C9.[4]

The pharmacokinetic parameters further underscore the clinical prominence of ODV. It has a longer elimination half-life than venlafaxine, contributing to a more stable plasma concentration at steady state.[5] While a complete pharmacokinetic profile for NDV is not as extensively documented due to its lower clinical relevance, its formation as a minor metabolite results in significantly lower plasma concentrations compared to ODV in most individuals. However, in individuals who are poor metabolizers for CYP2D6, the metabolism of venlafaxine can shift towards the N-demethylation pathway, leading to higher relative concentrations of NDV.

Table 2: Comparative Pharmacokinetics of Venlafaxine and its Metabolites

ParameterVenlafaxine (Immediate Release)O-Desmethylvenlafaxine (ODV)This compound (NDV)
Primary Metabolic Enzyme CYP2D6 (to ODV), CYP3A4 (to NDV)-CYP3A4, CYP2C19, CYP2C9
Elimination Half-life (t½) ~5 hours~11 hoursNot well established, expected to be a minor component
Apparent Clearance High (0.58 - 2.63 L/hr/kg)Lower than Venlafaxine (0.21 - 0.66 L/hr/kg)Not well established
Clinical Significance Parent DrugMajor Active MetaboliteMinor, Less Active Metabolite

Data compiled from various pharmacokinetic studies.[4][5]

Clinical Relevance and Side Effect Profile

The potent SNRI activity and favorable pharmacokinetic profile of O-Desmethylvenlafaxine establish its primary role in the clinical efficacy of venlafaxine. In fact, the consistent and predictable plasma levels of ODV, which are less influenced by CYP2D6 polymorphism compared to venlafaxine, led to its development and marketing as a separate antidepressant, desvenlafaxine.[6] The clinical utility of desvenlafaxine for the treatment of major depressive disorder is well-documented.

The clinical relevance of this compound, on the other hand, is considered minimal in individuals with normal CYP2D6 activity due to its low potency and low plasma concentrations. However, in CYP2D6 poor metabolizers, the increased formation of NDV may contribute to the overall pharmacological effect and could potentially play a role in the different side effect profiles observed in these individuals.[7] The side effects of venlafaxine and desvenlafaxine are generally similar and are consistent with their SNRI mechanism, including nausea, dizziness, insomnia, and sexual dysfunction.

Experimental Protocols

In Vitro Metabolism Studies

Objective: To identify the cytochrome P450 isoenzymes responsible for the metabolism of venlafaxine to O-Desmethylvenlafaxine and this compound.

Methodology:

  • Microsome Incubation: Venlafaxine is incubated with human liver microsomes, which contain a mixture of CYP enzymes.

  • cDNA-Expressed Enzyme Incubation: To identify specific enzymes, venlafaxine is incubated with microsomes from cells (e.g., insect or yeast cells) that have been genetically engineered to express a single human CYP isoenzyme (e.g., CYP2D6, CYP3A4, CYP2C19).

  • Inhibitor Studies: Known selective inhibitors of specific CYP enzymes are co-incubated with venlafaxine and human liver microsomes. A reduction in the formation of a particular metabolite in the presence of a specific inhibitor points to the involvement of that enzyme.

  • Quantification: The concentrations of venlafaxine and its metabolites (ODV and NDV) are measured at various time points using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection.

Neurotransmitter Transporter Binding and Reuptake Inhibition Assays

Objective: To determine the binding affinity (Ki) and functional inhibition (IC50) of this compound and O-Desmethylvenlafaxine for the serotonin and norepinephrine transporters.

Methodology:

  • Radioligand Binding Assays:

    • Cell membranes expressing either the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are prepared.

    • These membranes are incubated with a radiolabeled ligand known to bind specifically to the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).

    • Increasing concentrations of the test compounds (NDV or ODV) are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

  • Synaptosome Reuptake Assays:

    • Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents (e.g., rat brain).

    • The synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine) in the presence of various concentrations of the test compounds (NDV or ODV).

    • The uptake of the radiolabeled neurotransmitter into the synaptosomes is measured.

    • The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizing the Metabolic and Mechanistic Differences

To further illustrate the relationships and processes described, the following diagrams are provided.

Venlafaxine_Metabolism cluster_cyp CYP450 Enzymes Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) (Major Active Metabolite) Venlafaxine->ODV O-Demethylation NDV This compound (NDV) (Minor, Less Active Metabolite) Venlafaxine->NDV N-Demethylation CYP2D6 CYP2D6 (Major) CYP2D6->ODV CYP3A4 CYP3A4 (Minor) CYP3A4->NDV

Metabolic pathway of venlafaxine to its primary metabolites.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron SERT SERT NET NET ODV O-Desmethylvenlafaxine ODV->SERT Potent Inhibition ODV->NET Moderate Inhibition NDV This compound NDV->SERT Weak Inhibition NDV->NET Weak Inhibition

Comparative inhibition of serotonin and norepinephrine transporters.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Evaluation Metabolism Metabolism Studies (Microsomes, Recombinant CYPs) Binding Binding Assays (hSERT, hNET) Metabolism->Binding Identify Metabolites Uptake Reuptake Inhibition (Synaptosomes) Binding->Uptake Determine Potency PK Pharmacokinetic Studies (Animal Models, Humans) Uptake->PK Guide In Vivo Dosing PD Pharmacodynamic Studies (Behavioral Models) PK->PD Correlate Exposure & Effect Efficacy Efficacy Trials (MDD Patients) PD->Efficacy Predict Clinical Outcome Safety Safety & Tolerability Efficacy->Safety

A generalized experimental workflow for assessing metabolite clinical relevance.

Conclusion

The clinical relevance of venlafaxine's metabolites is overwhelmingly dominated by O-Desmethylvenlafaxine. Its formation as the major metabolite, coupled with its potent serotonin and norepinephrine reuptake inhibition and favorable pharmacokinetic profile, firmly establishes it as the primary contributor to the therapeutic effects of venlafaxine. The independent development and successful marketing of ODV as desvenlafaxine is a testament to its clinical significance.

In contrast, this compound is a minor metabolite with substantially weaker pharmacological activity. While its role in the overall clinical picture is generally considered negligible, its increased formation in CYP2D6 poor metabolizers warrants consideration, particularly in understanding inter-individual variability in response and side effects to venlafaxine therapy. For drug development professionals, the focus on O-demethylation as the key metabolic pathway and ODV as the principal active moiety is crucial for understanding the clinical pharmacology of venlafaxine and for the development of future SNRI antidepressants.

References

Safety Operating Guide

Proper Disposal of N-Desmethylvenlafaxine in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of N-Desmethylvenlafaxine, a metabolite of the antidepressant venlafaxine (B1195380). Adherence to these procedures is vital for personnel safety, environmental protection, and regulatory compliance.

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Furthermore, studies have indicated that venlafaxine and its metabolites are not effectively removed by conventional wastewater treatment processes and can negatively impact aquatic organisms.[2][3] Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash.

Disposal Procedures

The proper disposal of this compound should be handled as a hazardous chemical waste. The following steps outline the recommended procedure:

  • Waste Identification and Classification:

    • Label this compound waste clearly as "Hazardous Waste" and include the full chemical name.

  • Segregation and Storage:

    • Collect all this compound waste (pure compound, contaminated labware, and solutions) in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical and stored in a designated hazardous waste accumulation area within the laboratory.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Personal Protective Equipment (PPE):

    • When handling this compound waste, always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Disposal Request and Pickup:

    • Once the waste container is full or has reached the accumulation time limit set by your institution (typically 90 or 180 days), submit a hazardous waste pickup request to your EHS department.

    • EHS will arrange for collection by a licensed hazardous waste disposal vendor.

  • Final Disposal Method:

    • The standard and recommended method for the final disposal of pharmaceutical waste like this compound is high-temperature incineration by a licensed hazardous waste management facility.[4][5] This method ensures the complete destruction of the active pharmaceutical ingredient.

Quantitative Data Summary

ParameterDataSource
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[1]
Signal Word Warning[1]
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337 + P313: If eye irritation persists: Get medical advice/ attention.[1]
Environmental Fate Not effectively removed by wastewater treatment plants; potential for adverse effects on aquatic organisms.[2][3]

Experimental Protocols

There are no standard experimental protocols for the on-site neutralization or deactivation of this compound in a laboratory setting. Due to its chemical stability and potential for hazardous byproducts, such procedures are not recommended. The accepted protocol is disposal via a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research environment.

start Start: this compound Waste Generated is_empty Is the original container empty? start->is_empty triple_rinse Triple rinse the container with a suitable solvent. is_empty->triple_rinse Yes collect_waste Collect waste in a designated, labeled hazardous waste container. is_empty->collect_waste No dispose_container Dispose of rinsed container as non-hazardous lab glass. triple_rinse->dispose_container collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate collect_rinsate->collect_waste store_waste Store container in a designated hazardous waste accumulation area. collect_waste->store_waste request_pickup Request pickup from Environmental Health & Safety (EHS). store_waste->request_pickup final_disposal Final Disposal: Incineration by a licensed hazardous waste vendor. request_pickup->final_disposal

Caption: this compound Disposal Workflow

By following these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and protocols.

References

Essential Safety and Operational Guidance for Handling N-Desmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for N-Desmethylvenlafaxine, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation[1][2]. Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and airborne particles causing serious eye irritation.[3][4][5]
Skin Protection Chemical-resistant gloves (Viton™ recommended) and impervious lab coat.Prevents skin contact. Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and EN 374.[3][6]
Respiratory Protection Generally not required with adequate engineering controls. Use a NIOSH-approved respirator if dust is generated or ventilation is insufficient.Protects against inhalation of dust and aerosols.[2][7]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound to maintain a secure working environment.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is required to control airborne levels.[2][3]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible.[6][8]

Safe Handling Procedures
  • Avoid Contact: Prevent all contact with skin and eyes.[3][7] Do not breathe dust or aerosols.[7][9]

  • Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][7] Do not eat, drink, or smoke in the handling area.[1][6]

  • Clothing: Immediately remove any soiled or contaminated clothing.[1]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Spill Management
  • Personal Precautions: Wear appropriate PPE as detailed above. Evacuate unnecessary personnel from the spill area.[3][5]

  • Containment: Prevent further leakage if it is safe to do so. Avoid the generation of dust during clean-up.[4][5]

  • Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5] Clean the spill surface thoroughly to remove any residual contamination.[5]

  • Environmental Protection: Do not allow the substance to enter drains, water courses, or the soil.[4][10]

Disposal Plan
  • Waste Product: Dispose of unused this compound as chemical waste in accordance with federal, state, and local regulations.[7][10]

  • Contaminated Packaging: Do not reuse empty containers.[6] Dispose of contaminated packaging in the same manner as the unused product.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely managing this compound within a laboratory setting.

prep Preparation - Verify fume hood function - Don PPE handling Handling - Weigh and prepare solutions - Avoid dust/aerosol generation prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage Store unused material spill Spill Occurs handling->spill end_work End of Work - Decontaminate work area - Remove PPE - Wash hands handling->end_work storage->handling Retrieve for use cleanup Spill Cleanup - Wear full PPE - Contain and collect waste spill->cleanup disposal Disposal - Dispose as hazardous waste - Follow regulations cleanup->disposal end_work->disposal Dispose of waste/contaminated items

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethylvenlafaxine
Reactant of Route 2
Reactant of Route 2
N-Desmethylvenlafaxine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.